2-Bromo-6-(trifluoromethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKSELXWPCPNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide (CAS 2091605-54-6)
A Strategic Building Block for Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the strategic placement of halogens and trifluoromethyl groups is paramount for optimizing target binding affinity, modulating pKa, and enhancing metabolic stability. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide (CAS 2091605-54-6) represents a highly specialized, tri-functionalized building block designed for advanced medicinal chemistry. This whitepaper details the physicochemical profiling, orthogonal reactivity, and standardized synthetic protocols for this compound, providing a comprehensive guide for researchers leveraging its unique structural topology in the development of kinase inhibitors and agrochemicals.
Physicochemical Profiling & Structural Topology
The molecular architecture of CAS 2091605-54-6 is defined by a highly congested, electron-deficient benzene ring. The profoundly impacts the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs) by lowering the energy of the lowest unoccupied molecular orbital (LUMO) and providing metabolic shielding[1].
The structural topology dictates its reactivity:
-
C6-Fluoro Activation: The fluorine atom is positioned ortho to the carboxamide and para to the strongly electron-withdrawing -CF3 group. This synergistic electron depletion makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C2-Bromo Steric Environment: The bromine atom is flanked by the carboxamide (C1) and the -CF3 group (C3). While the C-Br bond is primed for transition-metal catalysis, this di-ortho substitution creates a sterically encumbered environment requiring specialized ligand systems.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value | Computational/Experimental Significance |
| CAS Registry Number | 2091605-54-6 | Primary identifier for procurement and database querying[2]. |
| Chemical Formula | C8H4BrF4NO | High halogen density; favorable for blocking CYP450 metabolism. |
| Molecular Weight | 286.02 g/mol | Low MW allows for extensive downstream elaboration within Lipinski limits. |
| Topological Polar Surface Area | 43.09 Ų | Optimal for membrane permeability; driven primarily by the primary amide. |
| H-Bond Donors / Acceptors | 1 / 5 | Amide provides critical hinge-binding motifs for kinase targeting. |
Orthogonal Reactivity & Synthetic Utility
The true value of this building block lies in its orthogonal reactivity. Chemists can sequentially functionalize the ring without cross-reactivity, allowing for the rapid generation of complex biaryl or heteroaryl libraries.
Figure 1: Orthogonal reactivity map of CAS 2091605-54-6 demonstrating site-specific functionalization.
Application in Medicinal Chemistry: Kinase Inhibitor Design
In kinase inhibitor design, the primary benzamide serves as a classic hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone (e.g., at the DFG motif). The C3-CF3 group forces the C2-aryl substituent (installed via Suzuki coupling) out of coplanarity, creating a highly specific dihedral angle that can perfectly occupy the hydrophobic pocket behind the gatekeeper residue. Meanwhile, SNAr at the C6 position allows for the attachment of solubilizing groups (e.g., piperazines or morpholines) directed toward the solvent-exposed region.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , where the reaction setup inherently provides measurable feedback on its success or failure.
5.1 Regioselective Suzuki-Miyaura Cross-Coupling (C-Br Activation)
Causality: The di-ortho steric bulk around the C2-Br necessitates a ligand with a large cone angle to facilitate oxidative addition and reductive elimination. highlight the efficacy of Buchwald-type biaryl phosphines (e.g., XPhos) for such hindered substrates[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine CAS 2091605-54-6 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and K3PO4 (2.0 equiv).
-
Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H2O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and subsequent catalyst deactivation.
-
Heating: Stir the reaction mixture at 90 °C under an argon atmosphere for 12 hours.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic doublet of the brominated starting material (m/z 286/288) is completely depleted.
-
Diagnostic Check: If a peak at m/z 208 ([M-Br+H]+) appears, proto-debromination is occurring. This indicates either moisture in the organic solvent or incomplete degassing. Resolve by using anhydrous dioxane and repeating the freeze-pump-thaw cycles.
-
5.2 Nucleophilic Aromatic Substitution (SNAr) (C-F Displacement)
Causality: The C6-F is highly activated by the para-CF3 and ortho-amide groups, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. The C2-bromo is meta to the CF3 and thus electronically deactivated for SNAr, ensuring perfect regioselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 2091605-54-6 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
-
Reagent Addition: Add the nucleophilic amine (e.g., N-methylpiperazine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heating: Heat the mixture to 80 °C for 4-6 hours.
-
Self-Validation & Monitoring: Monitor by reverse-phase HPLC (UV 254 nm). The displacement of the highly electronegative fluorine by an amine typically results in a distinct bathochromic shift (longer wavelength absorption) and a reduced retention time due to increased polarity.
-
Diagnostic Check: If conversion stalls below 90%, the system is self-reporting steric clash from the adjacent amide. Increase the temperature to 110 °C or add 10 mol% of tetrabutylammonium iodide (TBAI) to facilitate the transition state.
-
Safety, Handling, and Storage
As a polyhalogenated aromatic compound, CAS 2091605-54-6 should be handled with standard precautions for reactive intermediates.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents to prevent premature degradation of the primary amide.
-
Toxicity: While specific toxicological data for this exact CAS is limited, structurally related fluorinated benzamides can act as mild skin and eye irritants. All handling must be performed in a certified fume hood using nitrile gloves and safety goggles.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.[Link]
Sources
- 1. Fluorine in pharmaceuticals: looking beyond intuition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1428234-81-4|2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
2-Bromo-6-(trifluoromethyl)benzamide chemical structure and properties
Introduction
2-Bromo-6-(trifluoromethyl)benzamide (CAS: 610260-58-7) is a highly specialized aromatic building block used primarily in the synthesis of pharmaceutical and agrochemical agents. Characterized by a 2,6-disubstituted benzamide core, this molecule presents a unique steric and electronic environment that distinguishes it from simpler benzamide derivatives.
The simultaneous presence of a bulky bromine atom and a trifluoromethyl group at the ortho positions relative to the amide functionality creates a "locked" conformational space. This structural rigidity is highly valued in medicinal chemistry for restricting the rotation of the amide bond, thereby reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs). Furthermore, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for downstream cross-coupling reactions.
Chemical Structure & Electronic Properties
Structural Analysis
The core structure consists of a benzene ring substituted at the 1-position with a primary amide (
-
Steric Crowding: The Van der Waals radius of Bromine (1.85 Å) and the effective volume of the
group (similar to an isopropyl group) create severe steric hindrance around the amide carbonyl. This often forces the amide group out of planarity with the aromatic ring to minimize strain, potentially leading to atropisomerism in highly substituted derivatives. -
Electronic Effects:
-
Bromine: Weakly deactivating (inductive withdrawal
) but ortho/para directing (resonance donation ). -
Trifluoromethyl: Strongly deactivating (strong
) and meta-directing. -
Net Result: The aromatic ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution (
) if the bromide is displaced, although the amide group itself is not a strong activator for .
-
Physicochemical Properties
Note: Experimental values for melting point and solubility are estimated based on structural analogs where specific data is proprietary.
| Property | Value / Description |
| CAS Number | 610260-58-7 |
| IUPAC Name | 2-Bromo-6-(trifluoromethyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 268.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (Est.) | 145–155 °C |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, DCM |
| H-Bond Donors | 2 (Amide |
| H-Bond Acceptors | 3 (Amide |
Synthesis & Manufacturing Protocols
The synthesis of 2-Bromo-6-(trifluoromethyl)benzamide typically proceeds from the corresponding benzoic acid or nitrile. The acid route is preferred for laboratory-scale synthesis due to the availability of precursors.
Primary Route: Acid Chloride Intermediate
This protocol converts 2-bromo-6-(trifluoromethyl)benzoic acid into the amide via an acid chloride intermediate.
Reagents:
-
Precursor: 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3)[1]
-
Chlorinating Agent: Thionyl chloride (
) or Oxalyl chloride ( ) -
Ammonia Source: Aqueous Ammonium hydroxide (
) or Ammonia gas ( )
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of 2-bromo-6-(trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (dimethylformamide).
-
Chlorination: Add 1.2 eq of oxalyl chloride dropwise at 0°C under nitrogen atmosphere. Allow the reaction to warm to room temperature and stir for 2–4 hours until gas evolution (
, , ) ceases. -
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Do not purify.
-
Ammonolysis: Redissolve the residue in dry THF or DCM. Cool to 0°C.
-
Addition: Slowly add excess aqueous ammonium hydroxide (28-30%) or bubble anhydrous ammonia gas through the solution. The reaction is exothermic; maintain temperature <10°C.
-
Work-up: Stir for 1 hour. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Synthesis Logic
Figure 1: Synthetic pathway from benzoic acid precursor to the final amide.
Reactivity Profile & Functionalization[5][6][7]
The chemical utility of 2-Bromo-6-(trifluoromethyl)benzamide lies in its ability to undergo selective transformations at the bromine atom while the amide group remains intact or is modified orthogonally.
Cross-Coupling Reactions (C-C and C-N Bond Formation)
The bromine atom at the C2 position is an excellent handle for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install carbon substituents.
-
Catalyst:
or . -
Base:
or .
-
-
Buchwald-Hartwig Amination: Displacement of bromine with amines to form 2-amino-6-(trifluoromethyl)benzamides.
-
Significance: This generates a scaffold similar to quinazolinones or other fused heterocycles upon cyclization.
-
Amide Transformations
-
Dehydration to Nitrile: Treatment with dehydrating agents like
or trifluoroacetic anhydride (TFAA) converts the primary amide to a nitrile ( ). -
Hoffman Rearrangement: Treatment with bromine (
) and sodium hydroxide ( ) can convert the amide to a primary amine, yielding 2-bromo-6-(trifluoromethyl)aniline. This is a key route to substituted anilines that are otherwise difficult to synthesize.
Visualization of Reactivity
Figure 2: Functionalization map showing metal-catalyzed couplings (orange) and functional group interconversions (green).
Applications in Drug Discovery[2][5][6][8]
Conformational Restriction
In medicinal chemistry, the "magic methyl" effect is well known, but the "ortho-trifluoromethyl/bromo" effect is even more profound. The 2,6-disubstitution pattern forces the amide bond out of the plane of the phenyl ring. This pre-organized conformation can:
-
Improve Potency: By locking the molecule in a bioactive conformation, the entropic cost of binding is reduced.
-
Enhance Selectivity: The bulky substituents prevent binding to off-target proteins with flat or restricted binding pockets.
Metabolic Stability
The trifluoromethyl group is metabolically robust.[2] It blocks the P450-mediated oxidation of the aromatic ring at the 6-position. Furthermore, the electron-withdrawing nature of the
Scaffold Utility
This compound serves as a precursor for:
-
Kinase Inhibitors: The benzamide motif is a common hydrogen-bonding pharmacophore in the hinge region of kinases.
-
Agrochemicals: Halogenated benzamides are frequently found in insecticides and herbicides due to their stability and lipophilicity.
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the compound is generally air-stable.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-benzamide derivatives product page. Retrieved from
-
PubChem. (2025). 2-Bromo-6-(trifluoromethyl)benzoic acid (Precursor Data). National Library of Medicine. Retrieved from
- Wang, X., et al. (2013). Synthesis of ortho-substituted benzamides via palladium-catalyzed aminocarbonylation. Journal of Organic Chemistry, 78(10), 5001-5010. (General methodology reference).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CF3 group utility).
Sources
An In-depth Technical Guide to 2-Bromo-(trifluoromethyl)benzamides: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-bromo-(trifluoromethyl)benzamides, a class of chemical intermediates with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific data for the 2-bromo-6-(trifluoromethyl)benzamide isomer, this guide will focus on the well-characterized and commercially available isomer, 2-Bromo-5-(trifluoromethyl)benzamide . The fundamental properties, synthesis, reactivity, and applications of this compound will be discussed in detail. For comparative purposes and to provide a broader understanding of this chemical class, information on the closely related 2-Bromo-6-(trifluoromethyl)benzoic acid will also be included.
The strategic placement of a bromine atom, a trifluoromethyl group, and a benzamide moiety on a benzene ring creates a versatile scaffold for the development of novel molecules with diverse biological activities. The bromine atom serves as a key handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The trifluoromethyl group, a common bioisostere for a chlorine atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The benzamide functional group is a prevalent feature in many pharmaceuticals and can participate in crucial hydrogen bonding interactions with biological targets.
This guide is intended to be a valuable resource for researchers and scientists working in drug discovery and development, providing them with the necessary information to effectively utilize this important class of chemical building blocks.
Core Properties of 2-Bromo-5-(trifluoromethyl)benzamide
The fundamental physicochemical properties of 2-bromo-5-(trifluoromethyl)benzamide are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₃NO | [1] |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Solid (predicted) | |
| InChI | 1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | [1] |
| InChIKey | OIRSIPJJRLKBRQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C=C1C(=O)N)Br)C(F)(F)F |
Synthesis of 2-Bromo-5-(trifluoromethyl)benzamide
The synthesis of 2-bromo-5-(trifluoromethyl)benzamide can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route involves the amidation of the corresponding carboxylic acid, 2-bromo-5-(trifluoromethyl)benzoic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Bromo-5-(trifluoromethyl)benzamide.
Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)benzamide from 2-Bromo-5-(trifluoromethyl)benzoic acid
This protocol describes a general method for the conversion of a carboxylic acid to a primary amide.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride intermediate. This intermediate is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-bromo-5-(trifluoromethyl)benzamide.
Reactivity and Synthetic Utility
The chemical reactivity of 2-bromo-5-(trifluoromethyl)benzamide is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The C-Br bond can be readily activated by a palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a wide array of derivatives with diverse functionalities.
Caption: Synthetic utility of 2-Bromo-5-(trifluoromethyl)benzamide in cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities.[2] The incorporation of a trifluoromethyl group can further enhance their therapeutic potential.
Potential Therapeutic Applications
-
Anticonvulsant Activity: Several benzamide analogues, including those with bromo and trifluoromethyl substituents, have demonstrated significant anticonvulsant properties.[2]
-
Cholinesterase Inhibition: Substituted benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. For instance, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have shown potent inhibitory activity against both AChE and BuChE.[3]
-
Antimicrobial and Antifungal Agents: The benzamide scaffold has been explored for the development of new antimicrobial and antifungal agents.[2][4]
-
Kinase Inhibitors: The benzamide moiety can serve as a scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.[5]
Safety and Handling
Hazard Identification (Based on 2-Bromo-6-(trifluoromethyl)benzoic acid) [6]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a laboratory coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Conclusion
2-Bromo-5-(trifluoromethyl)benzamide is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine atom, a metabolically stable trifluoromethyl group, and a pharmacologically relevant benzamide core makes it an attractive starting material for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization through cross-coupling reactions further enhance its utility. Researchers and scientists are encouraged to explore the potential of this and related compounds in their pursuit of new and effective drugs and materials.
References
-
M. O. F. Khan, et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Eureka. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]
-
PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed. (2019). Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening. [Link]
-
PubMed. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
-
ResearchGate. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. [Link]
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- 1. 2-Bromo-5-(trifluoromethyl)benzamide [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 2-Bromo-6-(trifluoromethyl)benzamide
[1][2]
Executive Summary
2-Bromo-6-(trifluoromethyl)benzamide is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its physicochemical profile is dominated by the ortho-disubstitution pattern (2-Bromo, 6-Trifluoromethyl), which exerts a "steric lock" on the amide group, forcing it out of planarity with the benzene ring.[1]
This steric torsion significantly impacts its solubility:
-
DMSO (Dimethyl Sulfoxide): Excellent solubility (>100 mg/mL predicted) due to strong dipole-dipole interactions and disruption of crystal packing.[1]
-
Methanol: Good solubility (>20 mg/mL predicted), but requires monitoring for potential solvolysis under forcing conditions.[1]
-
Water: Negligible solubility; requires co-solvent systems for biological assays.[1]
This guide provides the theoretical basis for these properties and validated protocols for preparing stable stock solutions.
Physicochemical Profile
Understanding the molecular architecture is the first step to mastering solubility.
| Property | Value (Computed/Est.) | Impact on Solubility |
| Molecular Formula | C₈H₅BrF₃NO | -- |
| Molecular Weight | 268.03 g/mol | Moderate MW facilitates dissolution.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Lipophilic; prefers organic solvents.[1] |
| H-Bond Donors | 2 (Amide -NH₂) | Capable of H-bonding with DMSO (Acceptor) and MeOH.[1] |
| H-Bond Acceptors | 1 (Carbonyl -C=O) | Accepts H-bonds from Methanol/Water.[1] |
| Rotatable Bonds | 1 (C(Ar)-C(=O)) | Restricted Rotation: The 2,6-substituents force the amide bond ~90° out of plane.[1] |
The "Steric Lock" Effect
Unlike unsubstituted benzamide, which is planar and stacks efficiently in the solid state (high lattice energy), the 2-bromo and 6-trifluoromethyl groups create severe steric crowding.[1]
Solvent Interaction Mechanisms[2]
A. Solubility in DMSO (Dimethyl Sulfoxide)
Status: Primary Solvent Choice DMSO is the gold standard for stock solutions of this compound.[1]
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and strong H-bond accepting capability (S=O group).[1] It effectively solvates the amide protons (-NH₂) while accommodating the lipophilic aromatic core.[1]
-
Capacity: Expected solubility > 100 mg/mL.
-
Stability: High.[1] The steric bulk protects the amide from hydrolysis even if trace water is present in the DMSO.
B. Solubility in Methanol (MeOH)
Status: Secondary Solvent / Process Solvent Methanol is useful for dilutions or reactions but requires caution regarding stability.[1]
-
Mechanism: Methanol is a polar protic solvent.[1] It acts as both an H-bond donor (to the amide Carbonyl) and acceptor (from the amide -NH₂).[1]
-
Capacity: Expected solubility 20–50 mg/mL.[1]
-
Risk: Methanolysis. While amides are generally stable, electron-deficient rings (due to -CF₃) can make the carbonyl carbon more electrophilic.[1] However, the 2,6-disubstitution provides a "steric shield," making methanolysis unlikely at room temperature and neutral pH.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution in DMSO
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
Materials:
-
Compound: 2-Bromo-6-(trifluoromethyl)benzamide (MW: 268.03 g/mol )[1]
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%)[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]
Procedure:
-
Weighing: Accurately weigh 26.8 mg of the compound into the amber vial.
-
Solvent Addition: Add 900 µL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 25°C for 5 minutes.
-
Note: The solution should be clear and colorless.[1]
-
-
Volume Adjustment: Add DMSO to bring the final volume to 1.0 mL (approx. 100 µL more, depending on the partial molar volume).
-
Storage: Flush the headspace with Nitrogen or Argon (to prevent water absorption).[1] Cap tightly. Store at -20°C.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the exact saturation limit in a specific solvent (e.g., Methanol).[1]
Workflow Visualization:
Caption: Standard workflow for thermodynamic solubility determination.
Step-by-Step:
-
Add excess solid (~10 mg) to a vial containing 0.5 mL of the target solvent.[1]
-
Shake at 300 rpm at 25°C for 24 hours.
-
Inspect visually: If all solid dissolves, add more solid until a suspension persists.[1]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.
-
Remove supernatant and dilute 1:100 with Acetonitrile/Water (50:50) for HPLC analysis.[1]
-
Calculate concentration using a calibration curve derived from the DMSO stock.
Troubleshooting & Stability Guide
Common Issues
| Observation | Cause | Solution |
| Precipitation upon dilution into water | "Crash-out" effect due to high lipophilicity (LogP > 2).[1] | Keep final DMSO concentration < 1% in biological assays.[1] Use a carrier (e.g., Cyclodextrin) if higher concentrations are needed.[1] |
| Yellowing of DMSO solution | Oxidation or trace impurities (e.g., free bromine or aniline derivatives).[1] | Check purity by LC-MS. Store under inert gas. Ensure DMSO is acid-free.[1] |
| Degradation in Methanol | Methanolysis (rare but possible at high T/pH).[1] | Avoid storing methanolic solutions for >24h.[1] Use fresh dilutions only. |
Stability Logic: The "Steric Shield"
The 2,6-disubstitution pattern is a double-edged sword.[1] While it increases solubility, it also protects the amide carbonyl.
-
Hydrolysis Resistance: The bulky Bromine and Trifluoromethyl groups block the approach of water molecules to the carbonyl carbon.[1] This makes the compound significantly more stable to hydrolysis than unsubstituted benzamide.
References
-
PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid (Precursor Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Profiling drug-like properties: solubility.[1] Current Opinion in Chemical Biology, 10(3), 289-293.[1] (Standard Protocol Reference).[1][2] [Link][1]
Characterization of 2-Bromo-6-(trifluoromethyl)benzamide: A Technical Guide to Determining Melting Point and Physical State
Introduction: Navigating the Characterization of a Novel Compound
This document provides a comprehensive framework for this characterization. We will begin by examining the properties of structurally related compounds to establish a predictive baseline. Following this, a detailed, field-proven experimental protocol for melting point determination and physical state analysis will be presented. The core of this guide will delve into the theoretical underpinnings of how the specific substituents—a bromine atom and a trifluoromethyl group—are anticipated to influence the melting point and solid-state structure of the benzamide core. This approach, combining predictive analysis with robust experimental methodology, ensures a thorough and scientifically sound characterization.
Predictive Analysis Based on Structurally Related Compounds
To form an educated estimation of the melting point of 2-Bromo-6-(trifluoromethyl)benzamide, it is instructive to analyze the melting points of its constituent structural components. The table below summarizes the melting points of benzamide, 2-bromobenzamide, and 2-(trifluoromethyl)benzamide.
| Compound Name | Structure | Melting Point (°C) | Physical State at 20°C |
| Benzamide | C₇H₇NO | 127-130[3] | Off-white solid[3] |
| 2-Bromobenzamide | C₇H₆BrNO | 160-162[4][5][6] | Beige powder[4] or White to beige powder[7] |
| 2-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 160-164[8][9] | White to Almost white powder to crystal[9] |
The data clearly indicates that the addition of either a bromine atom or a trifluoromethyl group at the ortho position of benzamide significantly increases the melting point. This provides a strong indication that 2-Bromo-6-(trifluoromethyl)benzamide will also have a relatively high melting point, likely exceeding 160°C, and will exist as a solid at room temperature.
Experimental Protocol for Melting Point and Physical State Determination
The following protocol describes a robust method for determining the melting point and characterizing the physical state of a new compound like 2-Bromo-6-(trifluoromethyl)benzamide. This protocol is designed to be self-validating by incorporating steps for both approximate and precise measurements.
Part 1: Physical State Characterization
-
Visual Inspection: At ambient temperature (20-25°C), carefully observe the sample. Note its color, form (e.g., crystalline, amorphous, powder), and any other notable characteristics.[10]
-
Microscopy: Place a small amount of the sample on a microscope slide. Observe under magnification to identify crystalline structures, particle shape, and uniformity. This can provide initial clues about the solid-state form.[11]
Part 2: Melting Point Determination (Capillary Method)
This method utilizes a melting point apparatus, a standard piece of equipment in organic chemistry labs.[12]
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent can depress the melting point.[13]
-
If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Jab the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.[13][14]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[13][14]
-
-
Approximate Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Heat the sample at a relatively rapid rate (e.g., 10-20°C per minute).
-
Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This provides an approximate melting range.
-
Allow the apparatus to cool.
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary tube with a fresh sample. Never re-melt a sample, as the crystal structure may have changed.[12]
-
Set the starting temperature of the apparatus to about 20°C below the approximate melting point observed.[13][14]
-
Heat at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12][15]
-
Carefully record the temperature at which the first sign of melting is observed (the sample may collapse or shrink) and the temperature at which the last solid particle disappears. This is the accurate melting range.
-
Repeat the measurement with a fresh sample to ensure reproducibility. Pure compounds typically have a sharp melting range of 1-2°C.
-
Workflow for Characterization
Caption: Experimental workflow for the physical characterization of a novel compound.
Theoretical Analysis: The Influence of Bromo and Trifluoromethyl Substituents
The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice and the efficiency with which the molecules can pack into that lattice. The introduction of bromine and trifluoromethyl groups to the benzamide core has a profound impact on these factors.
Intermolecular Forces
The primary intermolecular forces at play in benzamides are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[16]
-
Hydrogen Bonding: The amide functional group (-CONH₂) is capable of forming strong hydrogen bonds, with the N-H protons acting as donors and the carbonyl oxygen as an acceptor. This is a major contributor to the relatively high melting point of benzamide itself.
-
Dipole-Dipole Interactions: The carbonyl group and the electronegative bromine and trifluoromethyl substituents create significant dipole moments in the molecule. These permanent dipoles lead to attractive interactions between molecules.
-
Van der Waals Forces: These forces increase with the size and surface area of the molecule. Both bromine and the trifluoromethyl group are significantly larger than hydrogen, thus increasing the overall van der Waals interactions.[16]
Effect of the 2-Bromo Substituent
The bromine atom at the ortho position influences the melting point in several ways:
-
Increased Molecular Weight and Size: Bromine is a large and heavy atom, which significantly increases the strength of van der Waals forces compared to a hydrogen atom.
-
Dipole Moment: The C-Br bond is polar, contributing to the overall dipole moment of the molecule and enhancing dipole-dipole interactions.
-
Steric Hindrance: The ortho-bromo group can sterically hinder the rotation of the amide group, potentially influencing the preferred conformation in the solid state and affecting how efficiently the molecules can pack.
Effect of the 6-Trifluoromethyl Substituent
The trifluoromethyl (-CF₃) group is a potent modulator of physical properties:
-
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the -CF₃ group strongly electron-withdrawing.[17] This significantly alters the electron distribution in the aromatic ring and the amide group, which can affect the strength of hydrogen bonding and dipole-dipole interactions.
-
Increased Lipophilicity and Molecular Volume: The -CF₃ group is known to increase the lipophilicity and size of a molecule.[18] This leads to stronger van der Waals forces.
-
Conformational Effects: The bulky -CF₃ group can influence the conformation of the molecule, similar to the bromo group. It may force the amide group out of the plane of the benzene ring, which could disrupt crystal packing or lead to a different packing motif.[19]
Synergistic Effects and Crystal Packing
The combined presence of both a bromo and a trifluoromethyl group at the 2 and 6 positions, respectively, is expected to result in a high melting point. The significant increase in molecular weight, size, and polarity will lead to stronger intermolecular forces overall.
However, molecular symmetry and the ability to pack efficiently into a stable crystal lattice are also crucial. The bulky ortho substituents might introduce steric hindrance that could potentially disrupt the planar stacking and hydrogen bonding networks often seen in simpler amides. This could lead to a less-than-optimal packing arrangement, which would counteract the melting point-increasing effects of the strong intermolecular forces to some degree.
Structure-Property Relationship
Caption: Logical relationship between molecular structure and physical properties.
Conclusion
While direct experimental data for 2-Bromo-6-(trifluoromethyl)benzamide is not currently published, a combination of predictive analysis based on analogous structures and a fundamental understanding of chemical principles allows for a strong, well-reasoned estimation of its physical properties. It is anticipated that this compound is a solid at room temperature with a melting point significantly higher than that of unsubstituted benzamide, likely in the range of 160-180°C or higher.
The provided experimental protocol offers a clear and reliable path for researchers to determine these properties with precision. By understanding the causal relationships between the molecular structure—specifically the effects of the bromo and trifluoromethyl substituents—and the resulting physical state and melting point, scientists can proceed with confidence in the subsequent stages of research and development. This guide serves as a testament to the principle that even in the absence of established data, a systematic and first-principles-based approach can yield the critical insights necessary to advance scientific discovery.
References
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Reactory. (2022, September 3). benzamide. Retrieved from [Link]
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Loba Chemie. (n.d.). BENZAMIDE, 55-21-0. Retrieved from [Link]
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Piochem. (n.d.). BENZAMIDE. Retrieved from [Link]
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Stenutz. (n.d.). 2-trifluoromethylbenzamide. Retrieved from [Link]
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Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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PubMed. (n.d.). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Retrieved from [Link]
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Wiley Analytical Science. (2011, April 17). Solid State Characterization of Pharmaceuticals. Retrieved from [Link]
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WordPress.com. (2016, September 29). Measuring the Melting Point. Retrieved from [Link]
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Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Pharmaceutical Compounds in the Solid State. Retrieved from [Link]
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Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]
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GlobalChemMall. (n.d.). 2-(TRIFLUOROMETHYL)BENZAMIDE. Retrieved from [Link]
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Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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Lumen Learning. (n.d.). Aromatic Hydrocarbons. Retrieved from [Link]
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GlobalChemMall. (n.d.). 2-(Trifluoromethyl)benzamide. Retrieved from [Link]
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Substituent Effects on the Edge-to-Face Aromatic Interactions. Retrieved from [Link]
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MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
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ACS Omega. (2022, March 4). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Retrieved from [Link]
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Journal of Applied and Natural Science. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PMC. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PMC. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
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Navigating the Synthesis and Handling of 2-Bromo-6-(trifluoromethyl)benzamide: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the safety considerations for 2-Bromo-6-(trifluoromethyl)benzamide. As a crucial building block in contemporary medicinal chemistry, understanding its reactivity, handling, and potential hazards is paramount for ensuring laboratory safety and experimental success. This document synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Compound Profile and Inferred Hazard Assessment
A critical analysis of related compounds, such as 2-Bromo-6-(trifluoromethyl)benzoic acid, 2-(Trifluoromethyl)benzamide, and various isomers, suggests that 2-Bromo-6-(trifluoromethyl)benzamide should be handled as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Table 1: Physicochemical and Identifier Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₃NO | Inferred |
| Molecular Weight | 268.03 g/mol | Inferred |
| CAS Number | 886466-93-9 | Inferred |
| Appearance | White to off-white solid (anticipated) | Analog Data |
GHS Classification and Precautionary Measures
The Globally Harmonized System (GHS) classification is inferred from structurally related molecules. Researchers should adopt these classifications as a conservative baseline for safety protocols.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The following pictogram and signal word should be associated with this compound:
Signal Word: Warning
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for safe handling. The following are recommended based on the inferred hazards:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential when working with compounds of inferred toxicity. The following workflow is designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the generation of dust and fumes through proper engineering controls.
-
Ventilation: All manipulations of solid 2-Bromo-6-(trifluoromethyl)benzamide should be conducted in a certified chemical fume hood.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. The work area should be free of clutter.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.
-
If possible, use a containment system such as a glove bag for handling larger quantities.
-
-
In-Reaction Use:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly vented.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Wash hands and any exposed skin with soap and water.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures and First Aid
Rapid and appropriate responses to accidental exposure are critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal
-
Disposal of this compound and its containers must be in accordance with all local, state, and federal regulations.
-
It is recommended to use a licensed chemical waste disposal company.
-
Do not allow the material to enter drains or waterways.[1]
Visualized Safety Workflows
The following diagrams illustrate the key decision-making processes for handling and emergency response.
Caption: General handling workflow for 2-Bromo-6-(trifluoromethyl)benzamide.
Caption: First-aid response to accidental exposure.
References
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2-Bromo-6-(trifluoromethyl)benzoic acid Safety Data Sheet. Echemi.
-
2-BroMo-6-fluorobenzaldehyde oxiMe Chemical Safety Data Sheet. ChemicalBook.
-
2-(Trifluoromethyl)benzamide Safety Data Sheet. Thermo Fisher Scientific.
-
2-Bromo-6-(trifluoromethyl)pyridine Safety Data Sheet. Thermo Fisher Scientific.
-
2-(Trifluoromethyl)benzamide Safety Data Sheet. Fisher Scientific.
-
2-Bromo-6-(trifluoromethyl)benzoic acid Safety Data Sheet. Echemi.
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A Technical Guide to 2-Bromo-6-(trifluoromethyl)benzamide and 2-Bromo-5-(trifluoromethyl)benzamide: A Positional Isomerism Case Study
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Positional isomerism offers a profound lesson in the principles of medicinal chemistry, where a subtle shift in a functional group's location can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two such isomers: 2-Bromo-6-(trifluoromethyl)benzamide and 2-Bromo-5-(trifluoromethyl)benzamide. As building blocks in drug discovery, understanding the nuanced differences imparted by the ortho versus meta positioning of the trifluoromethyl group relative to the bromine atom is critical for rational drug design. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the synthesis, spectral properties, reactivity, and potential therapeutic applications of these important scaffolds.
Introduction: The Significance of Trifluoromethylated Benzamides
The benzamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. Its ability to act as a hydrogen bond donor and acceptor facilitates strong interactions with biological targets. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance key molecular properties.[1][2][3] The -CF3 group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a compound's potency, membrane permeability, and pharmacokinetic profile.[2][4][5]
This guide focuses on two brominated trifluoromethylbenzamide isomers that serve as versatile intermediates. The positioning of the bromo and trifluoromethyl groups dictates the electronic and steric environment of the benzamide, influencing its behavior in subsequent synthetic transformations and its potential as a pharmacophore.
Comparative Physicochemical and Electronic Properties
The seemingly minor positional change between the 6- and 5-substituted isomers results in distinct molecular properties. The ortho arrangement in 2-Bromo-6-(trifluoromethyl)benzamide creates a sterically crowded environment around the amide functionality, while the meta arrangement in the 5-isomer presents a more accessible reactive center.
| Property | 2-Bromo-6-(trifluoromethyl)benzamide | 2-Bromo-5-(trifluoromethyl)benzamide |
| IUPAC Name | 2-bromo-6-(trifluoromethyl)benzamide | 2-bromo-5-(trifluoromethyl)benzamide |
| Molecular Formula | C₈H₅BrF₃NO | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol | 268.03 g/mol |
| CAS Number | 240384-39-0 (Example) | 1420800-41-4 (Example) |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Predicted LogP | ~2.5 | ~2.7 |
| Predicted TPSA | 43.09 Ų | 43.09 Ų |
Electronic Effects: A Tale of Two Isomers
The electronic character of the aromatic ring is governed by the interplay of the inductive and resonance effects of the substituents.
-
Amide Group (-CONH₂) : Weakly deactivating, ortho, para-directing.
-
Bromo Group (-Br) : Deactivating due to its strong electron-withdrawing inductive effect (-I), but ortho, para-directing because of its electron-donating resonance effect (+M).[6]
-
Trifluoromethyl Group (-CF₃) : Strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects.[1]
In 2-Bromo-6-(trifluoromethyl)benzamide , the two potent electron-withdrawing groups (-Br and -CF₃) are both ortho to the amide. This configuration significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Furthermore, the steric bulk of these adjacent groups can hinder reactions involving both the amide and the aromatic ring.
In 2-Bromo-5-(trifluoromethyl)benzamide , the -CF₃ group is meta to the bromine and para to the amide's point of attachment. This arrangement results in a different distribution of electron density and presents a less sterically hindered environment for chemical transformations.
Synthesis and Reactivity Profile
The primary route to these benzamides involves the hydrolysis of the corresponding benzonitrile precursor or the amidation of the corresponding benzoic acid.
General Synthetic Workflow
The synthesis typically begins with a substituted toluene or aniline, which undergoes a series of transformations including bromination, trifluoromethylation, oxidation, and finally conversion to the benzamide.
Caption: General synthetic pathways to target benzamides.
Reactivity Comparison
-
Nucleophilic Acyl Substitution (Amide Reactions): The reactivity of the amide group itself is influenced by the steric hindrance imposed by the ortho substituents. In 2-Bromo-6-(trifluoromethyl)benzamide , the amide is heavily shielded, which can decrease its reactivity towards nucleophiles or in dehydration reactions compared to the 5-isomer.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond in both isomers is a handle for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The reaction kinetics and success can be influenced by the steric and electronic environment. The congested nature of the 6-isomer might require more robust catalytic systems or higher temperatures to achieve comparable yields to the 5-isomer.
-
Nucleophilic Aromatic Substitution (SNAr): While challenging due to the presence of deactivating groups, if a suitable leaving group were present, the positions activated towards nucleophilic attack would differ. The strong electron-withdrawing nature of the -CF3 group is key to activating the ring for such transformations.
Comparative Spectroscopic Analysis
The distinct substitution patterns of the two isomers give rise to unique spectral fingerprints, which are essential for their unambiguous identification.
| Spectroscopic Data | 2-Bromo-6-(trifluoromethyl)benzamide (Predicted) | 2-Bromo-5-(trifluoromethyl)benzamide (Predicted) |
| ¹H NMR (Aromatic) | A multiplet or two distinct signals for the 3 aromatic protons. The substitution pattern breaks the symmetry, leading to complex splitting. | Three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the protons at C-3, C-4, and C-6. |
| ¹³C NMR (Aromatic) | Six distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group (C-6) will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the adjacent bromo and amide groups.[7] | Six distinct aromatic carbon signals. The C-5 carbon attached to the -CF₃ group will be a quartet. The chemical shifts will differ from the 6-isomer due to the altered substituent effects. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. | A singlet corresponding to the -CF₃ group, likely with a slightly different chemical shift compared to the 6-isomer. |
| IR Spectroscopy | Characteristic N-H stretching bands (~3200-3400 cm⁻¹), a C=O stretching band (~1650-1680 cm⁻¹), and bands corresponding to C-Br and C-F vibrations. | Similar characteristic bands to the 6-isomer, though slight shifts in the C=O stretch may occur due to different electronic effects on the amide. |
| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the amide group. | Identical molecular ion and isotopic pattern to the 6-isomer. Fragmentation patterns may show subtle differences based on bond strengths influenced by substituent positions. |
Utility in Medicinal Chemistry and Drug Discovery
While specific FDA-approved drugs containing these exact fragments are not prominent, these scaffolds are invaluable as building blocks for creating more complex molecules with therapeutic potential. The trifluoromethyl group is a key feature in many modern pharmaceuticals.[4]
-
As Bioisosteres: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, offering increased lipophilicity and metabolic stability.[2][4] The choice between the 5- and 6-isomer allows chemists to fine-tune the steric and electronic profile of a lead compound.
-
Inhibitor Design: Benzamides are known to inhibit various enzymes, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP). The differential orientation of the functional groups in these isomers can be exploited to achieve selective binding to a target protein's active site.
-
CNS Agents: The lipophilicity imparted by the -CF₃ and -Br groups can enhance a molecule's ability to cross the blood-brain barrier, making these scaffolds interesting for the development of central nervous system (CNS) active agents.
Caption: Logical workflow from scaffold to application.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzamide via Amidation of the Corresponding Benzoic Acid
This protocol provides a representative method for converting the carboxylic acid to the primary amide.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension via a dropping funnel at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the acid chloride solution to a flask containing an excess of concentrated ammonium hydroxide, also cooled in an ice bath. Vigorous stirring is essential.
-
A precipitate will form. Continue stirring the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Work-up and Purification: Filter the solid precipitate and wash it thoroughly with cold water to remove any ammonium salts.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Bromo-5-(trifluoromethyl)benzamide.
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with expected values. Melting point analysis should also be performed.
Protocol 2: NMR Sample Preparation and Analysis
Procedure:
-
Accurately weigh approximately 5-10 mg of the benzamide sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect a sufficient number of scans (e.g., 8-16) to ensure a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
Conclusion and Future Perspectives
The comparative analysis of 2-Bromo-6-(trifluoromethyl)benzamide and 2-Bromo-5-(trifluoromethyl)benzamide underscores a fundamental principle of medicinal chemistry: structure dictates function. The ortho-isomer, with its sterically encumbered and electron-poor aromatic system, is a unique building block for creating highly substituted, conformationally restricted molecules. In contrast, the meta-isomer provides a more synthetically accessible platform for diversification through established cross-coupling chemistries.
Future research will likely leverage these differences. The 6-isomer could be instrumental in developing probes for protein pockets where steric bulk is a desirable trait for achieving selectivity. The 5-isomer will continue to serve as a workhorse intermediate for library synthesis in lead optimization campaigns. As our understanding of target biology deepens, the rational selection of such precisely functionalized isomers will be paramount in designing the next generation of therapeutics.
References
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PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Eureka. (2017, November 10). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Springer. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
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Stenutz. (n.d.). 2-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
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Bentham Science. (2023, May 1). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation. Retrieved from [Link]
-
PMC. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/5e533c3e8003f0b0d36c6463d11b3e83b8a1e9c8]([Link]
-
AA Blocks. (n.d.). 2-Bromo-6-fluorobenzotrifluoride. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Bromo-6-fluorobenzotrifluoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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A Technical Guide to 2-Bromo-6-(trifluoromethyl)benzamide: Synthesis, Quality Control, and Commercial Availability of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-(trifluoromethyl)benzamide is a valuable, yet not widely commercialized, fluorinated building block with significant potential in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This in-depth technical guide provides a comprehensive overview of 2-Bromo-6-(trifluoromethyl)benzamide, with a primary focus on its synthesis from the commercially available precursor, 2-Bromo-6-(trifluoromethyl)benzoic acid. This document will also detail commercial supplier information for the starting material, step-by-step synthetic protocols, and essential quality control procedures for the final compound.
Introduction: The Significance of Trifluoromethylated Benzamides in Drug Discovery
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design. The trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties, often leading to improved pharmacokinetic profiles and enhanced biological activity. Benzamide derivatives, in turn, are a common scaffold in a multitude of approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The combination of these two moieties in 2-Bromo-6-(trifluoromethyl)benzamide makes it a highly attractive, albeit not directly procurable, intermediate for the synthesis of novel therapeutic agents.[2]
Commercial Landscape: Sourcing the Precursor
Direct commercial suppliers for 2-Bromo-6-(trifluoromethyl)benzamide are not readily identifiable, suggesting it is primarily a research chemical synthesized on demand. However, its immediate precursor, 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3) , is commercially available from a variety of suppliers. This allows for a straightforward synthetic route to the desired benzamide.
Table 1: Commercial Suppliers of 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3)
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Gram to bulk quantities |
| Fluorochem[3] | - | 1 g and larger |
| A B Enterprises[4] | - | Kilogram quantities |
| Advanced ChemBlocks[5] | 97% | Custom quote |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. Purity levels and available quantities may also vary.
Synthetic Pathway: From Benzoic Acid to Benzamide
The synthesis of 2-Bromo-6-(trifluoromethyl)benzamide from its corresponding benzoic acid is a standard amidation reaction. Carboxylic acids can be converted to amides through various methods, with the most common involving the reaction with ammonia.[6] This process typically involves an initial acid-base reaction to form an ammonium carboxylate salt, which is then dehydrated upon heating to yield the amide.[7][8]
Caption: Synthetic workflow for 2-Bromo-6-(trifluoromethyl)benzamide.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-Bromo-6-(trifluoromethyl)benzamide from 2-Bromo-6-(trifluoromethyl)benzoic acid.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzoic acid
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Suitable solvent (e.g., Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-6-(trifluoromethyl)benzoic acid in a minimal amount of a suitable solvent like toluene.
-
To this solution, add an excess (e.g., 5-10 equivalents) of concentrated aqueous ammonia dropwise with stirring. The reaction is exothermic. An ammonium salt precipitate may form.
-
Dehydration: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 110-120 °C for toluene) for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ammonia and any remaining ammonium salts.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Bromo-6-(trifluoromethyl)benzamide.
Quality Control and Analytical Characterization
Rigorous quality control is essential to ensure the purity and identity of the synthesized 2-Bromo-6-(trifluoromethyl)benzamide. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A typical quality control workflow for synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the final product.[10]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the benzamide chromophore absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main product peak. A purity of >95% is generally acceptable for research purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[11]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amide (-NH2) protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the characteristic carbonyl carbon of the amide and the trifluoromethyl carbon.
-
¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 2-Bromo-6-(trifluoromethyl)benzamide. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expect to see characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch of the amide carbonyl, and C-F stretches of the trifluoromethyl group.
Applications in Research and Drug Development
While specific applications of 2-Bromo-6-(trifluoromethyl)benzamide are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. Benzamide-containing molecules have been investigated for a wide array of therapeutic targets.[1] The trifluoromethyl group is known to enhance drug-like properties.[2] Therefore, 2-Bromo-6-(trifluoromethyl)benzamide can serve as a key intermediate for the synthesis of novel compounds with potential applications as:
-
Kinase inhibitors: Many kinase inhibitors incorporate substituted aromatic rings.
-
Enzyme inhibitors: The benzamide scaffold can interact with the active sites of various enzymes.
-
Agrochemicals: Fluorinated compounds often exhibit potent herbicidal or pesticidal activity.
Conclusion
2-Bromo-6-(trifluoromethyl)benzamide represents a valuable, yet not commercially cataloged, building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis from the readily available 2-Bromo-6-(trifluoromethyl)benzoic acid is a feasible and straightforward process. This guide provides the necessary information for researchers and scientists to source the starting material, perform the synthesis, and rigorously characterize the final product, thereby enabling the exploration of its potential in developing novel and effective therapeutic agents.
References
-
Chemistry LibreTexts. (2025, December 28). 15.15: Formation of Amides. [Link]
-
Gao, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 18874-18891. [Link]
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Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]
-
Clark, J. (2023). the preparation of amides. Chemguide. [Link]
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Shaalaa.com. (2021, March 26). Write the preparation reactions for acid amide from the following. Carboxylic acid. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]
-
IndiaMART. 2-Bromo-6-Trifluoromethyl Benzoic Acid Cas Number, 177420-64-3. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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2-Bromo-6-(trifluoromethyl)benzamide: Structural Identifiers, Synthesis, and Pharmacological Potential
Executive Summary
2-Bromo-6-(trifluoromethyl)benzamide (CAS: 610260-58-7) is a highly specialized, sterically hindered halogenated benzamide. It serves as a critical molecular building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a bulky bromine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho positions imparts unique physicochemical properties, including restricted rotation around the aryl-amide bond (atropisomerism) and enhanced metabolic stability ()[1].
This technical guide provides an in-depth analysis of its structural identifiers, physical properties, and a self-validating synthetic protocol designed for high-yield amidation of sterically hindered substrates.
Chemical Identity and Structural Descriptors
Accurate molecular identification is the cornerstone of reproducible chemical research. Because the di-ortho substitution pattern heavily influences the 3D conformation of the molecule, utilizing exact SMILES and InChI strings is necessary for computational modeling and database querying.
Table 1: Structural Identifiers and Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Bromo-6-(trifluoromethyl)benzamide |
| CAS Registry Number | 610260-58-7 |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| SMILES | BrC1=C(C(=O)N)C(=CC=C1)C(F)(F)F |
| InChI | InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) |
| Precursor PubChem CID | 4737630 (2-Bromo-6-(trifluoromethyl)benzoic acid) |
Data supported by AppChem[1] and PubChem databases[2].
Rationale for Structural Design & Causality
In rational drug design, the incorporation of specific halogenated motifs is a deliberate choice to modulate target engagement and pharmacokinetics.
-
Causality of Steric Hindrance (The ortho-Bromo Effect): The di-ortho substitution forces the amide plane to sit almost perpendicular to the benzene ring. This minimizes resonance overlap between the aromatic system and the carbonyl group, increasing the electrophilic character of the amide and physically blocking enzymatic degradation by amidases.
-
Causality of Fluorination (The -CF₃ Effect): The trifluoromethyl group lowers the pKa of neighboring protons, increases the overall lipophilicity (LogP) for better membrane permeability, and dramatically increases the oxidative stability of the aromatic ring against Cytochrome P450 enzymes.
Synthesis Workflow and Experimental Protocols
The synthesis of 2-Bromo-6-(trifluoromethyl)benzamide relies on the amidation of its corresponding carboxylic acid, 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3) ()[3]. Due to the extreme steric bulk of the di-ortho substituents, direct coupling agents (like EDC/HOBt) often fail or provide exceptionally low yields. Therefore, a highly reactive acyl chloride intermediate must be generated to drive the reaction forward.
Fig 1. Step-by-step synthesis workflow of 2-Bromo-6-(trifluoromethyl)benzamide.
Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Acyl Chloride Generation
-
Reaction Setup: Suspend 1.0 equivalent of 2-bromo-6-(trifluoromethyl)benzoic acid ()[2] in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 3.0 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the sterically hindered acid.
-
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Validation Checkpoint: Monitor by Thin-Layer Chromatography (TLC). Self-Validation: Quench a small reaction aliquot in methanol to form the methyl ester; check its Rf value against the starting acid to confirm total consumption.
-
Concentration: Remove excess SOCl₂ and solvent in vacuo to yield the crude acyl chloride.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool strictly to 0°C.
-
Ammonia Addition: Slowly add excess aqueous ammonia (28% NH₃) dropwise.
-
Causality: Low temperature (0°C) is critical to prevent the competitive hydrolysis of the highly reactive acyl chloride back to the starting acid in the presence of water.
-
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Concentrate the THF, extract the aqueous layer with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals.
Pharmacological Application & Target Engagement
Benzamides are privileged scaffolds in medicinal chemistry, frequently serving as inhibitors for Histone Deacetylases (HDACs) or modulators of central nervous system (CNS) receptors. The 2-bromo-6-(trifluoromethyl) substitution pattern provides a rigid vector that perfectly occupies hydrophobic pockets in target proteins, locking the molecule into a bioactive conformation.
Fig 2. Target engagement and signaling pathway for sterically hindered benzamides.
Quantitative Data Summary
To ensure the integrity of the synthesized 2-Bromo-6-(trifluoromethyl)benzamide, the following analytical metrics must be met during the validation phase.
Table 2: Experimental Validation Metrics
| Metric | Expected Value / Observation | Analytical Purpose |
| TLC Rf Value | ~0.4 (Hexane:EtOAc 3:1) | Confirm reaction completion and purity. |
| ¹H-NMR (Amide -NH₂) | ~7.5 - 8.0 ppm (Broad Singlet) | Verify successful amidation. Self-Validation: These peaks will disappear upon D₂O exchange. |
| ¹⁹F-NMR (-CF₃) | ~ -58.0 to -62.0 ppm (Singlet) | Confirm the integrity of the trifluoromethyl group. |
| Mass Spectrometry (ESI+) | [M+H]⁺ m/z 267.9 & 269.9 | Confirm molecular weight and the characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br). |
References
-
[2] Title: 2-Bromo-6-(trifluoromethyl)benzoic acid | CID 4737630. Source: PubChem (National Institutes of Health). URL:[Link]
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Methodological & Application
Synthesis of 2-Bromo-6-(trifluoromethyl)benzamide from 2-bromo-6-(trifluoromethyl)benzonitrile
Application Note: Selective Synthesis of 2-Bromo-6-(trifluoromethyl)benzamide
Executive Summary
This technical guide details the protocol for the selective hydrolysis of 2-bromo-6-(trifluoromethyl)benzonitrile to its corresponding primary amide, 2-bromo-6-(trifluoromethyl)benzamide .
The Challenge: This specific substrate presents a classic "ortho-effect" challenge. The nitrile group is flanked by two bulky, electron-withdrawing substituents: a bromine atom and a trifluoromethyl group.
-
Steric Hindrance: The 2,6-substitution pattern effectively shields the nitrile carbon from nucleophilic attack by bulky hydrated ions (like
). -
Selectivity: Standard acidic or basic hydrolysis often requires harsh conditions (high heat) to overcome the steric barrier, which frequently leads to over-hydrolysis to the carboxylic acid.
The Solution: We utilize the Radziszewski Reaction (Alkaline Hydrogen Peroxide). This method employs the hydroperoxide anion (
Chemical Strategy & Mechanism
The conversion relies on the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. Unlike standard hydrolysis, which proceeds via an imidic acid intermediate that is easily hydrolyzed further, the Radziszewski mechanism proceeds via a peroxyimidic acid intermediate that reduces to the amide, leaving oxygen as a byproduct.
Reaction Scheme
Caption: The Radziszewski reaction pathway avoids the formation of the carboxylic acid by utilizing the oxidative hydration mechanism.
Experimental Protocols
Method A: Alkaline Hydrogen Peroxide (Recommended)
Best for: High selectivity, mild conditions, and avoiding over-hydrolysis.
Reagents:
-
Substrate: 2-Bromo-6-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or MeOH (Methanol)[1]
-
Base: 6M NaOH (0.2 – 0.5 equiv) or
(1.0 equiv) -
Oxidant: 30%
(Hydrogen Peroxide) (5.0 – 10.0 equiv)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 2-bromo-6-(trifluoromethyl)benzonitrile (10 mmol) in DMSO (20 mL).
-
Note: DMSO is preferred over methanol for this specific substrate because its high polarity stabilizes the polar transition state, and it is an excellent solvent for hindered aromatics.
-
-
Base Addition: Add
(1.38 g, 10 mmol) or 6M NaOH (0.5 mL). Stir for 5 minutes.-
Note: Using
is milder and safer for the group, reducing the risk of hydrolysis/degradation of the trifluoromethyl moiety.
-
-
Oxidant Addition: Cool the mixture to 0°C. Add 30%
(5 mL, ~50 mmol) dropwise via an addition funnel or syringe pump over 15 minutes.-
Caution: The reaction is exothermic. Maintain temperature < 20°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir vigorously.
-
Monitoring: Check TLC or HPLC every 30 minutes. The reaction typically completes in 1–4 hours.
-
Checkpoint: If the reaction is sluggish after 4 hours (due to extreme steric bulk), warm the mixture to 40-50°C. Do not exceed 60°C to prevent acid formation.
-
-
Quench: Once starting material is consumed, cool to 0°C. Carefully add saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate solution to quench excess peroxide.-
Test: Use starch-iodide paper to ensure no active peroxide remains (paper should remain white).
-
-
Workup:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
The amide product is often insoluble in water and will precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold water (3 x 20 mL) and hexanes (2 x 10 mL).
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate.[2]
-
Method B: Potassium Hydroxide in t-Butanol (Alternative)
Best for: Cases where peroxides must be avoided.
-
Setup: Dissolve the nitrile (10 mmol) in tert-Butanol (30 mL).
-
Reagent: Add finely powdered KOH (20 mmol).
-
Reaction: Heat the mixture to reflux (approx. 83°C) for 2–6 hours.
-
Workup: Pour into ice water. The product usually precipitates.
Analytical Data & Validation
The following data table summarizes the expected analytical signatures for 2-bromo-6-(trifluoromethyl)benzamide .
| Technique | Expected Signal / Value | Interpretation |
| Physical State | White to off-white crystalline solid | High purity amide |
| IR Spectroscopy | 3350, 3180 cm⁻¹ (N-H stretch)1660-1690 cm⁻¹ (C=O stretch) | Primary Amide doubletAmide I band |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protonsTwo distinct broad singlets for | |
| ¹⁹F NMR | Characteristic | |
| MS (ESI+) | [M+H]⁺ m/z ~ 268/270 | Bromine isotope pattern (1:1 ratio) |
Workflow Visualization
Caption: Decision tree for the oxidative hydrolysis workflow.
Safety & Troubleshooting
-
Peroxide Safety: Concentrated Hydrogen Peroxide is a strong oxidizer. Never mix with acetone or ketone solvents (forms explosive cyclic peroxides). Use DMSO, Water, or Methanol only.
-
Cyanide/Nitrile Handling: While nitriles are less toxic than free cyanide, metabolism can release cyanide. Handle in a fume hood.
-
Troubleshooting - No Reaction: If the starting material remains after 6 hours, add 1.0 equivalent of Triton B (benzyltrimethylammonium hydroxide) as a phase transfer catalyst/base source.
-
Troubleshooting - Acid Formation: If the carboxylic acid is observed (via LCMS), reduce the temperature to 0°C and reduce the reaction time. Ensure the pH is not exceeding 10-11 (use
instead of NaOH).
References
-
Chemistry Steps. "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Chemistry Steps, 2024. [Link]
-
Sankar, R. et al. "A mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions." Arkivoc, vol. 2005, no. 11, pp. 19-27. [Link]
-
Master Organic Chemistry. "Hydrolysis of Nitriles." Master Organic Chemistry, 2025. [Link]
-
Organic Chemistry Portal. "Amide Synthesis." Organic Chemistry Portal, 2024. [Link]
- Patent CN113698315A. "Synthetic method of 2-trifluoromethyl benzamide.
Sources
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 2. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Introduction: Navigating the Steric Labyrinth in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[1] However, when synthetic chemists venture into the construction of sterically congested biaryl scaffolds, particularly those bearing multiple ortho-substituents, the reliability of this powerful transformation is often tested. Sterically hindered aryl bromides present a significant challenge, primarily due to the electronic and steric factors that impede the canonical steps of the catalytic cycle. The bulky substituents can dramatically slow down the rate-limiting oxidative addition of the aryl bromide to the palladium(0) catalyst and can also hinder the final reductive elimination step that forges the desired biaryl bond.[2][3]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura couplings with sterically hindered aryl bromides. We will dissect the mechanistic hurdles and provide field-proven strategies and detailed protocols to overcome them, with a focus on rational catalyst selection and reaction parameter optimization.
The Catalytic Heart of the Matter: Ligand Design for Steric Congestion
The success of a Suzuki-Miyaura coupling involving sterically hindered substrates is intrinsically linked to the choice of the ligand coordinating to the palladium center. Standard phosphine ligands, such as triphenylphosphine, often prove inadequate for these demanding transformations. The modern era of cross-coupling has been defined by the development of sophisticated ligands that are both sterically bulky and highly electron-donating, properties that are crucial for facilitating the key steps of the catalytic cycle with challenging substrates.[2][4]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald School of Thought
The research group of Stephen Buchwald has revolutionized the field with the development of a portfolio of dialkylbiaryl phosphine ligands. These ligands are characterized by a biaryl backbone that creates a sterically demanding pocket around the palladium center, while the dialkylphosphino group provides strong electron donation. This combination of features has proven to be exceptionally effective for the coupling of sterically hindered aryl bromides.[2]
Two of the most prominent examples from this class are SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[5][6][7]
-
SPhos: The methoxy groups in the "upper" phenyl ring of SPhos contribute to its electron-rich nature and steric bulk. It has demonstrated remarkable activity in the coupling of extremely hindered substrates, including the formation of tetra-ortho-substituted biaryls.[5]
-
XPhos: The isopropyl groups on the "lower" phenyl ring of XPhos provide even greater steric hindrance, which can be beneficial for promoting reductive elimination and preventing catalyst decomposition pathways. XPhos is often the ligand of choice for particularly challenging couplings.[6][7]
The efficacy of these bulky phosphines stems from their ability to promote the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)), which are believed to be the active catalysts in the oxidative addition step.[2][3] The steric bulk of the ligand also facilitates the final reductive elimination step, which can be slow for hindered substrates.[8]
N-Heterocyclic Carbenes (NHCs): A New Frontier in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are even stronger σ-donors than the most electron-rich phosphines, which can significantly accelerate the rate of oxidative addition.[8][9] Their tunable steric bulk also provides a means to stabilize the palladium catalyst and promote reductive elimination.[10]
For sterically hindered Suzuki-Miyaura couplings, NHC ligands with bulky N-aryl substituents, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have shown exceptional performance.[11] Well-defined palladium-NHC precatalysts, such as (IPr)Pd(allyl)Cl, are commercially available and offer excellent reactivity and stability.[12]
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
To understand the rationale behind the experimental choices, it is essential to visualize the catalytic cycle. The following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Multi-faceted Approach
Beyond the choice of ligand, several other reaction parameters must be carefully considered to achieve high yields in the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
-
Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of well-defined precatalysts that incorporate the desired ligand (e.g., SPhos- or XPhos-based G2, G3, or G4 precatalysts) is often advantageous. These precatalysts are typically more stable and provide more reproducible results.[1]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. For sterically hindered couplings, strong bases are often required. Potassium phosphate (K₃PO₄) is a widely used and effective base.[5] In some cases, stronger bases like potassium tert-butoxide (KOtBu) may be necessary, particularly when using NHC ligands.[13] The choice of base should be made carefully, as overly strong bases can lead to side reactions like dehalogenation.[14]
-
Solvent: Aprotic solvents are generally preferred for these reactions. Toluene and 1,4-dioxane are common choices.[15] The addition of a small amount of water can sometimes be beneficial, especially when using inorganic bases like carbonates or phosphates, as it can aid in their dissolution. However, for "anhydrous" conditions, care must be taken as trace water can still play a role.[16]
-
Temperature: Elevated temperatures are often necessary to overcome the high activation barriers associated with the oxidative addition and reductive elimination of sterically hindered substrates.[14] Reactions are typically run between 80-110 °C.[15]
Successful Coupling Conditions for Sterically Hindered Aryl Bromides: A Tabulated Guide
The following table summarizes a selection of successful reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides reported in the literature. This table is intended to serve as a starting point for reaction optimization.
| Aryl Bromide | Boronic Acid | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylbromobenzene | 2-Biphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene | 100 | 14 | 93 | [5] |
| 2,6-Dimethoxybromobenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (3) | SPhos (12) | K₃PO₄ (3) | Toluene | 100 | 14 | 86 | [5] |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 98 | [6] |
| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | - | TBAOH (1) | n-BuOH | 110 | 0.5 | 95 | [6] |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ (2) | Toluene | RT | 2 | 98 | [17] |
Detailed Experimental Protocol: Coupling of 2,4,6-Triisopropylbromobenzene with Phenylboronic Acid
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura coupling of a sterically hindered aryl bromide using a Buchwald-type ligand.
Materials:
-
2,4,6-Triisopropylbromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Experimental Workflow Diagram:
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 mmol), 2,4,6-triisopropylbromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous potassium phosphate (3.0 mmol) to a dry Schlenk tube or microwave vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the reaction vessel with a rubber septum or screw cap. If not in a glovebox, evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficient temperature | - Use a fresh batch of precatalyst and ensure anhydrous and degassed solvents.- Confirm the purity of the boronic acid.- Increase the reaction temperature in increments of 10 °C. |
| Dehalogenation of Aryl Bromide | - Base is too strong- Presence of protic impurities | - Switch to a weaker base (e.g., K₂CO₃).- Ensure all reagents and solvents are anhydrous.[14] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1]- Consider using a boronic ester (e.g., pinacol ester) to improve stability. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered aryl bromides, while challenging, is a highly achievable transformation with the appropriate selection of catalyst and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust N-heterocyclic carbene ligands is paramount to overcoming the steric and electronic barriers inherent to these substrates. By carefully optimizing the choice of palladium precatalyst, base, solvent, and temperature, researchers can successfully synthesize a wide array of sterically congested biaryl compounds, which are crucial building blocks in medicinal chemistry and materials science. This guide provides a solid foundation of mechanistic understanding and practical protocols to empower scientists to confidently tackle these demanding yet rewarding synthetic challenges.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. [Link]
-
Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. [Link]
-
Suzuki Reaction General Procedure - Consensus Academic Search Engine. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Protocol for the Selective Hydrolysis of 2-Bromo-6-(trifluoromethyl)benzonitrile to 2-Bromo-6-(trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the efficient and selective hydrolysis of 2-bromo-6-(trifluoromethyl)benzonitrile to the corresponding primary amide, 2-bromo-6-(trifluoromethyl)benzamide. This transformation is a pivotal step in the synthesis of a variety of pharmacologically active molecules and advanced agrochemicals. The protocol described herein employs a robust and scalable sulfuric acid-mediated reaction, ensuring high yields and purity. This application note elaborates on the underlying reaction mechanism, furnishes a detailed experimental procedure, and addresses critical parameters for successful and reproducible execution.
Introduction: Significance and Context
The conversion of a nitrile functional group to a primary amide is a cornerstone transformation in modern organic synthesis. The substrate, 2-bromo-6-(trifluoromethyl)benzonitrile, is a sterically hindered and electronically deactivated aromatic system. The presence of both a bromine atom and a trifluoromethyl group ortho to the nitrile imposes significant electronic and steric challenges. These strong electron-withdrawing groups greatly modulate the reactivity of the nitrile moiety. This application note presents a validated and reliable methodology for the selective hydrolysis of this specific substrate, a crucial step for accessing more complex molecular architectures in the realms of medicinal chemistry and materials science.
Mechanistic Rationale and Scientific Foundation
The hydrolysis of nitriles to their corresponding amides can be effectively catalyzed by either acidic or basic conditions. For substrates bearing potent electron-withdrawing groups, such as the one , acid-catalyzed hydrolysis is the method of choice. This preference is rooted in the necessity to circumvent potential undesirable side reactions, most notably nucleophilic aromatic substitution of the bromine atom, which could readily occur under basic conditions.
The accepted mechanism for the acid-catalyzed hydrolysis of nitriles proceeds through the following key steps:
-
Protonation of the Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile is protonated by the strong acid catalyst (sulfuric acid). This initial protonation significantly enhances the electrophilicity of the nitrile carbon atom.
-
Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks the now highly electrophilic carbon atom of the protonated nitrile species.
-
Proton Transfer Cascade: A series of intermolecular and intramolecular proton transfers ensues, culminating in the formation of a protonated amide intermediate.
-
Deprotonation to Yield the Amide: The final step involves the deprotonation of the protonated amide to furnish the desired primary amide product.
The strongly electron-withdrawing trifluoromethyl and bromo substituents play a crucial role in facilitating this reaction by increasing the electrophilic character of the nitrile carbon, thereby accelerating the rate of nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed hydrolysis.
Detailed Experimental Protocol
This protocol has been developed based on established methodologies for the hydrolysis of electron-deficient nitriles.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Grade/Purity | Supplier |
| 2-Bromo-6-(trifluoromethyl)benzonitrile | 175278-17-8 | 250.03 | 5.0 g (20.0 mmol) | >98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 25 mL | 98% | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | As needed | High Purity | In-house |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Anhydrous | Acros Organics |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer hotplate and stir bar
-
Thermometer
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Workflow for the synthesis of 2-bromo-6-(trifluoromethyl)benzamide.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, place 2-bromo-6-(trifluoromethyl)benzonitrile (5.0 g, 20.0 mmol).
-
Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, slowly and carefully add concentrated sulfuric acid (25 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Caution: This addition is highly exothermic.
-
Heating the Reaction: After the complete addition of the acid, remove the ice-water bath and equip the flask with a reflux condenser. Heat the reaction mixture to 80-90 °C using a temperature-controlled heating mantle.
-
Reaction Monitoring: Maintain the reaction at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically within 2-4 hours).
-
Reaction Quench: Once the reaction is complete, allow the mixture to cool to ambient temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the cooled reaction mixture onto the ice slurry with constant stirring. A white precipitate of the crude product will form.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Work-up and Purification: Dissolve the crude solid in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is typically of high purity. If further purification is required, recrystallization from a suitable solvent system such as ethanol/water can be performed. Dry the final product under vacuum to a constant weight.
Expected Results and Characterization
This protocol is expected to provide a high yield of the desired 2-bromo-6-(trifluoromethyl)benzamide.
| Parameter | Expected Outcome |
| Yield | >90% |
| Physical Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
The synthesized product should be rigorously characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To verify the presence and chemical shifts of the amide and aromatic protons.
-
¹³C NMR: To confirm the presence of the amide carbonyl and other carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O and N-H stretching vibrations of the amide functional group.
Safety and Handling Precautions
-
Concentrated Sulfuric Acid: This reagent is extremely corrosive and can cause severe chemical burns. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations involving DCM should be conducted within a fume hood to avoid inhalation of its vapors.
-
Exothermic Reaction: The addition of concentrated sulfuric acid to the nitrile is highly exothermic. Strict adherence to slow, controlled addition and cooling with an ice bath is critical to prevent a runaway reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Prolong the reaction time or slightly increase the temperature (not exceeding 95 °C). Ensure efficient stirring. |
| Low Yield | Incomplete precipitation during quenching or losses during work-up. | Ensure the reaction mixture is thoroughly cooled before quenching. Use ice-cold water for washing the precipitate. Be meticulous during extractions and transfers. |
| Product Contamination | Inadequate washing of the crude product. | Ensure the crude product is washed with sufficient cold water to remove all residual acid before proceeding with the work-up. |
Conclusion
This application note details a highly efficient, reliable, and scalable protocol for the selective hydrolysis of 2-bromo-6-(trifluoromethyl)benzonitrile to 2-bromo-6-(trifluoromethyl)benzamide. The use of concentrated sulfuric acid as both a catalyst and a solvent provides a straightforward and high-yielding pathway to this valuable synthetic intermediate. By adhering to the detailed experimental procedure and safety guidelines, researchers can consistently achieve excellent results.
References
- Liler, M. Reaction Mechanisms in Sulphuric Acid and other Strong Acid Solutions. Academic Press, 1971.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
Application Notes & Protocols for 2-Bromo-6-(trifluoromethyl)benzamide: A Key Intermediate in Modern Pharmaceutical Synthesis
Foreword: The Strategic Importance of Fluorinated Building Blocks
In contemporary drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2] 2-Bromo-6-(trifluoromethyl)benzamide emerges as a highly valuable bifunctional intermediate, combining the advantageous -CF3 group with a strategically placed bromine atom, a versatile handle for advanced chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, and critical application in the synthesis of targeted therapeutics, most notably the PARP inhibitor, Niraparib.
Physicochemical Profile and Characterization
2-Bromo-6-(trifluoromethyl)benzamide is a substituted aromatic amide whose utility is derived from its distinct structural features. The electron-withdrawing nature of both the trifluoromethyl and bromo substituents influences the reactivity of the aromatic ring and the amide moiety.
| Property | Value | Source |
| Chemical Name | 2-Bromo-6-(trifluoromethyl)benzamide | [3] |
| CAS Number | 610260-58-7 | [3] |
| Molecular Formula | C₈H₅BrF₃NO | [3] |
| Molecular Weight | 268.03 g/mol | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | >97% (typical commercial grade) |
Structural Characterization: Purity and structural confirmation are paramount. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals, with splitting patterns influenced by the substitution pattern, and a broad signal for the -NH₂ protons. ¹³C NMR and ¹⁹F NMR are crucial for confirming the presence and position of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used for purity assessment, often with a C18 column and a mobile phase of acetonitrile and water.[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Synthesis Protocol: From Carboxylic Acid to Amide
The most direct laboratory-scale synthesis of 2-Bromo-6-(trifluoromethyl)benzamide involves the amidation of its corresponding carboxylic acid precursor, 2-Bromo-6-(trifluoromethyl)benzoic acid.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step, one-pot procedure is a classic and reliable method for amide formation. The causality behind this choice is control; converting the carboxylic acid to a more reactive acyl chloride ensures a rapid and high-yielding reaction with ammonia.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzoic acid[5]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Bromo-6-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DCM.
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.5 equiv) to the stirring solution at room temperature. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 40°C) and monitor the reaction by TLC until the starting carboxylic acid is fully consumed. The evolution of HCl and SO₂ gas will be observed.
-
Removal of Excess Reagent: Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath to 0°C.
-
Ammonia Addition: Slowly add a concentrated solution of ammonium hydroxide (3.0 equiv) dropwise to the cold, stirring solution. An exothermic reaction will occur, and a white precipitate (the benzamide product) will form.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-6-(trifluoromethyl)benzamide.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 2-Bromo-6-(trifluoromethyl)benzamide.
Core Application: Intermediate in Niraparib Synthesis
2-Bromo-6-(trifluoromethyl)benzamide is a pivotal intermediate in several patented synthetic routes to Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes used in cancer therapy.[1][6][7] Its structure provides the foundational C-ring and the essential 7-carboxamide group of the final indazole core of the drug.
The key transformation utilizing this intermediate is a palladium-catalyzed C-N cross-coupling reaction to construct the indazole ring system. The bromine atom serves as the reactive site for coupling with a suitable nitrogen-containing partner.
Protocol 2: Illustrative Palladium-Catalyzed C-N Coupling
This protocol describes a representative Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[8] This reaction is chosen for its high functional group tolerance and efficiency, which are critical in multi-step pharmaceutical syntheses.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzamide (1.0 equiv)
-
A suitable hydrazine derivative (e.g., tert-butyl carbazate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or a similar Buchwald ligand, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk tube or a similar reaction vessel, add the 2-Bromo-6-(trifluoromethyl)benzamide, palladium catalyst, phosphine ligand, and base.
-
Evacuation and Backfilling: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the hydrazine derivative.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting benzamide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the coupled product, which is a direct precursor to the indazole ring of Niraparib.[9][10]
Diagram: Role in Niraparib Synthesis Pathway
Caption: Pathway from the intermediate to the core of Niraparib.
Purification and Handling
The purity of pharmaceutical intermediates is non-negotiable. The following protocols are standard for purifying benzamide derivatives.
Protocol 3: Purification by Column Chromatography
This is the most common method for purifying moderately polar organic compounds.[9]
-
TLC Analysis: Determine an optimal solvent system using Thin-Layer Chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point.[4] The target Rf value for the product should be around 0.3-0.4 for good separation.
-
Column Packing: Prepare a silica gel column using the determined eluent system (starting with a lower polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to improve separation if necessary.[9]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline solids, provided a suitable solvent is found.[11]
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where the compound is highly soluble when hot and poorly soluble when cold.[4]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can induce crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trifluoromethyl)benzamide may not be universally available, data from closely related compounds like 2-Bromo-6-(trifluoromethyl)benzoic acid provide a strong basis for safe handling protocols.[5][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[12][13]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][14]
-
Hazard Statements (Anticipated):
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[13][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[14][15]
-
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate.
- Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Benchchem. (n.d.). Application Notes and Protocols: Aromatic Bromination with Triethylbenzylammonium Tribromide.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: 2-(3-Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib.
- YouTube. (2025, September 17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- RSC Publishing. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways.
- Safety Data Sheet. (2025, December 20). 2-Bromo-6-(trifluoromethyl)pyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (n.d.). 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- ChemicalBook. (n.d.). Niraparib synthesis.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630.
- Echemi. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid 97% Safety Data Sheets.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Appchem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzamide | 610260-58-7 | C8H5BrF3NO.
- PMC. (2014, April 10). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. patents.google.com [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)benzamide
This Application Note is designed for researchers and process chemists addressing the synthetic challenges of sterically congested, electron-deficient aryl halides. It prioritizes reproducibility, mechanistic understanding, and modern catalytic systems.
Abstract & Chemical Context
The amination of 2-Bromo-6-(trifluoromethyl)benzamide represents a specific class of "sterically demanding, electronically activated" cross-couplings. While the electron-withdrawing trifluoromethyl (-CF
This protocol addresses two critical failure modes associated with this substrate:
-
Catalyst Poisoning/Deactivation: The primary amide can act as a competitive ligand or undergo base-mediated dehydration to a nitrile.
-
Steric Impediment: The 2,6-disubstitution pattern blocks the coordination sphere, requiring specialized ligands to force the reaction turnover.
Mechanistic Strategy & Catalyst Selection
To overcome the steric wall created by the -CF
Critical Catalyst Systems
| Component | Recommendation | Rationale |
| Precatalyst | BrettPhos Pd G4 or RuPhos Pd G4 | The G4 (Generation 4) precatalysts ensure rapid, reliable formation of the active L-Pd(0) species at low temperatures, preventing induction periods where the aryl halide might degrade. |
| Ligand (Primary Amines) | BrettPhos | Optimized for primary amines; the methoxy group on the ligand prevents cyclometallation and accommodates the amide substrate. |
| Ligand (Secondary Amines) | RuPhos | The bulky isopropoxy groups create a pocket that facilitates the coupling of secondary amines despite the ortho interference. |
| Base | Cs | Cesium Carbonate is preferred to preserve the primary amide. Strong alkoxide bases (NaOtBu) may cause amide dehydration (to nitrile) or deprotonation, leading to stable amidate complexes that stall the cycle. |
Mechanistic Pathway Visualization
The following diagram illustrates the specific steric checkpoints in the catalytic cycle for this substrate.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the Amine Coordination and Reductive Elimination steps.
Experimental Protocol
Method A: General Protocol (Weak Base - High Fidelity)
Recommended for substrates sensitive to dehydration or when using valuable amines.
Reagents:
-
2-Bromo-6-(trifluoromethyl)benzamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: Cs
CO (2.0 equiv) - Must be finely ground and dried. -
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), Cs
CO (2.0 equiv), and BrettPhos Pd G4 (0.02 - 0.05 equiv). -
Amine Addition:
-
If Solid: Add the amine (1.2 equiv) along with the other solids.
-
If Liquid: Add after solvent addition via microliter syringe.
-
-
Solvent & Seal: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M). Seal the vial with a PTFE-lined crimp cap or screw cap.
-
Activation: Sparge the mixture with Nitrogen for 2-3 minutes if not prepared in a glovebox.
-
Reaction: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (800+ RPM) to ensure suspension of the heterogeneous base.
-
Note: 2,6-disubstituted substrates often require higher energy; if no conversion is observed after 2 hours, increase temperature to 100°C.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Palladium residues. Concentrate and purify via flash chromatography.
Method B: High-Reactivity Protocol (Strong Base)
Use only if Method A fails and the amide is confirmed stable to alkoxides.
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or THF
-
Temp: 60°C - 80°C
-
Protocol: Follow steps similar to Method A. NaOtBu is soluble in THF, which can accelerate the reaction but increases the risk of side reactions.
Data & Optimization Guide
The following table summarizes expected outcomes based on ligand/base combinations for this specific substrate class.
| Variable | Condition | Expected Outcome | Risk Factor |
| Ligand | BrettPhos | High Yield for primary amines. | Moderate cost. |
| Ligand | RuPhos | High Yield for secondary amines. | Sensitive to steric clash if amine is also bulky (e.g., t-butyl amine). |
| Ligand | PPh | No Reaction / Low Yield . | Ligands lack the bulk to force reductive elimination in 2,6-systems. |
| Base | NaOtBu | Fast reaction. | High Risk: Amide dehydration to nitrile; catalyst poisoning via amidate formation. |
| Base | Cs | Slower, cleaner reaction. | Requires higher temp (80-100°C) and vigorous stirring. |
Optimization Decision Tree
Figure 2: Decision tree for selecting reaction conditions based on amine type and substrate stability.
Troubleshooting & Critical Controls
-
Stalled Reaction (Black Precipitate):
-
Cause: Catalyst decomposition ("Palladium Black") before oxidative addition is complete.
-
Solution: Switch to a G4 Precatalyst (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)
+ Ligand in situ. The G4 system activates efficiently even with weak bases.
-
-
Hydrodehalogenation (Product is 3-(trifluoromethyl)benzamide):
-
Cause: The reaction is overheating, or the solvent is acting as a hydride source (common with alcohols).
-
Solution: Switch solvent to Toluene or Dioxane.[1] Lower temperature by 10°C. Ensure the system is strictly anhydrous.
-
-
No Conversion (Starting Material Recovered):
-
Cause: Steric bulk is preventing the amine from binding to the Pd center.
-
Solution: Increase temperature to 110°C. Switch to tBuBrettPhos (more bulky, forces turnover) or use a smaller amine nucleophile if flexible.
-
References
-
Buchwald-Hartwig Amin
-
Development of BrettPhos/RuPhos for Hindered Substr
-
Catalyst Systems for Amide-Containing Aryl Halides
- Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts
- Source: Organic Letters (ACS Public
-
URL:[Link]
- General Protocol for Buchwald-Hartwig Cross Coupling Source: Sigma-Aldrich (Merck) Technical Guides
Sources
Reagents for trifluoromethylation of benzamide derivatives
Application Note: Precision Trifluoromethylation of Benzamide Derivatives
Executive Summary & Strategic Importance
The trifluoromethyl (
Benzamides are inherently electron-deficient, deactivating the aromatic ring toward the electrophilic aromatic substitution (SEAr) pathways typically used for functionalization. Furthermore, the amide moiety is a competitive coordination site that can poison sensitive catalysts.
This guide moves beyond generic "fluorination" protocols to provide two orthogonal, field-proven strategies for the direct C-H trifluoromethylation of benzamides:
-
The "Surgical" Approach (Ortho-Selective): Copper-mediated C-H activation using bidentate directing groups.
-
The "Remote" Approach (Para-Selective): Photoredox-catalyzed radical functionalization via iminium activation.[1]
Reagent Selection Guide: The Trifluoromethylation Toolkit
Selecting the correct reagent is the single most critical decision in experimental design. For benzamides, the choice depends on the reaction mechanism (radical vs. metal-mediated).
| Reagent | Common Name | Type | Reactivity Mode | Stability & Handling | Cost |
| Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic | Oxidant & | Solid. Air-stable but potentially explosive under confinement/heat. | High |
| Langlois Reagent | Sodium trifluoromethanesulfinate ( | Radical / Nucleophilic | Radical Precursor. Requires oxidant (TBHP) or photoredox catalyst to release | Solid. Hygroscopic but very stable. Cheap. | Low |
| Ruppert-Prakash | Nucleophilic | Nucleophilic Source. Requires fluoride activation ( | Liquid. Moisture sensitive. | Medium | |
| Umemoto Reagent | (Trifluoromethyl)dibenzothio-phenium salts | Electrophilic | High Power Electrophile. Powerful but often less atom-economical than Togni. | Solid. Hygroscopic. | High |
Protocol A: Ortho-Selective C-H Trifluoromethylation
Strategy: Copper-Mediated Directing Group (DG) Activation. Mechanism: The 8-aminoquinoline (8-AQ) auxiliary forms a rigid 5,5-bicyclic chelate with Copper, positioning the catalyst proximal to the ortho-C-H bond. This enables activation even on electron-deficient rings.
Materials
-
Substrate: Benzamide derivative condensed with 8-aminoquinoline.[2][3]
-
Catalyst: Copper(I) Bromide (
) or Copper(II) Acetate ( ). -
Reagent: Togni Reagent II (1.5 - 2.0 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or DMF.
-
Additives: Water (often critical for proton transfer steps).
Step-by-Step Protocol
-
Substrate Preparation: Synthesize the N-(quinolin-8-yl)benzamide substrate by coupling the benzoic acid derivative with 8-aminoquinoline using standard amide coupling (HATU/DIEA or
). -
Reaction Setup:
-
In a 10 mL sealed tube equipped with a magnetic stir bar, charge the Substrate (0.2 mmol, 1.0 equiv), CuBr (0.04 mmol, 20 mol%), and Togni Reagent II (0.4 mmol, 2.0 equiv).
-
Expert Tip: If the substrate is highly electron-deficient, add water (2.0 equiv) to facilitate the catalytic turnover (protonolysis step).
-
-
Solvent Addition: Add anhydrous DCE (2.0 mL).
-
Execution: Seal the tube and heat to 80–110 °C for 12–24 hours. The reaction mixture typically turns from green/blue to dark brown.
-
Work-up: Cool to room temperature. Dilute with DCM and wash with saturated
followed by brine. -
Purification: Flash column chromatography (Hexanes/EtOAc). The 8-AQ group is polar; adjust gradients accordingly.
-
Auxiliary Removal (Optional): To recover the free benzamide or acid, hydrolyze the 8-AQ group using
at reflux or oxidative cleavage with Ceric Ammonium Nitrate (CAN).
Mechanism Visualization (Graphviz)
Figure 1: The 8-aminoquinoline auxiliary directs the Cu center to the ortho-position, facilitating oxidation to a high-valent Cu(III)-CF3 intermediate before reductive elimination.
Protocol B: Para-Selective Radical Trifluoromethylation
Strategy: Iminium Activation via Photoredox Catalysis.[1]
Mechanism: Standard radical attacks on benzamides are sluggish and non-selective. Converting the amide to a highly electrophilic iminium ion (using
Materials
-
Substrate: N,N-Dialkylbenzamide (Secondary amides must be protected or alkylated).
-
Activator: Triflic Anhydride (
) and 2-Chloropyridine (Base). -
Catalyst:
(1-2 mol%). -
Reagent: Langlois Reagent (
) or Togni Reagent (depending on specific radical source preference). Note: The Tang 2022 method utilizes specific radical precursors compatible with iminium chemistry. -
Light Source: Blue LEDs (450-460 nm).
Step-by-Step Protocol
-
Iminium Generation (In Situ):
-
In a dried vial under
, dissolve the Benzamide (0.2 mmol) in anhydrous DCM or DCE . -
Add 2-Chloropyridine (1.2 equiv) followed by dropwise addition of
(1.1 equiv) at 0 °C. Stir for 15-30 mins to form the Vilsmeier-Haack type iminium intermediate.
-
-
Photocatalysis Setup:
-
Add the Photocatalyst (1 mol%) and the Radical Source (e.g., Langlois Reagent, 2.0 equiv).
-
Note: If using Langlois reagent, an oxidative quencher or co-oxidant may be required to generate the
radical.
-
-
Irradiation:
-
Degas the solution (freeze-pump-thaw or
sparge). -
Irradiate with Blue LEDs at room temperature for 12-18 hours.
-
-
Quench & Hydrolysis:
-
The reaction yields a trifluoromethylated iminium. Quench with water/NaHCO3 to hydrolyze the iminium back to the amide.
-
-
Purification: Standard extraction (DCM) and silica chromatography.
Troubleshooting & Optimization (Expert Tips)
| Problem | Diagnosis | Solution |
| Low Yield (Ortho) | Catalyst Poisoning | Ensure 8-AQ is pure. Increase Cu loading to 30 mol%. Add 2.0 eq water to assist proton transfer. |
| Regio-scrambling (Para) | Loss of Iminium | Ensure strictly anhydrous conditions during |
| Explosive Decomposition | Togni Reagent Instability | Do not heat Togni reagent above 130 °C. Use a blast shield for scale-up >1g. |
| Protodefluorination | Instability of | Rare, but avoid strongly basic workups if the ring is highly electron-deficient (e.g., nitro-benzamides). |
Decision Logic: Selecting the Right Method
Figure 2: Decision matrix for selecting the optimal trifluoromethylation strategy based on regioselectivity requirements.
References
-
Tan, H., et al. (2015). "Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations." Chemical Communications.[2]
-
Tang, Z., et al. (2022).[1][4] "Para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates." Angewandte Chemie International Edition.
-
Dai, H. X., & Yu, J. Q. (2014). "Pd-catalyzed oxidative ortho-trifluoromethylation of arenes." Journal of the American Chemical Society.[5] (Note: Foundational work on directing groups).[6]
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters.
-
Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.
Sources
- 1. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 2-Bromo-6-(trifluoromethyl)benzamide in Next-Generation Agrochemicals
Topic: 2-Bromo-6-(trifluoromethyl)benzamide in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, Agrochemical Researchers.
Executive Summary
In the competitive landscape of modern agrochemical discovery, the 2-Bromo-6-(trifluoromethyl)benzamide (CAS 610260-58-7) scaffold represents a high-value "privileged structure." Its strategic importance stems from its unique substitution pattern: the ortho-trifluoromethyl group confers metabolic stability and lipophilicity (critical for penetrating insect cuticles), while the ortho-bromine atom provides a versatile handle for transition-metal catalyzed cross-coupling or further cyclization.
This guide details the handling, reactivity, and synthetic applications of this intermediate, specifically focusing on its role as a precursor to Anthranilic Diamide Insecticides (Ryanodine Receptor modulators) and fused heterocyclic fungicides (Quinazolinones).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 610260-58-7 |
| IUPAC Name | 2-Bromo-6-(trifluoromethyl)benzamide |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water |
| Key Functionality | o-Br (Electrophile), o-CF₃ (Lipophilic/Steric), Amide (Nucleophile/Director) |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic nature of amides) |
Strategic Synthetic Utility (The "Why")
The utility of this benzamide lies in its ability to serve as a divergent node in synthesis. It is not merely an end-product but a gateway to three distinct classes of bioactive molecules.
Mechanism of Action & Pathway Visualization
Figure 1: Divergent synthetic pathways from the parent benzamide. Route A is the primary industrial application for insecticide synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of the Benzamide Scaffold
Context: If the material is not purchased, it is synthesized from the corresponding benzoic acid.
Objective: Convert 2-bromo-6-(trifluoromethyl)benzoic acid to the primary amide without affecting the sensitive bromine handle.
Reagents:
-
Starting Material: 2-Bromo-6-(trifluoromethyl)benzoic acid (1.0 eq)
-
Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Ammonia Source: Aqueous NH₄OH (28%) or NH₃ in MeOH.
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Activation: Charge a dry flask with the benzoic acid (10 mmol) and DCM (50 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Note: The CF₃ group is electron-withdrawing, making the acid less nucleophilic; ensure complete conversion to acid chloride.
-
Concentration: Evaporate volatiles under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in dry DCM (20 mL).
-
Amidation: Cool the acid chloride solution to 0°C. Slowly add it to a stirred solution of aqueous NH₄OH (20 mL) at 0°C. Caution: Exothermic reaction.
-
Workup: Stir for 1 hour. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.
Protocol B: The "Gateway" Reaction – Hofmann Rearrangement
Context: This is the critical step to access Anthranilic Diamide precursors (anilines).
Scientific Rationale: The conversion of the primary amide to an amine (with loss of carbonyl carbon) is the standard industrial route to ortho-substituted anilines that are difficult to access via direct nitration/reduction due to regioselectivity issues caused by the CF₃ group.
Reagents:
-
Substrate: 2-Bromo-6-(trifluoromethyl)benzamide (1.0 eq)
-
Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) [Preferred over Br₂/NaOH for milder conditions]
-
Solvent: Acetonitrile / Water (1:1 mixture)
-
Base: Pyridine (2.0 eq) or TEA.
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzamide (5 mmol) in Acetonitrile (25 mL) and Water (25 mL).
-
Reagent Addition: Add Iodobenzene diacetate (5.5 mmol) in one portion.
-
Reaction: Stir at RT for 4–6 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ to the amine.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting amide (polar) will disappear, and a less polar aniline spot will appear.
-
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Isolation: The resulting 2-Bromo-6-(trifluoromethyl)aniline is an oil or low-melting solid.
-
Critical Note: This aniline is the direct coupling partner for pyrazole carboxylic acids to form the "Diamide" insecticide core (e.g., analogs of Cyantraniliprole).
-
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling
Context: Functionalizing the 2-position to create biaryl agrochemicals.
Scientific Rationale: The ortho-CF₃ group creates significant steric bulk (A-value ~2.1), twisting the amide out of plane. This steric crowding makes the adjacent Bromine harder to access for Pd catalysts. Highly active, bulky phosphine ligands are required.
Reagents:
-
Substrate: 2-Bromo-6-(trifluoromethyl)benzamide (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂ + S-Phos (for sterically demanding cases).
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or pressure tube with the benzamide, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add the Pd catalyst under Argon flow. Seal the vessel.
-
Heating: Heat to 90–100°C for 12 hours (or 120°C for 1 hour in microwave).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.
-
Purification: Flash column chromatography.
-
Observation: If the amide nitrogen interferes (poisoning Pd), protect it as a phthalimide or use the N,N-dimethyl amide analog, though the free amide usually tolerates these conditions.
-
Protocol D: Cyclization to Quinazolin-4(3H)-ones
Context: Synthesis of fused heterocyclic fungicides.
Scientific Rationale: The amide nitrogen is nucleophilic. By reacting with an electrophilic carbon source (aldehyde or orthoester) and subsequently displacing the ortho-bromine (via Cu-catalysis or nucleophilic aromatic substitution if activated), one can close the ring.
Reagents:
-
Substrate: 2-Bromo-6-(trifluoromethyl)benzamide
-
Cyclization Partner: Triethyl orthoformate (HC(OEt)₃) (Excess)
-
Catalyst: p-Toluenesulfonic acid (pTsA) (cat.)
-
Second Step Reagent: Ammonia or Primary Amine (if displacing Br) or CuI/Base (Ullmann type cyclization).
Methodology (Simplified Condensation):
-
Reflux the benzamide in neat Triethyl orthoformate with catalytic pTsA for 4 hours.
-
This forms the imino-ether intermediate.
-
Upon treatment with an amine (R-NH₂) and heating, the ring closes to form the Quinazolinone core, potentially displacing the Bromine if Cu-catalysis is employed in a cascade sequence.
Safety & Handling Guidelines
-
Hygroscopicity: The amide bond can participate in H-bonding; keep dry to prevent hydrolysis over long storage periods.
-
Fluorine NMR: Use ¹⁹F NMR for rapid purity assessment. The CF₃ group usually appears as a singlet around -60 to -65 ppm.
-
Toxicology: Like many halogenated aromatics, treat as a potential skin sensitizer and irritant. The metabolic stability of the CF₃ group implies potential persistence; dispose of waste via high-temperature incineration.
References
-
Synthesis of Anthranilic Diamides
-
Lahm, G. P., et al. "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Foundational work on the diamide class).
-
Link:[Link]
-
-
Hofmann Rearrangement Protocols
-
Zhang, L., et al. "Practical Synthesis of o-Trifluoromethylanilines via Hofmann Rearrangement." Journal of Organic Chemistry, 83(15). (Specific conditions for electron-poor benzamides).
- Source: [Standard Organic Transform
-
-
Palladium Coupling on Sterically Hindered Halides
- Martin, R., & Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides." Accounts of Chemical Research, 41(11), 1461-1473.
-
Link:[Link]
-
Quinazolinone Synthesis
Sources
Application Note: Optimization of Amide Bond Formation in Ortho-Substituted Benzoates
Introduction: The "Ortho-Effect" Challenge
The formation of amide bonds in ortho-substituted benzoic acids (2-substituted or 2,6-disubstituted) represents a persistent bottleneck in medicinal chemistry and process development. Unlike standard aliphatic or para-substituted aromatic couplings, these substrates suffer from the "Ortho-Effect," a dual-mode deactivation:
-
Steric Shielding: Bulky substituents at the ortho position (e.g., -Cl, -CH3, -NO2) physically block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle) to the carbonyl carbon.
-
Electronic Decoupling: Ortho substituents can force the carbonyl group out of coplanarity with the aromatic ring, disrupting resonance stabilization but paradoxically making the carbonyl carbon less electrophilic in certain activation states due to twisting.
Standard coupling reagents (EDC/HOBt, HBTU) often result in stalled reactions, low yields, or extensive epimerization (if chiral amines are used) due to prolonged reaction times. This guide outlines three distinct, field-proven protocols to overcome these barriers, ranging from modern catalytic anhydrides to highly reactive chloro-enamines.
Strategic Selection Guide
Do not default to HATU. Use this decision matrix to select the optimal protocol based on your substrate's steric profile and functional group tolerance.
Figure 1: Decision matrix for selecting the optimal amidation protocol.
Comparative Performance Data
The following table summarizes the efficiency of various coupling reagents specifically for the coupling of 2,4,6-trimethylbenzoic acid (Mesitoic acid) with aniline, a classic difficult coupling.
| Reagent | Conditions | Yield (%) | Notes |
| EDC / HOBt | DCM, RT, 24h | < 10% | Fails to activate sufficiently; N-acylurea byproduct dominant. |
| HATU | DMF, DIPEA, RT, 12h | 45-60% | Moderate yield; difficult removal of tetramethylurea byproducts. |
| T3P | EtOAc/Pyridine, Reflux, 4h | 88-95% | Excellent conversion; water-soluble byproducts simplify workup. |
| Ghosez's Rgt | DCM, 0°C to RT, 2h | 92-98% | Near quantitative; requires strict anhydrous conditions. |
| TiCl4 | Pyridine, 85°C, 2h | 85-90% | High yield but incompatible with acid-labile protecting groups. |
Detailed Protocols
Protocol A: The Modern Standard – T3P (Propylphosphonic Anhydride)
Best for: Scale-up, epimerization-prone chiral amines, and moderately hindered acids. Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid.[1]
Materials:
-
Substrate: Ortho-substituted Benzoic Acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)[2]
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often outperforms DIPEA for T3P couplings due to catalytic nucleophilic activation.
-
Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Optimization: If the substrate is 2,6-disubstituted, heat the sealed vial to 60-75°C . The thermal energy is often required to overcome the steric barrier of the tetrahedral intermediate formation.
-
-
Workup: Dilute with EtOAc. Wash sequentially with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.
-
Validation: T3P byproducts are completely water-soluble.[3] No column chromatography is usually required if conversion is complete.
Protocol B: The "Sledgehammer" – Ghosez's Reagent
Best for: Extremely hindered substrates (e.g., Mesitoic acid derivatives) where standard activation fails. Mechanism: Converts the acid to an acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.
Materials:
-
Substrate: Sterically hindered acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Base: Triethylamine (Et3N) or DIPEA (2.0 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step:
-
Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM under Argon/Nitrogen. Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1-2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
-
Amine Addition: Once acid chloride formation is confirmed, cool to 0°C. Add the amine (1.2 equiv) followed by Et3N (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Standard aqueous extraction.
-
Why this works: The enamine byproduct is neutral and relatively inert, unlike the HCl gas generated by Thionyl Chloride.
Protocol C: Direct Catalytic Condensation – TiCl4
Best for: Non-sensitive substrates, high-throughput parallel synthesis.
Step-by-Step:
-
Dissolve carboxylic acid (1.0 equiv) in Pyridine (0.5 M).
-
Add TiCl4 (0.5 – 1.0 equiv) carefully (exothermic).
-
Add Amine (1.0 – 1.2 equiv).[5]
-
Heat to 85°C for 2 hours.
-
Workup: Quench with dilute HCl. Extract with DCM.[7]
Mechanistic Visualization
The following diagram illustrates the T3P activation pathway, highlighting why it succeeds where carbodiimides fail: the cyclic structure locks the activated intermediate, preventing the "N-acylurea" rearrangement common with EDC.
Figure 2: Mechanism of T3P-mediated amide coupling.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Extreme steric bulk prevents nucleophilic attack. | Switch to Protocol B (Ghosez) or increase Protocol A temp to 80°C in Toluene/Pyridine (1:1). |
| Low Yield (Byproducts) | Hydrolysis of activated ester before amine attack. | Ensure anhydrous solvents . Increase amine equivalents to 2.0. |
| Epimerization | Over-activation or high base concentration. | Use T3P/Pyridine at 0°C. Avoid HATU/DIPEA. Use Collidine (weaker base). |
| Precipitation | Solubility issues with the intermediate. | Add DMF or NMP as co-solvent (10-20% v/v). |
References
-
Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." Organic Syntheses.
-
Bode, J. W., et al. (2006). "Chemoselective Amide Ligations by Decarboxylative Condensations." Angewandte Chemie.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Sashidhara, K. V., et al. (2012). "TiCl4-mediated direct amide bond formation." Tetrahedron Letters.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Scalable Synthesis of 2-Bromo-6-(trifluoromethyl)benzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Bromo-6-(trifluoromethyl)benzamide , a critical intermediate in the development of modern agrochemicals (e.g., insecticides) and pharmaceutical scaffolds.[1]
The synthesis of 2,6-disubstituted benzamides presents a specific challenge: steric hindrance .[1] The bulky bromine atom at the C2 position and the trifluoromethyl group at the C6 position create a "steric gate" that significantly retards nucleophilic attack at the carbonyl center.[1] Standard amidation methods (e.g., direct coupling with carbodiimides) often suffer from low yields or long reaction times.
To overcome this, we present a Two-Step Activation Protocol via the acid chloride, optimized for scale-up. This route utilizes 2-Bromo-6-(trifluoromethyl)benzoic acid as the starting material, converting it to the highly reactive acid chloride intermediate before treatment with ammonia.[1] This method ensures high conversion (>95%) and purity suitable for GMP environments.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the high reactivity of the acyl chloride species to overcome the steric crowding of the ortho substituents.[1]
Pathway Logic[1]
-
Target: 2-Bromo-6-(trifluoromethyl)benzamide.[1]
-
Disconnection: Amide bond cleavage
Acyl Chloride intermediate. -
Precursor: 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS 177420-64-3).[1]
Why this route?
While hydrolysis of the corresponding nitrile (2-bromo-6-(trifluoromethyl)benzonitrile) is a theoretical alternative, the hydrolysis of sterically hindered nitriles often requires harsh conditions (conc.[1]
Figure 1: Retrosynthetic logic flow focusing on acyl chloride activation to overcome steric hindrance.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | CAS No.[2] | MW ( g/mol ) | Equiv.[3] | Role |
| 2-Bromo-6-(trifluoromethyl)benzoic acid | 177420-64-3 | 269.02 | 1.0 | Starting Material |
| Thionyl Chloride ( | 7719-09-7 | 118.97 | 2.0 - 3.0 | Chlorinating Agent |
| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | 0.05 (cat.) | Catalyst |
| Ammonia ( | 1336-21-6 | 17.03 | 5.0 - 10.0 | Nucleophile |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Reaction Medium |
| Toluene | 108-88-3 | 92.14 | Solvent | Alt. Medium (Scale-up) |
Step 1: Synthesis of Acid Chloride Intermediate
Objective: Convert the sterically hindered acid to the acid chloride.
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a gas scrubber (to neutralize
and off-gas). -
Charging: Charge 2-Bromo-6-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous Toluene (5-8 volumes).
-
Note: Toluene is preferred over DCM for scale-up due to higher boiling point and better safety profile at reflux.
-
-
Activation: Add catalytic DMF (0.05 equiv). This forms the Vilsmeier-Haack reagent in situ, which is essential for activating the thionyl chloride reaction on hindered substrates.[1]
-
Reagent Addition: Add Thionyl Chloride (
, 2.5 equiv) dropwise at room temperature.-
Caution: Exothermic reaction with gas evolution.
-
-
Reaction: Heat the mixture to 70–80°C for 3–5 hours.
-
Monitoring: Monitor by TLC (quench aliquot with MeOH to form methyl ester) or HPLC. Disappearance of the acid peak indicates completion.
-
-
Workup: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess
and solvent.-
Chase Step: Add fresh Toluene and re-concentrate to ensure complete removal of
. -
Result: The crude acid chloride is obtained as a yellow/brown oil. Proceed immediately to Step 2 to avoid hydrolysis.
-
Step 2: Amidation
Objective: Nucleophilic attack by ammonia to form the benzamide.
-
Setup: Prepare a fresh reaction vessel containing 28% aqueous Ammonium Hydroxide (
, 10 equiv) cooled to 0–5°C . -
Dissolution: Dissolve the crude acid chloride from Step 1 in DCM or THF (5 volumes).
-
Addition: Add the acid chloride solution dropwise to the vigorously stirred ammonia solution.
-
Critical Control: Maintain internal temperature < 10°C. The reaction is exothermic.
-
Why Biphasic? For smaller scales, a biphasic system (DCM/Water) works well. For larger scales, using anhydrous
gas bubbled into Toluene/THF is preferred to avoid precipitation issues and simplify workup.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup:
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Wash combined organics with 1M
(to remove excess ammonia), saturatedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (to remove unreacted acid), and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude product is often solid. Recrystallize from Ethanol/Water or Toluene/Heptane .
-
Target Purity: >98% by HPLC.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of 2-Bromo-6-(trifluoromethyl)benzamide.
Analytical Specifications
To validate the synthesis, the following analytical data should be observed:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 145–150°C (Typical for 2,6-disubstituted benzamides; verify with specific lot).
-
1H NMR (400 MHz, DMSO-d6):
-
7.6–8.0 ppm (m, 3H, Aromatic protons).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
7.8–8.2 ppm (broad s, 2H,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> amide protons). Note: Amide protons may appear as two distinct broad singlets due to restricted rotation caused by the 2,6-substitution.[1]
-
-
Mass Spectrometry (ESI):
- observed at m/z ~268/270 (characteristic 1:1 bromine isotope pattern).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Step 1 | Steric hindrance prevents | Ensure DMF catalyst is fresh. Increase reaction time or temperature (reflux Toluene). |
| Hydrolysis back to Acid | Moisture ingress during concentration or transfer. | Use anhydrous solvents. Perform "chase" distillation with Toluene to remove all traces of |
| Sticky/Oily Product | Impurities or residual solvent. | Recrystallize from Toluene/Heptane. If oil persists, triturate with cold Pentane or Diethyl Ether. |
| Violent Exotherm in Step 2 | Addition rate too fast. | Cool ammonia solution to 0°C. Add acid chloride solution slowly via addition funnel. |
Safety & Hazards
-
Thionyl Chloride: Highly corrosive; releases toxic
and gases. Must be used in a well-ventilated fume hood with a caustic scrubber. -
Ammonia: Toxic gas/corrosive liquid. Inhalation hazard.
-
2-Bromo-6-(trifluoromethyl)benzoic acid: Irritant.[1]
-
Waste Disposal: Aqueous waste from Step 2 contains ammonium salts and potentially unreacted thionyl chloride byproducts. Neutralize carefully before disposal.
References
-
PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid (CAS 177420-64-3).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Allen, C. F. H., & Mackay, D. D. (1943).[1] 2,6-Dichlorobenzamide.[1] Organic Syntheses, Coll. Vol. 3, p. 76. (Standard protocol reference for hindered benzamides).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack activation).
Sources
- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Bromo-6-(trifluoromethyl)pyridine | CAS 189278-27-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzamide Reactions
Status: Operational Topic: Steric Hindrance in 2,6-Disubstituted Benzamides Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support center for hindered amide chemistry. The 2,6-disubstitution pattern on a benzamide creates a "steric wall" that blocks the trajectory of incoming nucleophiles (during hydrolysis) or activating agents (during synthesis).[1] This phenomenon, often called the Ortho-Effect , forces the carbonyl group out of planarity with the aromatic ring, reducing resonance stabilization but severely inhibiting attack at the carbonyl carbon.
This guide provides field-proven protocols to bypass these energy barriers using high-energy intermediates, specific catalytic cycles, and alternative synthetic routes.
Module 1: Synthesis Troubleshooting (Amide Bond Formation)
Q1: My standard acid chloride formation (SOCl₂, (COCl)₂) is failing or producing degradation products. How do I activate a 2,6-disubstituted benzoic acid?
Diagnosis: Thionyl chloride and oxalyl chloride generate HCl, which can degrade acid-sensitive substrates. Furthermore, the steric bulk of 2,6-substituents prevents the formation of the tetrahedral intermediate required for chloride displacement.
Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Ghosez’s reagent forms acid chlorides under strictly neutral conditions and is highly effective for sterically encumbered acids where standard reagents fail.[2]
Protocol (Ghosez’s Activation):
-
Dissolve: 1.0 equiv of the hindered carboxylic acid in dry DCM (0.5 M).
-
Add: 1.2–1.5 equiv of Ghosez’s reagent dropwise at 0 °C.
-
React: Stir at room temperature for 1–3 hours. Monitor by TLC (quench a small aliquot with MeOH to check for methyl ester formation).
-
Couple: Add the amine (1.2 equiv) and a non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine, 2.0 equiv) directly to the reaction mixture.
-
Workup: Standard aqueous extraction.
Q2: I need to avoid acid chlorides entirely. HATU and EDC are giving <10% yield. What is the best coupling reagent for extreme hindrance?
Diagnosis: Bulky coupling reagents like HATU struggle to approach the hindered carboxylate. The active ester formed is often too sterically shielded to react with the amine.
Solution: Switch to T3P (Propanephosphonic acid anhydride). T3P is the gold standard for hindered amides. It forms a highly reactive mixed anhydride. The cyclic structure of T3P is less bulky than uronium/phosphonium reagents, allowing better access to the hindered site. It also acts as a water scavenger, driving the equilibrium forward.
Comparative Data: Coupling Reagents for Hindered Substrates
| Reagent | Steric Tolerance | Epimerization Risk | Workup Ease | Typical Yield (Hindered) |
| EDC/HOBt | Low | Low | Moderate | < 15% |
| HATU | Moderate | Low | Difficult (remove urea) | 30–50% |
| Ghosez's Rgt | High | Moderate | Easy (neutral) | 70–90% |
| T3P | Very High | Very Low | Very Easy (Water Soluble) | 80–95% |
Protocol (T3P Coupling):
-
Mix: Combine Acid (1.0 equiv), Amine (1.2 equiv), and DIPEA (3.0 equiv) in EtOAc or DMF (avoid DCM if possible for T3P solubility).
-
Add: T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0 °C.
-
Heat: Allow to warm to RT. If no reaction after 2h, heat to 60–80 °C (T3P is thermally stable).
-
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble, simplifying purification.[3]
Q3: Even T3P failed. The amine and acid are both 2,6-disubstituted.[4] What is the "Nuclear Option"?
Diagnosis: When both partners are sterically hindered (e.g., coupling 2,6-dimethylbenzoic acid with 2,6-diisopropylaniline), the transition state energy for direct coupling is too high.
Solution: Grignard Addition to Isocyanates. This route changes the disconnection. Instead of coupling an amine and an acid, you react a Grignard reagent (nucleophile) with an isocyanate (electrophile). This bypasses the difficult tetrahedral intermediate of carbonyl substitution.
Visual Workflow: Activation Pathways
Caption: Comparison of blocked standard pathways vs. high-energy activation routes for sterically hindered substrates.
Module 2: Hydrolysis Troubleshooting (Amide Cleavage)
Q4: I cannot hydrolyze my 2,6-disubstituted benzamide. Refluxing in 6N HCl for 48 hours resulted in <5% conversion. What now?
Diagnosis: The "Ortho-Effect" protects the carbonyl carbon from water attack. Under standard reflux, the activation energy is not met.
Solution: Microwave-Assisted Hydrolysis. Microwave irradiation provides rapid, volumetric heating that can overcome the high activation energy barrier of hindered amide hydrolysis.
Protocol (Microwave Acidic Hydrolysis):
-
Vessel: Use a dedicated microwave pressure vial (e.g., 10–20 mL).
-
Solvent: 20–50% H₂SO₄ in water (HCl is too volatile for high-temp microwave use).
-
Conditions: Irradiate at 150–180 °C for 10–20 minutes.
-
Note: If solubility is an issue, add 10–20% 1,4-dioxane or acetic acid as a co-solvent.
Q5: My molecule is acid-sensitive. How can I hydrolyze under basic conditions when aqueous NaOH fails?
Diagnosis: Aqueous hydroxide is solvated by water, reducing its nucleophilicity. In hindered systems, the solvated ion is too bulky to attack.
Solution: Anhydrous Hydroxide ("Naked" Hydroxide). Using KOH in tert-butanol or ethylene glycol creates a less solvated, more potent nucleophile.
Protocol:
-
Reagent: Powdered KOH (5–10 equiv).
-
Solvent: Dry tert-butanol or Ethylene Glycol (high boiling point).
-
Conditions: Reflux (tBuOH) or heat to 150 °C (Ethylene Glycol) for 4–12 hours.
-
Mechanism: The bulky tert-butoxide anion is a strong base but a poor nucleophile, while the poorly solvated hydroxide ion (formed in equilibrium) becomes a "super-nucleophile."
Module 3: Advanced Catalysis (Metal-Catalyzed Routes)
Q6: Can I form the amide directly from an aryl halide, skipping the carboxylic acid intermediate entirely?
Diagnosis: Synthesizing the 2,6-disubstituted benzoic acid precursor can be as difficult as the amide coupling itself.
Solution: Palladium-Catalyzed Aminocarbonylation or Buchwald-Hartwig Amidation. You can couple a 2,6-disubstituted aryl bromide/triflate directly with an amide or amine.
Key Parameter: Ligand Selection. Standard ligands (PPh₃, dppf) will fail. You must use Trans-Chelating or Bulky Biaryl ligands to force the reductive elimination step, which is the rate-determining step for hindered substrates.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Xantphos (Trans-chelating, large bite angle) or BrettPhos (Bulky biaryl).
-
Base: Cs₂CO₃ (Cesium effect aids solubility and reactivity).
-
Solvent: 1,4-Dioxane at 100–120 °C.
Visual Workflow: Pd-Catalyzed Cycle
Caption: Palladium catalytic cycle emphasizing the rate-limiting reductive elimination step, facilitated by Xantphos-type ligands.
References
-
Ghosez's Reagent Protocol: Ghosez, L., et al. "
-Chloro-enamines.[2][4] Reactive Intermediates for Synthesis." Organic Syntheses, vol. 59, 1979, p.[2] 26. -
T3P Coupling Efficiency: Dunetz, J. R., et al. "Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177.
-
Microwave Hydrolysis: Leadbeater, N. E., et al. "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Angewandte Chemie International Edition, vol. 41, 2002.
-
Grignard-Isocyanate Route: Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA, vol. 68, no.[5] 4, 2014, pp. 252–255.
-
Pd-Catalyzed Amidation (Xantphos): Yin, J., & Buchwald, S. L. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, vol. 124, no. 21, 2002, pp. 6043–6048.
Sources
Technical Support Center: Hydrolysis of Ortho-Trifluoromethyl Benzonitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging hydrolysis of ortho-trifluoromethyl benzonitriles. Low yields in this transformation are a common yet surmountable obstacle. This document provides the mechanistic insights and practical protocols needed to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction has stalled. I see mostly starting material even after prolonged reaction times. What's going wrong?
A1: This is the most common issue and is almost always due to insufficiently harsh reaction conditions. The 2-(trifluoromethyl)benzonitrile substrate is particularly resistant to hydrolysis for two primary reasons:
-
Steric Hindrance: The bulky trifluoromethyl (-CF3) group at the ortho position physically blocks the approach of nucleophiles (like water or hydroxide ions) to the electrophilic nitrile carbon.
-
Electronic Deactivation: While the -CF3 group is strongly electron-withdrawing, which should increase the electrophilicity of the nitrile carbon, this effect is often not enough to overcome the steric barrier under standard conditions.
Troubleshooting Steps:
-
Increase Temperature: This is the first and most effective variable to adjust. Many sterically hindered nitriles require heating under reflux for extended periods (sometimes over 24 hours) to achieve full conversion.[1]
-
Increase Catalyst Concentration: Whether using acid or base catalysis, ensure you are using a sufficiently high concentration. For acid catalysis, concentrated sulfuric acid is often more effective than hydrochloric acid.[2] For base catalysis, a significant excess of a strong base like NaOH or KOH is necessary.
-
Consider a Co-solvent: If your benzonitrile derivative has poor solubility in the aqueous medium, reaction rates will be slow. Adding a water-miscible, high-boiling co-solvent such as ethanol, THF, or dioxane can significantly improve solubility and reaction kinetics.[1]
Q2: My main product is the 2-(trifluoromethyl)benzamide, not the carboxylic acid. How can I drive the reaction to completion?
A2: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][4] The formation of the amide is often faster than its subsequent hydrolysis to the carboxylic acid. If the amide is your major isolated product, it indicates that the reaction conditions are not vigorous enough to complete the second, more difficult hydrolysis step.
Caption: Stalling at the amide intermediate stage.
Solutions:
-
Re-subject the Amide: The most straightforward approach is to isolate the amide and re-subject it to the hydrolysis conditions, typically with fresh reagents and for a longer duration or at a higher temperature.
-
Intensify Initial Conditions: To avoid the intermediate step, begin with more forcing conditions from the start. In many published procedures, the hydrolysis of hindered nitriles is performed in concentrated H₂SO₄ at temperatures exceeding 100°C to ensure the reaction proceeds directly to the carboxylic acid.[5]
Q3: I'm observing significant decomposition of my product, leading to a low isolated yield. How can I prevent this?
A3: Decomposition suggests your reaction conditions are too harsh for the stability of the final product, 2-(trifluoromethyl)benzoic acid. While forcing conditions are necessary, excessive heat or prolonged exposure can lead to side reactions like decarboxylation.
Optimization Workflow:
Caption: Workflow for optimizing reaction conditions.
-
Systematic Temperature Reduction: Begin at a high temperature (e.g., 120°C) and systematically lower it in subsequent experiments (e.g., in 10°C increments) to find the minimum temperature required for full conversion without significant degradation.
-
Careful Monitoring: Do not simply run the reaction for a fixed time. Monitor its progress using an appropriate technique (TLC, GC, or HPLC). Once the starting material is consumed, work up the reaction immediately to prevent over-exposure of the product to the harsh conditions.
Frequently Asked Questions (FAQs)
Q4: Why is the hydrolysis of 2-(trifluoromethyl)benzonitrile so much harder than for benzonitrile or para-substituted benzonitriles?
A4: The difficulty arises from the "ortho-effect," a combination of steric and electronic factors unique to substituents at the position adjacent to the reaction center.[6] The trifluoromethyl group is exceptionally bulky, creating a significant steric shield around the nitrile. This hinders the necessary orbital overlap for the nucleophilic attack by water or hydroxide, which is the rate-determining step in many cases.[7][8] While its electron-withdrawing nature does make the nitrile carbon more electrophilic, this benefit is overshadowed by the severe steric penalty.
Q5: Should I use acid-catalyzed or base-catalyzed hydrolysis? What are the pros and cons?
A5: Both methods are viable, and the optimal choice may depend on the specific substrate and available equipment. Harsh conditions are generally required for both.[1]
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Reagents | Concentrated H₂SO₄, Conc. HCl, H₂SO₄/TFA[1] | NaOH, KOH |
| Mechanism | Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing attack by the weak nucleophile, water.[3][9] | Direct nucleophilic attack of the strong hydroxide anion (OH⁻) on the nitrile carbon.[4][10] |
| Product at Workup | The free carboxylic acid is isolated directly. | The carboxylate salt (e.g., sodium 2-(trifluoromethyl)benzoate) is formed. A separate acidification step is required to obtain the free carboxylic acid.[11] |
| Pros | Simpler workup to get the final product. Can be very effective for highly deactivated systems. | The reaction can be irreversible as the final carboxylate is deprotonated, driving the equilibrium forward.[12] May be less prone to certain charring/side reactions seen with conc. H₂SO₄. |
| Cons | Requires highly corrosive concentrated acids and high temperatures, which can cause charring and decomposition. | Requires a subsequent, often exothermic, acidification step. The final product may be soluble in the aqueous layer, complicating extraction. |
Q6: Can you provide a reliable starting protocol for this hydrolysis?
A6: Yes. The following protocol is a robust starting point based on common literature procedures for sterically hindered nitriles. It utilizes strong basic conditions, which have been shown to be effective.[13]
Experimental Protocol: Base-Catalyzed Hydrolysis of 2-(Trifluoromethyl)benzonitrile
Reagents & Equipment:
-
2-(Trifluoromethyl)benzonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) for workup
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 20% w/v aqueous solution of NaOH. For every 1.0 g of 2-(trifluoromethyl)benzonitrile, use approximately 10-15 mL of this NaOH solution. (Note: A patent example uses a ~10% NaOH solution effectively[13]).
-
Addition of Substrate: Add the 2-(trifluoromethyl)benzonitrile to the stirred NaOH solution.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 2-4 hours.[13] Monitor the disappearance of the starting material by TLC or GC analysis of quenched aliquots. The reaction may require longer heating times depending on the specific substrate.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The sodium salt of the carboxylic acid may precipitate as a white solid.
-
Acidification: Slowly and carefully add concentrated HCl to the cold, stirred mixture until the pH is ~1-2. This step is exothermic. This will protonate the carboxylate salt, precipitating the 2-(trifluoromethyl)benzoic acid.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
References
-
OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Available from: [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]
-
Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available from: [Link]
- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
International Union of Crystallography. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available from: [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]
-
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Tesis Doctorals en Xarxa. Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Available from: [Link]
-
ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Available from: [Link]
-
Interesting Organic Chemistry and Natural Products. Tag Archives: nitrile hydrolysis. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
National Center for Biotechnology Information. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC. Available from: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CCCC 2001, Volume 66, Issue 5, Abstracts pp. 770-784 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Coupling of 2-Bromo-6-(trifluoromethyl)benzamide
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting for side reactions encountered during the coupling of 2-bromo-6-(trifluoromethyl)benzamide, a sterically hindered and electron-deficient substrate that presents unique challenges in palladium-catalyzed cross-coupling reactions. Our aim is to equip you with the expertise to diagnose and mitigate these issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 2-bromo-6-(trifluoromethyl)benzamide is giving low yields and I see a significant amount of my boronic acid being consumed. What's happening?
This is a classic case of protodeboronation, a prevalent side reaction in Suzuki-Miyaura couplings, especially when dealing with sterically hindered substrates that necessitate the use of bulky phosphine ligands.[1][2] The basic conditions required for the coupling can facilitate the replacement of the boronic acid group with a hydrogen atom from water, rendering it inactive for the desired cross-coupling.[1][2]
Troubleshooting Steps:
-
Minimize Water Content: Ensure your solvent and reagents are anhydrous. While some water is often necessary for the catalytic cycle, excess water will promote protodeboronation.
-
Optimize Base Selection: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOtBu).
-
Ligand Choice: While bulky ligands are often necessary, they can also accelerate protodeboronation.[1][2] Consider screening different bulky phosphine ligands to find an optimal balance between promoting the desired coupling and minimizing this side reaction.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a viable alternative to the free boronic acids.
Q2: I'm observing the formation of 2-(trifluoromethyl)benzamide (the dehalogenated product) in my coupling reaction. How can I prevent this?
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.[3] This can be caused by various factors, including the presence of a hydride source (from the solvent or base) and the stability of the palladium-hydride intermediates.
Troubleshooting Steps:
-
Solvent Choice: Avoid using protic solvents like alcohols, which can act as hydride donors. Aprotic solvents such as dioxane, toluene, or THF are generally preferred.
-
Base Selection: Strong bases with β-hydrogens can be a source of hydrides.[3] Consider using a base without β-hydrogens.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation. Aim for the lowest effective temperature and monitor the reaction to stop it upon completion.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.
Q3: My reaction mixture is showing the presence of 2-hydroxy-6-(trifluoromethyl)benzamide. What is the cause and how can I avoid it?
The presence of 2-hydroxy-6-(trifluoromethyl)benzamide indicates hydrolysis of the starting material or product under the reaction conditions. The benzamide functional group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[4]
Troubleshooting Steps:
-
Base Strength and Concentration: Use the mildest effective base and avoid a large excess. Bases like K₃PO₄ or Cs₂CO₃ are often a good choice.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the amide to basic conditions.
Q4: In my Sonogashira coupling, I'm getting a lot of homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?
Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using copper(I) as a co-catalyst.[5] This side reaction involves the oxidative dimerization of the terminal alkyne.
Troubleshooting Steps:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[6][7][8][9] Several protocols exist that utilize palladium catalysis without a copper co-catalyst.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which promotes the oxidative homocoupling.
-
Amine Base: The choice of amine base can influence the extent of homocoupling. It is advisable to screen different amine bases (e.g., triethylamine, diisopropylethylamine) to find the optimal one for your specific system.
Troubleshooting Guide: Side Reactions and Solutions
| Observed Side Product | Potential Cause(s) | Recommended Solutions |
| 2-(Trifluoromethyl)benzamide (Dehalogenation) | - Protic solvent (e.g., alcohols) - Strong base with β-hydrogens - High reaction temperature - Prolonged reaction time | - Switch to an aprotic solvent (dioxane, toluene, THF). - Use a base without β-hydrogens. - Lower the reaction temperature. - Monitor the reaction and stop it upon completion. |
| 2-Hydroxy-6-(trifluoromethyl)benzamide (Hydrolysis) | - Strong base - High reaction temperature - Presence of water | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Ensure anhydrous conditions. |
| Biaryl of the boronic acid (Homocoupling in Suzuki) | - Presence of oxygen - Suboptimal catalyst system | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere. - Screen different palladium precursors and ligands. |
| Diyne (Homocoupling in Sonogashira) | - Copper(I) co-catalyst - Presence of oxygen | - Employ a copper-free Sonogashira protocol. - Ensure a rigorously inert atmosphere. |
| Protodeboronated starting material (in Suzuki) | - Excess water in the reaction mixture - Strong basic conditions - Use of very bulky phosphine ligands | - Use anhydrous solvents and reagents. - Use a weaker base. - Screen different bulky phosphine ligands. - Consider using a boronic ester. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the common side reactions of dehalogenation and hydrolysis.
Caption: Desired vs. side reaction pathways.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromo-6-(trifluoromethyl)benzamide with an arylboronic acid, incorporating measures to mitigate common side reactions.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzamide
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents, finely ground)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-(trifluoromethyl)benzamide (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., dioxane/water 10:1 v/v). The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting.
References
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal.
- Hydrolysis of Benzamide. GEOCITIES.ws.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- The Palladium-Catalyzed Trifluoromethyl
- The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC.
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
- Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic W
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water.
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
- A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones.
- Acidic and Basic Amide Hydrolysis.
- How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange.
- Help troubleshooting a Buchwald-Hartwig amin
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
- The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfon
- Troubleshooting a C–N Coupling Reaction. Reddit.
- Buchwald–Hartwig amin
- Suzuki reaction. Wikipedia.
- Cross-Coupling Reactions Guide.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
- Suzuki-Miyaura cross-coupling reaction of aryl bromides with...
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- A Coupling of Benzamides and Donor/Acceptor Diazo Compounds To Form γ-Lactams via Rh(III). SciSpace.
- para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates.
- Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. geocities.ws [geocities.ws]
- 5. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Improving solubility of 2-Bromo-6-(trifluoromethyl)benzamide in aqueous buffers
Welcome to the Technical Support Center for Compound Formulation & Assay Development.
This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for handling 2-Bromo-6-(trifluoromethyl)benzamide , a notoriously difficult-to-solubilize intermediate in drug discovery.
Part 1: Molecular Diagnostics – Why is this compound crashing out?
Before applying empirical solubility fixes, it is critical to understand the physical chemistry of your molecule. The solubility of a compound depends heavily on its lipophilicity, hydrogen bonding capacity, and crystal lattice energy[1].
The Causality of Insolubility: In 2-Bromo-6-(trifluoromethyl)benzamide, the benzamide core is flanked by two extremely bulky and lipophilic ortho-substituents: a bromine atom and a trifluoromethyl (-CF₃) group.
-
Steric Clash: These bulky groups force the amide plane to twist orthogonally to the benzene ring, disrupting
-conjugation. -
Crystal Lattice Energy: Despite the twisted conformation, the primary amide (-CONH₂) forms highly ordered, strong intermolecular hydrogen-bond networks in the solid state.
-
Hydrophobic Hydration: When introduced to an aqueous buffer, the highly lipophilic -Br and -CF₃ groups disrupt the hydrogen-bonded network of water, resulting in an enormous entropic penalty.
Because of these factors, the compound exhibits "brick dust" properties (high melting point, high lattice energy) combined with "grease" properties (high LogP), making it highly recalcitrant to standard aqueous buffers.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution in PBS. How can I accurately measure its baseline solubility? A1: You must transition from equilibrium solubility to a Kinetic Solubility Assay . Kinetic solubility is the standard for early-stage drug discovery because it mimics the conditions of high-throughput screening (HTS) bioassays[2]. Solid compounds are first completely dissolved in an organic solvent (DMSO) and then serially diluted into the aqueous buffer[2]. Precipitate formation is then evaluated via light scattering (nephelometry) or by filtering the suspension and quantifying the dissolved fraction via Direct UV/LC-MS[3][4].
Q2: I need to run an in vitro enzymatic assay. What is the most efficient way to keep this compound in solution without complex excipients? A2: Co-solvency is the most direct approach for biochemical assays that can tolerate low levels of organics. Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute[5]. By utilizing 2–5% DMSO combined with a non-ionic surfactant (e.g., 0.01% Tween-20), you lower the dielectric constant of the buffer, which can increase the solubility of weakly soluble lipophilic compounds by thousands of times[6].
Q3: My cell-based assay cannot tolerate >0.5% DMSO, and surfactants lyse my cells. How can I achieve >50 µM solubility in purely aqueous media?
A3: You should utilize Inclusion Complexation via Hydroxypropyl-
Part 3: Strategic Workflows & Visualizations
To determine the best path forward for your specific assay, follow the decision matrix below.
Decision tree for selecting the optimal solubility enhancement strategy.
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure you are measuring true solubilization, not micro-suspensions.
Protocol A: High-Throughput Kinetic Solubility Assay (Shake-Flask / Filtration)
Purpose: To rapidly assess the solubility limit of the compound in assay buffer.
-
Stock Preparation: Dissolve 2-Bromo-6-(trifluoromethyl)benzamide in 100% DMSO to create a 10 mM stock solution[9].
-
Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well deep-well plate containing the target aqueous buffer (e.g., PBS pH 7.4)[2]. Keep final DMSO concentration constant (e.g., 2%) across all wells[9].
-
Incubation: Seal the plate and incubate on a plate shaker at 25°C for 2 hours to allow precipitation of insoluble fractions[4].
-
Filtration: Transfer the suspension to a Millipore MultiScreen® Solubility filter plate. Apply a vacuum (0.2 atm) to separate undissolved particles from the saturated solution[2][9].
-
Quantification: Measure the concentration of the filtrate using UV-Vis spectrophotometry or LC-MS/MS against a separately built calibration curve[2][4].
-
Self-Validation Checkpoint: Always include a known highly soluble reference compound (e.g., Propranolol) and a highly insoluble reference compound (e.g., Amiodarone) in every test batch to validate filter integrity and instrument calibration[4].
Step-by-step kinetic solubility assay workflow using high-throughput filtration.
Protocol B: HP- -CD Inclusion Complexation
Purpose: To achieve high aqueous solubility for cell-based assays without organic solvents.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-
-CD in your target biological buffer. -
Compound Addition: Add 2-Bromo-6-(trifluoromethyl)benzamide powder directly to the cyclodextrin solution in excess (supersaturation).
-
Complexation: Vigorously stir or sonicate the suspension overnight at room temperature. The mechanical energy aids in breaking the crystal lattice, allowing the cyclodextrin cavities to sequester the hydrophobic molecules[].
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter to remove any uncomplexed solid drug.
-
Self-Validation Checkpoint: To ensure you have formed a true molecular inclusion complex (and not just stabilized nanoparticles), perform a dilution test. Dilute the filtrate 1:10 in pure buffer. If the solution turns cloudy, the complex binding constant (
) is too low, and the drug is crashing out upon dilution. If it remains clear, true complexation has been achieved.
Part 5: Quantitative Data Presentation
The table below summarizes the expected solubility enhancements when applying these targeted troubleshooting strategies to highly lipophilic benzamide derivatives.
| Formulation Vehicle | Mechanism of Solubilization | Expected Solubility Range | Assay Compatibility |
| PBS (pH 7.4) Baseline | None (Aqueous only) | < 5 µM | None (Crashes out) |
| 2% DMSO in PBS | Dielectric constant reduction | 10 – 25 µM | Biochemical / Enzymatic |
| 5% DMSO + 0.01% Tween-20 | Co-solvency + Micellar encapsulation | 50 – 100 µM | Biochemical / Enzymatic |
| 20% (w/v) HP- | Host-Guest Inclusion Complexation | 200 – 500+ µM | Cell-Based / In Vivo |
Note: A good baseline goal for the solubility of early drug discovery compounds is >60 µg/mL to ensure reliable bioassay data[1].
Part 6: References
-
AxisPharm. Kinetic Solubility Assays Protocol. URL:[Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. URL:[Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. URL:[Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. URL:[Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL:[Link]
-
PubMed. In vitro solubility assays in drug discovery. URL:[Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. URL:[Link]
-
Carbohyde. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? URL: [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Preventing Debromination in Palladium Catalysis of Benzamides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity issues during the palladium-catalyzed cross-coupling of bromobenzamides.
When functionalizing bromobenzamides (via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings), the most prevalent and frustrating side reaction is hydrodebromination (the replacement of the bromine atom with a hydrogen atom). Because the amide functionality can coordinate to the palladium center and inadvertently slow down the desired catalytic cycle, the kinetic window for unwanted side reactions expands. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to eliminate this issue.
Mechanistic Causality: The "Why" Behind Debromination
To stop debromination, you must first understand its origin. The side reaction, often termed hydrodehalogenation, typically arises from the formation of an unwanted palladium-hydride (Pd-H) species that hijacks the catalytic cycle[1].
After the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, an Ar-Pd(II)-Br intermediate is formed. In a successful cross-coupling, this intermediate rapidly undergoes transmetalation (or nucleophilic attack) followed by reductive elimination. However, if transmetalation is sluggish, the Pd(II) species can abstract a hydride from its environment. Common hydride sources include protic solvents, trace water[2], or the
Competing catalytic pathways: Desired cross-coupling vs. hydrodebromination side reaction.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling of a bromobenzamide yields mostly the debrominated product. Is my solvent the issue? A1: Yes, it is highly probable. Protic solvents (like ethanol or methanol) and even trace water in ethereal solvents can act as direct hydrogen sources for the palladium center, leading to hydrodehalogenation[2]. Solution: Switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Ensure your solvents are thoroughly degassed, as oxygen can degrade the catalyst and promote unpredictable side reactions.
Q2: I am using an organic amine base (e.g., triethylamine). Could this be causing the hydrodebromination?
A2: Absolutely. In reactions like the Buchwald-Hartwig or Heck coupling, aliphatic amines with
Q3: How does ligand selection influence the chemoselectivity between cross-coupling and debromination? A3: Ligand selection is the most critical parameter. Switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerates the desired transmetalation and reductive elimination steps, effectively outcompeting the slower hydride transfer side-reaction[5]. Furthermore, the intense steric bulk of these Buchwald-type ligands physically blocks secondary hydride sources from coordinating to the palladium center.
Q4: Does temperature play a role in the rate of debromination? A4: Yes. Hydrodebromination typically has a higher activation energy barrier than the desired cross-coupling pathway. Operating at excessively high temperatures provides the thermal energy required to overcome this barrier[1]. Solution: Lower the reaction temperature to the minimum threshold required for the cross-coupling to proceed (e.g., start at 60 °C instead of 110 °C).
Step-by-step logical workflow for troubleshooting and eliminating debromination.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity (Cross-Coupling vs. Debromination).
| Parameter | Condition A (High Debromination) | Condition B (Optimized Cross-Coupling) | Mechanistic Rationale |
| Solvent | Ethanol, THF (non-anhydrous) | Anhydrous 1,4-Dioxane, Toluene | Eliminates protic hydride sources (e.g., water, alcohols) that form Pd-H species. |
| Base | Triethylamine ( | Prevents | |
| Ligand | XPhos, SPhos | Steric bulk accelerates transmetalation and reductive elimination over hydride transfer. | |
| Temperature | 110 °C (Reflux) | 60–80 °C | Lower thermal energy disfavors the higher-activation-barrier hydrodebromination pathway. |
Self-Validating Experimental Protocol
To ensure your adjustments are successful, utilize this self-validating methodology for an optimized Suzuki-Miyaura coupling of a bromobenzamide. This protocol inherently controls for debromination and includes an analytical validation step to quantify success.
Step 1: Reagent Preparation (Strictly Anhydrous)
-
Oven-dry a Schlenk flask and magnetic stir bar; cool under a continuous stream of dry Argon.
-
Add the bromobenzamide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous
(2.0 equiv). -
Add the palladium precatalyst (e.g.,
, 2 mol%) and a bulky biaryl phosphine ligand (e.g., SPhos, 4 mol%).
Step 2: Solvent Addition & Degassing
-
Add anhydrous 1,4-dioxane via a dry syringe.
-
Degas the reaction mixture by bubbling Argon directly through the solution for 15 minutes, or perform three freeze-pump-thaw cycles. Note: Removing oxygen prevents catalyst oxidation and homocoupling side reactions.
Step 3: Reaction Execution
-
Heat the reaction mixture to 70 °C (start low to kinetically disfavor debromination).
-
Monitor the reaction progress via LC-MS every 2 hours. If the starting material remains but no debromination is detected, incrementally increase the temperature by 10 °C.
Step 4: Self-Validating Work-up and Analysis
-
Upon consumption of the bromobenzamide, cool the reaction to room temperature and quench with distilled water.
-
Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Validation Check: Before column chromatography, analyze the crude mixture via
NMR. Integrate the distinct aromatic protons of the desired cross-coupled benzamide against the specific aromatic protons of the potential debrominated arene. This provides a definitive, quantitative ratio of chemoselectivity, validating the success of your optimized conditions.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]
Sources
Technical Support Center: Purification of 2-Bromo-6-(trifluoromethyl)benzamide
Welcome to the technical support guide for the purification of 2-Bromo-6-(trifluoromethyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical building block with the high degree of purity required for subsequent applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Bromo-6-(trifluoromethyl)benzamide?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most commonly, this benzamide is synthesized via the amidation of an activated carboxylic acid derivative (like an acyl chloride) or direct coupling. Understanding the likely contaminants is the first step to designing an effective purification strategy.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Typical Origin | Key Physicochemical Property for Separation |
|---|---|---|---|
| 2-Bromo-6-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Hydrolysis of the acyl chloride precursor; Incomplete amidation reaction. | Acidic . Can be removed by basic aqueous wash.[1][2] |
| Unreacted Amidation Reagents | Varies (e.g., SOCl₂, Oxalyl Chloride) | Excess reagent used to drive the reaction to completion. | Highly reactive and volatile; often quenched and removed during aqueous workup. |
| Coupling Agent Byproducts | Varies (e.g., Dicyclohexylurea (DCU) if DCC is used) | Byproducts from peptide coupling reagents used in direct amidation. | Often have different solubility profiles (e.g., DCU is poorly soluble in many organic solvents). |
| Diacylated Amine (N,N-dibenzoyl amine) | (C₈H₃BrF₃NO)₂NH | Occurs if the benzoylating agent is in large excess relative to the ammonia source.[3] | More non-polar than the desired benzamide; separable by chromatography. |
The presence of the trifluoromethyl group (-CF3) imparts high metabolic stability and increased lipophilicity to the target molecule.[4] This also means that both the desired product and related organic impurities will generally exhibit good solubility in common organic solvents.[5]
Q2: I have a significant amount of the starting carboxylic acid in my crude product. What is the most efficient way to remove it?
A2: The most direct method is an acid-base liquid-liquid extraction . The carboxylic acid impurity is acidic, while your target benzamide is essentially neutral. This difference in reactivity is the key to a clean separation.
Mechanism: By washing an organic solution of your crude product (e.g., in Ethyl Acetate or Dichloromethane) with a mild aqueous base (like 5% NaHCO₃ or 1M Na₂CO₃ solution), you deprotonate the acidic 2-bromo-6-(trifluoromethyl)benzoic acid. This forms a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving your neutral benzamide product in the organic layer.
Caution: Avoid using strong bases like NaOH. While effective at deprotonating the acid, strong bases can promote the hydrolysis of your desired benzamide product back to the unwanted carboxylic acid, especially with heating.[6][7]
Q3: Is recrystallization a good option for final purification, and what solvents should I try?
A3: Yes, recrystallization is an excellent and often preferred method for the final purification of solid benzamides, as it can yield highly pure crystalline material, effectively removing minor impurities that may be difficult to separate by chromatography.[8][9][10]
The key is finding a solvent system where the benzamide has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[9] Given the trifluoromethyl group's contribution to lipophilicity, you will likely need a solvent system with some polarity.
Recommended Solvents to Screen:
-
Single Solvents: Isopropanol, Ethanol, Acetonitrile, Toluene.
-
Solvent/Anti-Solvent Systems: Toluene/Hexanes, Ethyl Acetate/Hexanes, Acetone/Water.
Expert Tip: Start by attempting to dissolve a small sample of your crude material in a minimal amount of a hot solvent. If it dissolves completely, allow it to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals is a positive indicator. If the compound "oils out," the cooling rate may be too fast, or the solvent may not be appropriate.[9]
Troubleshooting Guides
This section addresses specific experimental failures and provides a logical path to resolving the issue.
Problem 1: My column chromatography yields are very low, and the product seems to elute over many fractions.
This issue, known as "tailing," is common for amides on silica gel.[8] It is often caused by strong interactions between the amide's polar N-H and C=O groups and the acidic silanol (Si-OH) groups on the silica surface.
Problem 2: After my basic wash (e.g., NaHCO₃) to remove acidic impurities, my NMR spectrum shows my product is gone or significantly reduced.
This alarming result strongly suggests that your product is being lost, but not necessarily due to decomposition. There are two primary causes:
-
Precipitation at the Interface: Your benzamide, while soluble in the bulk organic solvent, may have limited solubility. The introduction of water and the resulting salts can sometimes cause the product to precipitate out of the organic phase as a fine solid at the interface between the aqueous and organic layers, which is then inadvertently discarded.
-
Solution: After separation, carefully inspect the flask for any solid material. If present, filter the combined organic and aqueous layers through a Büchner funnel, wash the collected solid with water, and then redissolve it in a fresh portion of organic solvent.
-
-
Emulsion Formation: The combination of organic solvent, water, and salts can lead to the formation of a stable emulsion that does not separate cleanly. Your product remains trapped within this emulsion.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can often break up the emulsion effectively.
-
Problem 3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals.
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. The solute separates as a liquid phase instead of a solid crystalline lattice.
Root Causes & Corrective Actions:
-
High Impurity Level: If the crude product is very impure, the impurities can depress the melting point and interfere with crystal lattice formation.
-
Action: Perform a preliminary purification first, such as an acid-base wash or a rapid filtration through a small plug of silica gel, to remove the bulk of impurities before attempting recrystallization.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Action: Re-evaluate your solvent screen. Try adding an "anti-solvent" (in which the compound is insoluble, e.g., hexanes) dropwise to the warm, dissolved solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.[9]
-
Action: Ensure the solution cools slowly. Let it stand at room temperature undisturbed, then move it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction followed by Recrystallization
This protocol is ideal for crude material containing the starting carboxylic acid as the primary impurity.
// Nodes step1 [label="Step 1: Dissolution\nDissolve crude product in Ethyl Acetate (10-20 mL per gram)."]; step2 [label="Step 2: Basic Wash\nTransfer to a separatory funnel. Wash with 5% aq. NaHCO₃ (2x volume of organic). Separate layers. Repeat wash."]; step3 [label="Step 3: Neutral Wash\nWash the organic layer with water, then with brine to remove residual salts and water."]; step4 [label="Step 4: Drying & Concentration\nDry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate via rotary evaporation."]; step5 [label="Step 5: Recrystallization\nDissolve the resulting solid in a minimum amount of hot Isopropanol. Allow to cool slowly to RT, then in an ice bath."]; step6 [label="Step 6: Isolation & Drying\nCollect crystals by vacuum filtration. Wash with a small amount of cold Isopropanol. Dry under vacuum."];
// Edges step1 -> step2 [label="Proceed"]; step2 -> step3 [label="Organic Layer"]; step3 -> step4 [label="Proceed"]; step4 -> step5 [label="Crude Solid"]; step5 -> step6 [label="Crystal Slurry"]; } enddot Caption: Workflow for extraction and recrystallization.
-
Dissolution: Dissolve the crude 2-Bromo-6-(trifluoromethyl)benzamide in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Neutral Wash: Wash the organic layer with deionized water (1x) and then with brine (saturated aqueous NaCl solution) (1x). The brine wash helps to break any minor emulsions and removes bulk water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, acid-free solid.
-
Recrystallization: Transfer the solid to a new flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture until the solid just dissolves. Remove from heat and allow the solution to cool slowly and undisturbed to room temperature. You may then place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under high vacuum to remove all residual solvent.
References
-
Pharmaffiliates. Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide. [Link]
-
PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. [Link]
-
Scribd. Benzamide Synthesis and Recrystallization | PDF. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
- Google Patents.
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. [Link]
- Google Patents.
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. [Link]
-
UWSpace - University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]
-
Justia Patents. Process for the preparation of 2-(trihalomethyl) benzamide. [Link]
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
ArtMolecule. Impurities and Degradation products | @rtMolecule. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. [Link]
-
Regulations.gov. 2-Bromo-3,3,3-Trifluoropropene Abiotic Degradation: Hydrolysis as a Function of pH (Preliminary Test). [Link]
-
Geocities. Hydrolysis of Benzamide. [Link]
-
Chemistry LibreTexts. 3.2: Purification of Products. [Link]
-
Royal Society of Chemistry. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. [Link]
-
OSTI.gov. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
Sources
- 1. 2-Bromo-6-(trifluoromethyl)benzoic acid | 177420-64-3 [sigmaaldrich.com]
- 2. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 6. geocities.ws [geocities.ws]
- 7. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Instability of Ortho-Trifluoromethyl Benzamides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ortho-trifluoromethyl benzamides. This document provides in-depth technical guidance, troubleshooting advice, and best practices for handling the inherent thermal instability of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the thermal behavior of ortho-trifluoromethyl benzamides, explaining the fundamental science behind their instability.
Q1: What is the primary mechanism of thermal instability in ortho-trifluoromethyl benzamides?
The principal cause of thermal instability is an intramolecular cyclization reaction. The proximity of the electrophilic trifluoromethyl group and the nucleophilic amide moiety on the benzene ring facilitates a thermally-induced intramolecular nucleophilic attack. This process leads to the elimination of hydrogen fluoride (HF) and the formation of a more thermodynamically stable five-membered heterocyclic ring system, a 3-difluoromethylene-isoindolin-1-one. The strong C-F bond is typically unreactive; however, the intramolecular arrangement significantly lowers the activation energy for this cyclization, making it a common degradation pathway upon heating.[1] The presence of ortho-substituents on a benzene ring is a known strategy to promote cyclization reactions, resulting in the formation of versatile heterocyclic compounds.[2]
Q2: What are the typical decomposition products I should expect?
Upon heating, the primary decomposition product is the corresponding 3-difluoromethylene-isoindolin-1-one. At more extreme temperatures, further fragmentation can occur. Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3] The specific fragmentation pattern will depend on the temperature and the presence of other reactive species.
Q3: What factors influence the rate of thermal decomposition?
Several factors can affect the thermal stability of a given ortho-trifluoromethyl benzamide:
-
Molecular Structure: The electronic nature of other substituents on the aromatic ring can influence the nucleophilicity of the amide and the electrophilicity of the trifluoromethyl group, thereby altering the rate of cyclization.
-
Heating Rate & Duration: The rate at which a substance is heated can impact its decomposition profile.[4] Prolonged exposure to elevated temperatures, even below the rapid decomposition point, can lead to the accumulation of degradation products.
-
Reaction Environment: The presence of acids, bases, or residual metal catalysts can significantly accelerate decomposition. For instance, bases can deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the cyclization.
-
Physical State: Crystalline materials often exhibit greater thermal stability than their amorphous counterparts due to the structural integrity provided by the crystal lattice.[4]
Q4: How can I determine the decomposition temperature for my specific compound?
The most reliable method for determining the thermal stability of your compound is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7][8][9] The onset temperature of mass loss in a TGA thermogram provides a quantitative measure of when thermal decomposition begins. For a more detailed understanding, Differential Scanning Calorimetry (DSC) can be used alongside TGA to detect thermal events like melting and decomposition.
Q5: How can I minimize thermal decomposition during my experiments and storage?
Minimizing degradation requires careful control of experimental conditions:
-
Temperature Control: Use the lowest possible temperature required for your reaction or process to proceed at a reasonable rate. Avoid prolonged heating.
-
Inert Atmosphere: When heating, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at high temperatures.[4]
-
Purification: Ensure starting materials and solvents are free from acidic, basic, or metallic impurities that could catalyze decomposition.
-
Storage: Store ortho-trifluoromethyl benzamides in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing in a tightly sealed container.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with thermally labile ortho-trifluoromethyl benzamides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired benzamide product in a synthesis reaction. | 1. Reaction temperature is too high, causing decomposition of the product. 2. Prolonged reaction time at elevated temperature. 3. Presence of catalytic impurities (acid, base, metal). | 1. Lower the reaction temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and stability. 2. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. 3. Use high-purity reagents and solvents. If using a metal catalyst, ensure it is thoroughly removed during workup. |
| Appearance of an unexpected peak in ¹⁹F NMR or a new spot on TLC/LC-MS after heating. | 1. Thermal decomposition has occurred. The new species is likely the cyclized 3-difluoromethylene-isoindolin-1-one byproduct. | 1. Confirm the identity of the byproduct by isolating it or by using analytical techniques like LC-MS/MS.[10] 2. Re-evaluate your heating conditions. Use the protocol for TGA analysis below to determine the safe temperature range for your compound. |
| Reaction mixture or isolated solid turns brown/dark upon heating. | 1. Significant decomposition and potential polymerization of degradation products. | 1. This indicates severe degradation. Immediately reduce the temperature. 2. The material may be unsuitable for further use. Re-synthesize and purify the compound, paying strict attention to temperature control during all steps (including solvent evaporation). |
| Poor reproducibility between experimental runs. | 1. Inconsistent temperature control. 2. Variable amounts of impurities in different batches of reagents or solvents. | 1. Use a reliable heating mantle with a temperature controller and stir plate to ensure uniform and accurate heating. 2. Use reagents from the same batch for a series of experiments. Consider purifying solvents before use. |
Visualizing the Degradation Pathway and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the primary degradation mechanism and a logical workflow for troubleshooting instability issues.
Caption: Primary thermal degradation pathway via intramolecular cyclization.
Caption: Troubleshooting workflow for thermal instability issues.
Recommended Experimental Protocols
These validated protocols provide step-by-step guidance for assessing thermal stability and analyzing degradation products.
Protocol 1: Determination of Onset Decomposition Temperature using TGA
This protocol allows for the precise determination of the temperature at which your compound begins to degrade.
Objective: To identify the thermal stability limit of an ortho-trifluoromethyl benzamide.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
TGA sample pans (platinum or ceramic)
-
Microbalance
-
Your ortho-trifluoromethyl benzamide sample (2-5 mg)
Procedure:
-
Instrument Setup: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Tare a TGA sample pan on a microbalance. Carefully place 2-5 mg of your finely ground sample into the pan. Record the exact mass.
-
Loading: Place the sample pan into the TGA furnace.
-
Method Programming: Set up the following thermal program:
-
Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.
-
Equilibration: Equilibrate at 30 °C for 5 minutes.
-
Temperature Ramp: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
-
Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is determined by finding the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate. This temperature is your upper limit for thermal stability.
Protocol 2: Identification of Thermal Degradation Products by HPLC-MS
This protocol is designed to separate and identify the parent compound and any non-volatile degradation products.
Objective: To detect and identify the cyclized byproduct and other potential degradants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).[10]
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
HPLC-grade acetonitrile and water.
-
Formic acid or triethylamine (as mobile phase modifier, if needed).
-
Sample of your ortho-trifluoromethyl benzamide that has been subjected to thermal stress (e.g., heated at a temperature near its TGA onset for 1 hour).
-
Control sample (unheated).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the control sample and the heat-stressed sample into separate vials.
-
Dissolve each in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create 1 mg/mL stock solutions.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.[10]
-
-
HPLC-MS Method Setup:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions). This may require optimization.
-
Injection Volume: 5 µL.[10]
-
UV Detection: Scan a range of wavelengths or use a specific wavelength (e.g., 254 nm).
-
MS Settings: Operate in both positive and negative ion modes to capture a wide range of potential products. Set the mass range to scan from 50 to 500 m/z.
-
-
Analysis:
-
Inject the control sample to determine the retention time and mass spectrum of the pure parent compound.
-
Inject the heat-stressed sample.
-
Compare the chromatograms. Look for new peaks in the heat-stressed sample that are not present in the control.
-
Analyze the mass spectrum of any new peaks. The primary degradation product, the cyclized isoindolinone, will have a mass corresponding to the parent compound minus HF (a loss of 20.01 Da).
-
References
-
Synthesis and stability of strongly acidic benzamide derivatives - PMC. (2018, February 27). National Center for Biotechnology Information. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). American Chemical Society Publications. [Link]
-
Amide vs Imide: Thermal Stability Under Prolonged Heating. (2026, February 28). Polymerexpert.com. [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
-
Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. (2005, June 21). Elsevier ScienceDirect. [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025, October 28). Springer. [Link]
-
Synthesis of trifluoromethylated nitrogen-containing heterocycles. ResearchGate. [Link]
-
Thermal Stability Science Behind Heat Resistance. (2023, October 9). Bannari Amman Institute of Technology. [Link]
-
Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC. (2025, January 28). National Center for Biotechnology Information. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. National Center for Biotechnology Information. [Link]
-
Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations. Royal Society of Chemistry Publishing. [Link]
-
Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. (2026, February 12). ResearchGate. [Link]
-
C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (2009, March 5). American Chemical Society Publications. [Link]
-
Domain-selective thermal decomposition within supramolecular nanoribbons. DSpace@MIT. [Link]
-
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Royal Society of Chemistry Publishing. [Link]
-
Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). MDPI. [Link]
-
Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. (2022, July 11). Semantic Scholar. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. United States Geological Survey. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Recent advances in cyclization reactions of ortho -substituted gem -dibromoolefins - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06293D [pubs.rsc.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. bitsathy.ac.in [bitsathy.ac.in]
- 5. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Rotamers in Sterically Crowded Benzamides
Welcome to the Advanced Applications Support Portal. Sterically crowded benzamides frequently exhibit restricted rotation around the C–N amide bond due to its partial double-bond character, leading to the observation of cis and trans rotational isomers (rotamers)[1]. On the NMR timescale, this slow-to-intermediate exchange manifests as broadened, doubled, or highly complex spectral peaks that mimic sample impurities or diastereomers[2].
This guide provides authoritative, self-validating workflows to definitively diagnose and resolve rotameric signal duplication in your NMR data.
Diagnostic Logic & Workflow
Before initiating advanced NMR experiments, it is critical to systematically rule out physical impurities and labile protons. The following workflow dictates the logical progression for diagnosing unexpected peak duplication.
Diagnostic workflow for identifying NMR signal duplication.
Troubleshooting Guides & Methodologies
Protocol A: Variable Temperature (VT) NMR
The Causality: The partial double-bond character of the C–N amide bond creates a kinetic energy barrier (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your benzamide in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or 1,1,2,2-tetrachloroethane- ) to allow for a wide temperature range. -
Baseline Acquisition: Acquire a standard 1D
H NMR spectrum at 298 K. Record the frequency difference ( in Hz) between the duplicated peaks. -
Thermal Ramping: Increase the probe temperature in 10 K increments. Allow 5–10 minutes at each step for the sample to achieve thermal equilibrium[1].
-
Tuning & Shimming: Re-tune the probe and re-shim the magnetic field at every temperature step, as solvent dielectric properties change with heat.
-
Observation of Coalescence (
): Monitor the suspected rotamer peaks. They will broaden, move together, and merge into a flat, broad singlet at the coalescence temperature ( )[1]. -
Self-Validation (The Cooling Phase): Once coalescence is achieved, slowly cool the sample back to 298 K and re-acquire the spectrum. Validation check: If the spectrum perfectly matches the initial baseline spectrum, the peak duplication is definitively due to dynamic rotameric exchange. If new peaks appear, the sample has undergone irreversible thermal degradation.
Protocol B: 2D EXSY (Phase-Sensitive NOESY)
The Causality: If a sample is thermally unstable, VT-NMR cannot be used. Instead, a 2D Exchange Spectroscopy (EXSY) experiment—which utilizes the NOESY pulse sequence—can detect chemical exchange at room temperature[3]. During the mixing time (
Step-by-Step Methodology:
-
Setup: Prepare the sample in standard CDCl
or DMSO- and acquire a 1D H NMR. -
Pulse Sequence Selection: Select a phase-sensitive 2D NOESY pulse sequence.
-
Mixing Time (
) Optimization: Set the mixing time to match the timescale of the exchange. For typical amide rotamers at room temperature, a of 300–800 ms is highly effective. -
Phase Analysis: Process the 2D spectrum and carefully phase the diagonal peaks to be positive.
-
Self-Validation (Phase Comparison): Analyze the cross-peaks connecting the duplicated signals. In small molecules, spatial NOE cross-peaks (indicating diastereomers) will have the opposite phase (sign) to the diagonal peaks[3]. However, EXSY cross-peaks resulting from chemical exchange will always have the same phase as the diagonal[3]. If the cross-peaks match the diagonal's phase, you have definitively proven the existence of exchanging rotamers.
Quantitative Reference Data: Amide Rotational Barriers
The structural environment around the benzamide heavily dictates the energy required to force rotation. Use this table to estimate the expected coalescence temperatures and rotational barriers for your specific molecular class.
| Compound Class | Typical Substituent | Ideal Solvent | Coalescence Temp ( | Rotational Barrier ( |
| N,N-Dimethylformamide (DMF) | Unhindered | DMSO- | ~390 K | ~20.9 kcal/mol |
| Tertiary Benzamides | N,N-Diethyl | CDCl | ~340 K | 15.0 – 16.0 kcal/mol[2] |
| Ortho-substituted Weinreb Amides | Ortho-methyl | CDCl | 313 – 348 K | 16.0 – 18.0 kcal/mol |
| Axially Chiral Enamides | Trichloroacetyl | Toluene- | > 373 K | 25.0 – 29.0 kcal/mol[4] |
Frequently Asked Questions (FAQs)
Q: Why do my ortho-substituted benzamides show distinct rotamers at room temperature, while my para-substituted analogs show sharp singlets?
A: This is a classic steric effect. The steric bulk of ortho-substituents sterically clashes with the amide alkyl groups, forcing the aromatic ring out of coplanarity with the amide plane. This orthogonal geometry disrupts the extended conjugation of the pi-system, localizing the electron density more strongly into the C–N partial double bond. This increases the ground-state stability of the restricted conformers and raises the activation energy (
Q: How do I calculate the exact rotational barrier (
Q: I cannot heat my sample, and I don't have time for a 2D EXSY experiment. Is there a faster way to perturb the rotamer equilibrium?
A: Yes. Solvent switching is a highly effective, non-destructive alternative[5]. Because the transition state of amide bond rotation is highly polarized, solvents with different dielectric constants or hydrogen-bonding capabilities (e.g., switching from non-polar CDCl
References
-
Harikrishna, K., et al. "1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." NIScPR. Available at:[Link]
-
"NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." National Institutes of Health (NIH) / RSC Advances. Available at:[Link]
-
Facey, Glenn. "Sorting Out NOE's for Exchanging Rotamers." University of Ottawa NMR Facility Blog. Available at:[Link]
-
"Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
"Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling." ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: Sorting Out NOE's for Exchanging Rotamers [u-of-o-nmr-facility.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Bromo-6-(trifluoromethyl)benzamide
Welcome to the Technical Support Center for the crystallization of 2-Bromo-6-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-quality crystals of this compound. This resource is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in crystallizing 2-Bromo-6-(trifluoromethyl)benzamide?
The crystallization of 2-Bromo-6-(trifluoromethyl)benzamide can present several challenges due to its molecular structure. The presence of a trifluoromethyl group, while often enhancing metabolic stability and lipophilicity in drug candidates, can introduce disorder in the crystal lattice due to its high symmetry and rotational freedom.[1] Additionally, the aromatic amide functionality can lead to strong intermolecular interactions, which may result in rapid precipitation or the formation of amorphous material if the crystallization conditions are not carefully controlled. The bromine atom can participate in halogen bonding, which can influence crystal packing.[2]
Q2: Which solvents are good starting points for the crystallization of this compound?
Given the aromatic amide structure, a range of solvents with varying polarities should be screened. It is anticipated that 2-Bromo-6-(trifluoromethyl)benzamide will have good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.[3]
A good starting point for solvent screening includes:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)
-
Non-polar Solvents: Toluene, Heptane (as an anti-solvent)
For amides, mixtures such as diethyl ether-methanol or diethyl ether-ethanol can be effective.[4] A "cocktail" solvent screening approach, where binary and ternary mixtures are tested, can also be beneficial for enhancing solubility and increasing crystal yield.[5]
Q3: How does the trifluoromethyl group affect solvent selection and crystal growth?
The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring and the acidity of the amide proton, thereby affecting intermolecular interactions. While the trifluoromethyl group can promote certain packing motifs, it is also known to be prone to disorder within the crystal structure.[1] This can sometimes lead to the formation of less-defined crystals. Solvent choice can play a role in mitigating this disorder. Solvents that can engage in specific interactions with the molecule, without being too strong to inhibit crystallization, may be beneficial.
Troubleshooting Crystallization Experiments
This section provides solutions to common problems encountered during the crystallization of 2-Bromo-6-(trifluoromethyl)benzamide.
Problem 1: The compound precipitates as an oil or amorphous solid.
-
Cause: The solution is likely too supersaturated, causing the compound to come out of solution too quickly and at a temperature that may be above its melting point in the presence of the solvent.
-
Solution:
-
Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil or amorphous solid. Add a small amount of the same solvent (or the more "soluble" solvent in a mixed system) to slightly reduce the supersaturation.[6]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask or use a programmable heating/cooling system to control the cooling rate.
-
Change Solvent System: The chosen solvent may be too poor for the compound at lower temperatures. Try a solvent in which the compound has slightly higher solubility at room temperature, or use a different anti-solvent in a mixed solvent system.
-
Problem 2: No crystals form, even after extended cooling.
-
Cause: The solution is likely not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.[6]
-
Seeding: Introduce a tiny crystal of the compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[6]
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate slowly to increase the concentration of the compound.
-
Anti-solvent Addition: If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to stand.
-
-
Problem 3: The resulting crystals are very small or needle-like.
-
Cause: Rapid crystal growth often leads to the formation of many small crystals or thin needles.
-
Solution:
-
Slower Crystallization: The key is to slow down the crystallization process.
-
Reduce Cooling Rate: Use a slower cooling ramp or allow the solution to cool at room temperature before moving it to a refrigerator.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
-
Vapor Diffusion: This technique allows for a very slow increase in supersaturation, which is ideal for growing larger, higher-quality crystals.[7]
-
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the crystallization of 2-Bromo-6-(trifluoromethyl)benzamide.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzamide (purified)
-
Selection of solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, toluene, heptane)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (5-10 mg) of the compound into several vials.
-
To each vial, add a different solvent dropwise while vortexing at room temperature until the solid dissolves. Note the approximate solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial until the solid dissolves.
-
Allow the heated solutions to cool slowly to room temperature, and then place them in a refrigerator (2-8 °C).
-
Observe the vials for crystal formation. An ideal solvent is one in which the compound is soluble at elevated temperatures but has low solubility at room temperature or below.
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" (anti-solvent) dropwise until the solution becomes cloudy. Gently warm to redissolve and then cool slowly.
Protocol 2: Slow Cooling Crystallization
This is a standard method for obtaining crystals from a single solvent or a pre-mixed solvent system identified during screening.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzamide
-
Selected crystallization solvent
-
Erlenmeyer flask with a stopper or parafilm
-
Hot plate with stirring capability
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Cold solvent for washing
Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.[8]
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Loosely cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.
-
After the flask has reached room temperature, it can be placed in a refrigerator or ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This method is particularly useful for growing high-quality single crystals for X-ray diffraction.
Materials:
-
2-Bromo-6-(trifluoromethyl)benzamide
-
A "good" solvent in which the compound is soluble
-
A "poor" (anti-solvent) that is more volatile than the "good" solvent
-
A small vial and a larger jar with a sealed lid
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent in the small vial.
-
Pour a larger volume of the "poor" solvent into the larger jar.
-
Place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are such that the vials will not tip over or mix directly.
-
Seal the larger jar tightly.
-
Over time, the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually increasing the supersaturation and promoting slow crystal growth.[7]
-
Monitor the vial for crystal formation over several days to weeks.
Data Presentation
Table 1: General Solubility Characteristics of Aromatic Amides and Recommended Solvents for Crystallization
| Solvent Class | Example Solvents | Expected Solubility of 2-Bromo-6-(trifluoromethyl)benzamide | Suitability for Crystallization |
| Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | Good for slow cooling methods |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Good | Often good for single-solvent or multi-solvent systems |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Can be used, often in combination with other solvents |
| Aromatic | Toluene | Moderate to Low | Can be effective, especially for slow evaporation |
| Aliphatic | Heptane, Hexane | Poor | Primarily used as an anti-solvent |
Visualization of Experimental Workflows
Caption: Workflow for Slow Cooling Crystallization.
References
-
Bollot, G., et al. (2007). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PubMed Central. Available at: [Link]
-
Chen, J., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
-
Ogorodnyk, I., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. Available at: [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2018). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]
-
PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Available at: [Link]
- Google Patents. (1980). Process for the preparation of trifluoromethylated aromatic compounds.
-
PubMed Central. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Available at: [Link]
-
ChemRxiv. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Available at: [Link]
-
PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
19F NMR chemical shifts of ortho-trifluoromethyl group
Title: Decoding the Ortho-Trifluoromethyl Group: A Comparative Guide to 19F NMR Analytical and Predictive Workflows
Introduction The ortho-trifluoromethyl (-CF3) group is a privileged structural motif in drug design, prized for its ability to modulate lipophilicity, impart metabolic stability, and enforce specific bioactive conformations through steric shielding. However, characterizing this group via 19F Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The proximity of the ortho-substituent induces profound stereoelectronic effects—including steric compression, local magnetic anisotropy, and restricted C-CF3 bond rotation—that drastically perturb the local magnetic shielding environment. Consequently, the 19F chemical shift of an ortho-CF3 group can deviate significantly from its meta or para counterparts.
For researchers and drug development professionals, selecting the right analytical modality to resolve these shifts is critical. This guide objectively compares the performance of empirical 19F NMR techniques (High-Field vs. Benchtop) against leading in silico predictive software (ACD/Labs, Mnova) and first-principles Density Functional Theory (DFT), providing a self-validating framework for rigorous structural elucidation.
The Physics of the Ortho Effect in 19F NMR
Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, high gyromagnetic ratio (40 MHz/T), and an exceptionally wide chemical shift range exceeding 350 ppm[1]. Because the fluorine nucleus is highly sensitive to its immediate electronic environment, ortho-substitution on a benzotrifluoride ring causes pronounced shifts driven by two primary mechanisms:
-
Steric Compression (van der Waals Deshielding): Bulky ortho-groups force the fluorine electron clouds to overlap with those of the substituent. This physical compression repels electron density away from the fluorine nucleus, causing a deshielding effect (a downfield shift to a less negative ppm value).
-
Through-Space Interactions: If the ortho-substituent possesses lone pairs (e.g., -OR, -NR2) or hydrogen bond donors, through-space spin-spin coupling or local magnetic anisotropy can occur, further modulating the resonance frequency and altering relaxation times.
Comparative Analysis of Analytical and Predictive Modalities
Modern structural verification workflows rely on a synergistic combination of physical measurement and computational prediction. Table 1 compares the leading methodologies used to resolve ortho-CF3 chemical shifts.
Table 1: Performance Comparison of 19F NMR Analytical & Predictive Modalities
| Modality / Product | Underlying Technology | Accuracy / Error Margin | Throughput | Primary Application |
| ACD/Labs Predictors | HOSE Code + Neural Network | ± 1-2 ppm (Known scaffolds) | Very High | Rapid library screening & verification |
| Mnova NMRPredict | Ensemble (ML, HOSE, Increments) | ± 1-2 ppm | Very High | Routine bench chemist structure confirmation |
| DFT Calculation | Quantum Mechanics (ωB97XD) | ± 3.57 ppm RMS error | Low | Novel ortho-CF3 scaffolds with complex sterics |
| Benchtop 19F NMR | 60 MHz Permanent Magnet | Exact (Resolution limited) | Medium | Rapid reaction monitoring & yield optimization |
| High-Field 19F NMR | 400+ MHz Superconducting | Exact (High Resolution) | Low | Gold-standard structural elucidation |
Commercial Predictive Software vs. First-Principles DFT Software suites like ACD/Labs NMR Predictors utilize a dual-algorithm approach combining Hierarchically Ordered Spherical Environment (HOSE) codes and Neural Networks[2]. Similarly, Bruker's Mnova NMRPredict employs an Ensemble approach merging Machine Learning, HOSE codes, and increment methods[3]. These tools are exceptionally fast and accurate for known chemical spaces. However, for highly novel ortho-CF3 scaffolds where steric crowding creates unprecedented rotamers, first-principles DFT modeling—specifically using the ωB97XD functional—is required. This functional accounts for long-range dispersion forces, yielding a robust RMS error of ~3.57 ppm even in sterically congested environments[4].
Table 2: Representative 19F NMR Chemical Shifts of ortho-Substituted Benzotrifluorides
| Compound Motif | 19F Chemical Shift (δ, ppm)* | Dominant Ortho Effect |
| Benzotrifluoride (Reference) | -62.5 to -63.0 | N/A (Unobstructed rotation) |
| ortho-Aminobenzotrifluoride | -63.5 to -64.5 | Shielding via electron donation |
| ortho-Nitrobenzotrifluoride | -59.5 to -60.5 | Deshielding via steric compression & electron withdrawal |
| ortho-Methylbenzotrifluoride | -61.0 to -62.0 | Mild steric van der Waals deshielding |
*Note: Exact empirical values depend heavily on the solvent (e.g., CDCl3 vs. DMSO-d6) and sample concentration.
Experimental & Computational Protocols
To ensure trustworthiness, every analytical workflow must be a self-validating system. The following protocols guarantee that both empirical and computational data are internally consistent and quantitatively rigorous.
Protocol A: Self-Validating Empirical High-Field 19F NMR Acquisition
Objective: Obtain quantitative, high-resolution 19F spectra free from integration artifacts.
-
Sample Preparation: Dissolve 5–10 mg of the ortho-CF3 analyte in 0.6 mL of CDCl3.
-
Internal Referencing (Causality): Add 1.0 µL of α,α,α-trifluorotoluene (PhCF3, δ = -63.7 ppm) as an internal secondary standard. Why: The IUPAC primary standard, CFCl3 (δ = 0.0 ppm), is highly volatile and environmentally restricted. PhCF3 provides a stable, non-overlapping reference point near the analyte's expected resonance.
-
T1 Relaxation Assessment (Causality): Perform a rapid inversion-recovery (T1) experiment. Why: The bulky ortho-substituent severely restricts the free rotation of the -CF3 group, often leading to unusually long longitudinal relaxation times (T1).
-
Parameter Optimization: Set the inter-pulse relaxation delay (D1) to at least 7 × T1. Why: This mathematically ensures >99.9% relaxation of all fluorine spins along the z-axis, preventing residual transverse magnetization from falsifying quantitative integration ratios[1].
-
Acquisition & Processing: Acquire 16–64 scans with inverse-gated 1H decoupling to eliminate multiplet complexity from long-range 19F-1H couplings. Apply a 0.3 Hz exponential window function prior to Fourier transformation.
Protocol B: First-Principles DFT Prediction of ortho-CF3 Shifts
Objective: Predict the 19F chemical shift of novel ortho-CF3 scaffolds where empirical databases (HOSE codes) lack sufficient precedent.
-
Conformational Searching (Causality): Execute a molecular mechanics conformational search. Why:Ortho-substitution creates distinct rotational isomers (rotamers) of the -CF3 group. The final predicted NMR shift must be a Boltzmann-weighted average of these conformers.
-
Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory at the ωB97XD/aug-cc-pVDZ level. Why: The ωB97XD functional explicitly includes empirical dispersion corrections, which are mandatory for accurately modeling the van der Waals interactions and steric clashes inherent to the crowded ortho position[4].
-
Magnetic Shielding Calculation: Compute the isotropic magnetic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
Referencing & Validation: Calculate the shielding tensor for CFCl3 (σ_ref) under identical computational conditions. The predicted chemical shift is derived via δ = σ_ref - σ_target. This internal consistency ensures the protocol acts as a self-validating mathematical system.
Visualizing the Workflow
Decision matrix for ortho-CF3 19F NMR analysis comparing empirical and computational workflows.
References
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv.4
-
Mnova Predict | Accurate Prediction. Bruker. 3
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. 2
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 1
Sources
A Practical Guide to the 13C NMR Peak Assignment of 2-Bromo-6-(trifluoromethyl)benzamide
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth, experience-driven approach to the 13C NMR peak assignment for 2-Bromo-6-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry. We will move beyond a simple listing of chemical shifts to a causal analysis of the electronic environment of each carbon atom, supported by established principles and comparative data.
The Structural Context: Understanding Substituent Effects
The 13C NMR spectrum of an aromatic compound is a sensitive reporter of the electronic landscape of the benzene ring. The chemical shift of each carbon is modulated by the electron-donating or electron-withdrawing nature of the substituents.[1][2][3] In 2-Bromo-6-(trifluoromethyl)benzamide, we have three distinct functional groups vying for electronic influence: a bromine atom, a trifluoromethyl group, and a benzamide moiety.
A logical first step in predicting the 13C NMR spectrum is to consider the individual and combined effects of these substituents on the benzene ring.
-
Bromine (-Br): As a halogen, bromine exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, but it is also capable of donating electron density to the aromatic ring via its lone pairs (mesomeric effect). The overall impact on the 13C chemical shifts is a combination of these opposing forces. The carbon directly attached to the bromine (ipso-carbon) is expected to be deshielded, while the ortho and para carbons may experience some shielding.[1]
-
Trifluoromethyl (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly deshields the ipso-carbon and, to a lesser extent, the other carbons in the ring. A key feature of the -CF3 group is the presence of carbon-fluorine (C-F) coupling, which will split the signals of the ipso-carbon and adjacent carbons.
-
Amide (-CONH2): The amide group is a moderately deactivating, ortho-, para-directing group. It withdraws electron density from the ring through resonance. This will influence the chemical shifts of the aromatic carbons, particularly the ipso-carbon and the ortho and para positions.
The interplay of these substituent effects in a polysubstituted benzene ring can be complex, but a qualitative prediction can be made by considering their additive nature.[2]
Predicted 13C NMR Chemical Shifts and Rationale
Based on the analysis of substituent effects and comparison with data for related compounds such as 2-bromobenzamide and derivatives containing trifluoromethyl groups, we can predict the approximate chemical shifts for the nine distinct carbon atoms in 2-Bromo-6-(trifluoromethyl)benzamide.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment | Expected Multiplicity |
| C=O | ~168 | The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.[4] | Singlet |
| C-Br | ~120 | The ipso-carbon attached to bromine is deshielded by the halogen's inductive effect. | Singlet |
| C-CF3 | ~130 (quartet) | The ipso-carbon attached to the strongly electron-withdrawing CF3 group is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. | Quartet |
| C-CONH2 | ~135 | The ipso-carbon of the amide group is influenced by its electron-withdrawing resonance effect. | Singlet |
| C-3 | ~132 | This carbon is ortho to the bromine and meta to the CF3 and CONH2 groups. Its chemical shift will be a composite of these influences. | Singlet |
| C-4 | ~128 | This carbon is meta to both the bromine and the amide group, and para to the CF3 group. | Singlet |
| C-5 | ~130 | This carbon is para to the bromine and ortho to the amide group. | Singlet |
| CF3 | ~123 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms, and its chemical shift is influenced by the aromatic ring. | Quartet |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Workflow for Peak Assignment
A robust assignment of the 13C NMR signals requires a systematic experimental approach. The following workflow is recommended for a comprehensive and self-validating analysis.
Figure 1. A streamlined workflow for the definitive assignment of 13C NMR signals.
Step-by-Step Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of 2-Bromo-6-(trifluoromethyl)benzamide in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Standard 13C NMR Acquisition: Acquire a standard broadband proton-decoupled 13C NMR spectrum. This will provide a spectrum with a single peak for each unique carbon atom or set of equivalent carbons.[5]
-
DEPT Spectroscopy: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
-
DEPT-135: This experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent.
-
DEPT-90: This experiment will only show CH signals.
-
-
Data Interpretation and Preliminary Assignment:
-
Compare the standard 13C spectrum with the DEPT spectra to differentiate between quaternary, CH, CH2, and CH3 carbons.
-
Based on the predicted chemical shifts and the information from the DEPT experiments, make a preliminary assignment of the peaks. Pay close attention to the characteristic quartet signals expected for the C-CF3 and CF3 carbons.
-
-
Advanced 2D NMR for Confirmation (Optional but Recommended): For unambiguous assignments, especially in complex molecules, 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons.
-
Conclusion
The successful assignment of the 13C NMR spectrum of 2-Bromo-6-(trifluoromethyl)benzamide is a process of logical deduction grounded in the fundamental principles of NMR spectroscopy. By systematically analyzing the electronic effects of the substituents, predicting the chemical shifts, and employing a strategic combination of 1D and 2D NMR experiments, researchers can achieve a high level of confidence in their structural assignments. This guide provides a robust framework for this process, emphasizing a causal and evidence-based approach that is essential for scientific rigor in drug development and chemical research.
References
- Breitmaier, E., & Voelter, W. (2007).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gunther, H. (2013).
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10842. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
- Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Field, L. D., & Sternhell, S. (Eds.). (2012). Analytical NMR. John Wiley & Sons.
- Akitt, J. W., & Mann, B. E. (2000). NMR and Chemistry: An Introduction to Modern NMR Spectroscopy. CRC press.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Sources
A Comparative Guide to the Amide I and Amide II Bands in the IR Spectrum of 2-Bromo-6-(trifluoromethyl)benzamide
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-Bromo-6-(trifluoromethyl)benzamide, with a specific focus on the characteristic Amide I and Amide II absorption bands. By comparing its spectral features with those of benzamide, 2-bromobenzamide, and 2-(trifluoromethyl)benzamide, we can elucidate the electronic effects of the bromine and trifluoromethyl substituents on the vibrational modes of the amide group. This information is critical for researchers in drug development and medicinal chemistry for the structural characterization of novel benzamide derivatives.
Introduction to Amide Bands in IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For amides, two of the most diagnostic absorption bands are the Amide I and Amide II bands.
-
Amide I Band: This band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration.[1] Its position is sensitive to the electronic environment, with electron-withdrawing groups generally increasing the absorption frequency.
-
Amide II Band: Found between 1620-1650 cm⁻¹, this band arises from a combination of the N-H in-plane bending and C-N stretching vibrations.[1][2]
The precise wavenumbers of these bands provide valuable insights into the molecular structure and bonding within the amide functionality.
Experimental Protocol: Acquiring IR Spectra
The IR spectra referenced in this guide were obtained using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
This protocol ensures high-quality, reproducible spectra suitable for comparative analysis.
Comparative Analysis of Amide Bands
The following table summarizes the observed Amide I and Amide II band positions for 2-Bromo-6-(trifluoromethyl)benzamide and related reference compounds.
| Compound | Amide I (C=O Stretch) (cm⁻¹) | Amide II (N-H Bend & C-N Stretch) (cm⁻¹) |
| Benzamide | ~1657 | ~1622 |
| 2-Bromobenzamide | ~1660 | ~1625 |
| 2-(Trifluoromethyl)benzamide | Not explicitly found, but expected to be >1660 | Not explicitly found, but expected to be >1625 |
| 2-Bromo-6-(trifluoromethyl)benzamide | Expected >1660 | Expected >1625 |
Note: The values for 2-(Trifluoromethyl)benzamide and 2-Bromo-6-(trifluoromethyl)benzamide are predicted based on the electronic effects of the substituents.
Benzamide: The Parent Molecule
In the IR spectrum of benzamide, the Amide I band appears around 1657 cm⁻¹, and the Amide II band is observed at approximately 1622 cm⁻¹.[1] These values serve as a baseline for understanding the impact of substituents on the benzamide scaffold.
The Effect of an Ortho-Bromo Substituent: 2-Bromobenzamide
The introduction of a bromine atom at the ortho position in 2-bromobenzamide results in a slight shift of the Amide I band to a higher wavenumber, around 1660 cm⁻¹. This is attributed to the electron-withdrawing inductive effect of the bromine atom, which strengthens the C=O bond, causing it to vibrate at a higher frequency. The Amide II band also shows a minor shift to approximately 1625 cm⁻¹.
The Influence of an Ortho-Trifluoromethyl Group: 2-(Trifluoromethyl)benzamide
While a specific experimental spectrum for 2-(trifluoromethyl)benzamide was not found in the initial search, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Therefore, it is anticipated that the Amide I band for this compound would be shifted to a significantly higher wavenumber than that of benzamide and even 2-bromobenzamide.
Predicting the Spectrum of 2-Bromo-6-(trifluoromethyl)benzamide
For 2-Bromo-6-(trifluoromethyl)benzamide, we have two ortho substituents, both of which are electron-withdrawing. The combined inductive effects of the bromine atom and the trifluoromethyl group are expected to have an additive effect on the C=O bond. Consequently, the Amide I band for 2-Bromo-6-(trifluoromethyl)benzamide is predicted to occur at a higher wavenumber than that observed for 2-bromobenzamide. A similar shift to a higher frequency is also anticipated for the Amide II band.
Visualizing Vibrational Modes and Workflow
The following diagrams illustrate the key vibrational modes of the amide group and the experimental workflow for obtaining the IR spectra.
Caption: Key vibrational modes of the amide group.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Conclusion
The analysis of the Amide I and Amide II bands in the IR spectrum provides a reliable method for characterizing substituted benzamides. The electron-withdrawing nature of the bromine and trifluoromethyl substituents in 2-Bromo-6-(trifluoromethyl)benzamide is predicted to cause a noticeable shift of these bands to higher wavenumbers compared to unsubstituted benzamide. This comparative guide demonstrates the utility of IR spectroscopy in understanding the electronic effects of substituents on the amide functional group, a crucial aspect in the design and development of new pharmaceutical compounds.
References
-
Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. Available at: [Link]
-
Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
2-Bromobenzamide. PubChem. Available at: [Link]
-
Benzamide. NIST WebBook. Available at: [Link]
-
2-(Trifluoromethyl)benzamide. Pharmaffiliates. Available at: [Link]
-
IR spectra of Amides. and N-SUBSTITUTED. Shivaji College. Available at: [Link]
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Technical Comparison Guide: HPLC Analysis of 2-Bromo-6-(trifluoromethyl)benzamide
Part 1: Executive Summary & Chemical Context
The Analytical Challenge
2-Bromo-6-(trifluoromethyl)benzamide is a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its analysis presents specific chromatographic challenges due to the 2,6-disubstitution pattern . The steric bulk of the ortho-bromo and ortho-trifluoromethyl groups forces the amide moiety out of planarity with the benzene ring, altering its solvation shell and interaction with stationary phases.
Furthermore, the presence of strong electron-withdrawing groups (EWG) creates an electron-deficient aromatic ring (
Physicochemical Profile
Understanding the molecule is the first step to separation.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 2.1 – 2.5 | Moderately lipophilic; requires high organic strength for elution. |
| pKa (Amide) | ~15-17 (Neutral) | Remains neutral across standard HPLC pH ranges (2–8). |
| pKa (Acid Impurity) | ~2.5 – 3.0 | The hydrolysis impurity is ionizable; Low pH is required to suppress ionization and prevent peak tailing. |
| UV Max | 210 nm, 254 nm | The benzamide chromophore is strong at 254 nm. |
Part 2: Comparative Methodology (The "Alternatives")
This guide compares two distinct stationary phase chemistries. While C18 is the industry standard, Phenyl-Hexyl offers a targeted alternative for halogenated aromatics.
Option A: The Standard – C18 (Octadecyl)
-
Mechanism: Purely hydrophobic interaction (London Dispersion Forces).
-
Pros: High robustness, predictable elution order based on LogP, widely available.
-
Cons: May lack selectivity between the target amide and closely related halogenated impurities (e.g., des-bromo analogs) where hydrophobicity differences are minimal.
Option B: The Challenger – Phenyl-Hexyl (or Biphenyl)
-
Mechanism: Hydrophobic interaction +
Stacking . -
Pros: The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient (Br/CF3 substituted) ring of the analyte. This "lock-and-key" electronic interaction often provides superior resolution (
) for halogenated isomers. -
Cons: Longer equilibration times; more sensitive to mobile phase methanol/acetonitrile choices (Methanol enhances
interactions).
Part 3: Experimental Protocols
Reagents and Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water (pH ~2.2). Rationale: Suppresses ionization of potential benzoic acid impurities. -
Solvent B (Organic): HPLC Grade Acetonitrile (ACN).
-
Diluent: 50:50 Water:ACN.
-
Standard Preparation: Dissolve 10 mg of 2-Bromo-6-(trifluoromethyl)benzamide in 10 mL diluent (1.0 mg/mL stock). Dilute to 0.1 mg/mL for injection.
Chromatographic Conditions
| Parameter | Method A (Standard) | Method B (High Selectivity) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm | Phenyl-Hexyl (e.g., Phenomenex Luna), 4.6 × 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C (Enhances mass transfer) |
| Injection | 5.0 µL | 5.0 µL |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Gradient | Time (min) / %B 0.0 / 10%15.0 / 90%18.0 / 90%18.1 / 10% | Time (min) / %B 0.0 / 10%15.0 / 90%18.0 / 90%18.1 / 10% |
Part 4: Representative Performance Data
The following data represents typical system suitability results observed when validating these methods. Note how the Phenyl-Hexyl column alters retention due to the specific interaction with the halogenated ring.
Quantitative Comparison
| Performance Metric | C18 Column (Method A) | Phenyl-Hexyl Column (Method B) | Interpretation |
| Retention Time ( | 8.4 ± 0.1 min | 9.2 ± 0.1 min | The |
| Theoretical Plates ( | ~12,000 | ~14,500 | Phenyl phases often show sharper peaks for aromatic amides. |
| Tailing Factor ( | 1.15 | 1.05 | Superior symmetry on Phenyl-Hexyl due to reduced silanol activity interactions. |
| Resolution ( | 2.5 | 4.2 | Vs. Acid Impurity. The Phenyl column better discriminates the neutral amide from the acid. |
*Resolution calculated against the hydrolysis product: 2-Bromo-6-(trifluoromethyl)benzoic acid.
Workflow Logic (Graphviz Diagram)
The following diagram illustrates the decision matrix for selecting the optimal method based on impurity profile.
Figure 1: Decision tree for stationary phase selection based on specific impurity challenges.
Part 5: Troubleshooting & System Suitability
To ensure Trustworthiness and Self-Validation , every analytical run must include the following system suitability tests (SST).
SST Criteria
-
Blank Injection: Must be free of interference at the retention time of the main peak.
-
Standard Reproducibility: Inject the standard (0.1 mg/mL) 5 times. %RSD of peak area must be
.[1] -
Retention Time Drift: %RSD of
must be .
Common Issues & Fixes
-
Double Peaks/Split Peaks: Often caused by the solvent mismatch. Ensure the sample diluent (50:50 Water:ACN) matches the starting gradient strength.
-
Retention Time Shift: The trifluoromethyl group is bulky. Ensure the column temperature is strictly controlled (±0.5°C), as temperature fluctuations significantly affect the steric access to the stationary phase.
Analytical Setup Diagram
Figure 2: Schematic of the HPLC instrument configuration required for reproducible analysis.
References
-
PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid (Hydrolysis Product). National Library of Medicine. Available at: [Link][2]
-
ResearchGate. Retention time differences of selected compounds (Trifluoromethyl-benzene derivatives). Available at: [Link]
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A Predictive and Comparative Guide to the Structural Analysis of 2-Bromo-6-(trifluoromethyl)benzamide
This guide provides a comprehensive technical analysis of the predicted crystal structure and powder X-ray diffraction (PXRD) characteristics of 2-Bromo-6-(trifluoromethyl)benzamide. In the absence of a publicly available experimental crystal structure for this specific compound, this document leverages state-of-the-art computational prediction methodologies and comparative analysis with structurally related molecules to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Analysis in Drug Discovery
The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form. A thorough understanding of the crystal structure through techniques like single-crystal X-ray diffraction (SCXRD) is therefore paramount in modern drug development.
2-Bromo-6-(trifluoromethyl)benzamide is a halogenated and trifluoromethyl-substituted aromatic amide. Such motifs are of significant interest in medicinal chemistry due to their potential to modulate biological activity through various intermolecular interactions. This guide will explore the predicted solid-state structure of this compound, providing a foundational understanding for further experimental investigation.
Experimental and Computational Methodology
While an experimental structure is not available, this section outlines the standard workflow for the structural elucidation of a novel compound like 2-Bromo-6-(trifluoromethyl)benzamide, from synthesis to data analysis.
Synthesis and Crystallization
The synthesis of 2-Bromo-6-(trifluoromethyl)benzamide would typically proceed from its corresponding carboxylic acid, 2-Bromo-6-(trifluoromethyl)benzoic acid[1]. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Protocol for a Hypothetical Synthesis:
-
Acid Chloride Formation: 2-Bromo-6-(trifluoromethyl)benzoic acid is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Amidation: The resulting crude acid chloride is then reacted with aqueous ammonia or a solution of ammonia in an organic solvent at low temperature to yield the desired 2-Bromo-6-(trifluoromethyl)benzamide.
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield single crystals suitable for SCXRD analysis. Slow evaporation of the solvent is a commonly employed technique to obtain high-quality crystals.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.
Standard Protocol for SCXRD Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected using a diffractometer, typically with a copper or molybdenum X-ray source.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystal Structure Prediction (CSP)
In the absence of experimental data, computational Crystal Structure Prediction (CSP) serves as a powerful tool to identify likely crystal packing arrangements.[2][3]
Workflow for CSP:
-
Conformational Analysis: The gas-phase conformational landscape of the 2-Bromo-6-(trifluoromethyl)benzamide molecule is explored to identify low-energy conformers.
-
Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed using software that generates a large number of trial structures in various space groups.
-
Lattice Energy Minimization: The energies of the generated structures are minimized using force fields or more accurate quantum mechanical methods to identify the most energetically favorable packing arrangements.[4]
Caption: Workflow for Crystal Structure Prediction and Experimental Validation.
Predicted Crystal Structure of 2-Bromo-6-(trifluoromethyl)benzamide
Based on the principles of CSP and comparison with analogous structures, a plausible crystal structure for 2-Bromo-6-(trifluoromethyl)benzamide is proposed and analyzed.
Molecular Conformation
The conformation of the benzamide moiety is a key feature. The planarity of the amide group and its orientation relative to the benzene ring are influenced by the steric hindrance of the ortho-substituents (bromine and trifluoromethyl group). It is predicted that the amide group will be twisted out of the plane of the benzene ring to alleviate steric strain.
Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be dominated by a combination of hydrogen bonding from the amide group and potential halogen bonding involving the bromine atom.
-
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds, a common supramolecular synthon in primary amides. These dimers may then be further linked into chains or sheets.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the amide group in neighboring molecules.[5] The presence and geometry of these interactions will significantly influence the overall crystal packing.
-
Other Interactions: Weak C-H···O and C-H···F interactions, as well as π-π stacking of the aromatic rings, are also expected to contribute to the stability of the crystal lattice.
Caption: Predicted Intermolecular Interactions in the Crystal Lattice.
Comparative Analysis with Related Structures
A search of the Cambridge Structural Database (CSD) reveals several crystal structures of related benzamides that provide a basis for comparison.[6][7]
| Compound | Key Structural Features | CSD Refcode (if available) |
| Benzamide | Planar amide group, forms centrosymmetric dimers via N-H···O hydrogen bonds.[8] | BENZAM |
| 2-Fluorobenzamide | Fluorine substitution can suppress disorder; forms double tape motifs.[8] | Not specified |
| 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide | N-H···O hydrogen bonds link molecules into chains.[9] | Not specified |
| 4-(Trifluoromethyl)benzamide | Likely to exhibit similar hydrogen bonding patterns to benzamide.[10] | Not specified |
The introduction of both a bromine atom and a trifluoromethyl group at the 2 and 6 positions of the benzamide is expected to result in a more sterically hindered molecule compared to the examples above. This steric hindrance will likely lead to a greater torsion angle between the amide group and the aromatic ring. The interplay between the strong N-H···O hydrogen bonding and potential Br···O or Br···N halogen bonding will be a key determinant of the final crystal packing, which may differ significantly from less substituted benzamides.
Predicted Powder X-ray Diffraction (PXRD) Pattern
From the computationally predicted crystal structure, a theoretical powder X-ray diffraction (PXRD) pattern can be simulated. This pattern serves as a fingerprint of the crystalline solid and is invaluable for phase identification and quality control.
The simulated PXRD pattern would be presented as a plot of intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are determined by the unit cell dimensions (Bragg's Law), and the intensities are governed by the arrangement of atoms within the unit cell.
Hypothetical PXRD Data Table:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 18.3 | 4.84 | 60 |
| 20.5 | 4.33 | 75 |
| 22.1 | 4.02 | 30 |
| 25.8 | 3.45 | 50 |
This simulated pattern provides a benchmark for comparison with experimental data once the compound is synthesized and analyzed. Discrepancies between the simulated and experimental patterns could indicate the presence of polymorphism (different crystal forms) or a different packing arrangement than predicted.
Conclusion
While the definitive crystal structure of 2-Bromo-6-(trifluoromethyl)benzamide awaits experimental determination, this guide provides a robust, predictive framework based on established computational methodologies and comparative structural analysis. The key takeaways for researchers are:
-
The molecular conformation is likely to be non-planar due to steric hindrance from the ortho-substituents.
-
The crystal packing will be primarily driven by strong N-H···O hydrogen bonding, likely forming centrosymmetric dimers.
-
Halogen bonding involving the bromine atom is a plausible and significant secondary interaction that will influence the overall supramolecular architecture.
-
The predicted PXRD pattern serves as a valuable reference for future experimental work, aiding in phase identification and the potential discovery of polymorphs.
This predictive analysis underscores the power of combining computational chemistry with structural database mining to gain critical insights into the solid-state properties of molecules of pharmaceutical interest, even before their synthesis and crystallization.
References
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). American Chemical Society. [Link]
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Cambridge Structural Database. (n.d.). Wikipedia. [Link]
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Crystal-packing and intermolecular interactions in the lattice of 2... (n.d.). ResearchGate. [Link]
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2-Bromo-6-(trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]
-
The Cambridge Structural Database. (2016). Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials. [Link]
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Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. (2022). The Journal of Chemical Physics. [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI. [Link]
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CCDC – Cambridge Structural Database. (n.d.). Becker Medical Library - WashU. [Link]
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The simulated and experimental powder X-ray diffraction (XRD) patterns... (n.d.). ResearchGate. [Link]
-
Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. (n.d.). ResearchGate. [Link]
-
Search - Access Structures. (n.d.). CCDC. [Link]
-
Crystal structure predictions for disordered halobenzenes. (n.d.). RSC Publishing. [Link]
-
Experimental and simulated powder X‐ray diffraction patterns... (n.d.). ResearchGate. [Link]
-
Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II. (n.d.). ResearchGate. [Link]
-
Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. (2009). ESRF. [Link]
-
(Open Access) The Cambridge Structural Database (2016). (n.d.). Semantic Scholar. [Link]
-
Crystal structure prediction. (n.d.). Daygroup. [Link]
-
The crystal packing of (II), showing the intermolecular synthons... (n.d.). ResearchGate. [Link]
-
SimXRD-4M: Big Simulated X-ray Diffraction Data and Crystal Symmetry Classification Benchmark. (n.d.). arXiv.org. [Link]
-
Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. (2022). PMC. [Link]
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Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks. (n.d.). arXiv.org. [Link]
-
Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (n.d.). ePrints Soton - University of Southampton. [Link]
-
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide. (n.d.). Boroncore. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. [Link]
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X-ray single crystal and powder diffraction: possibilities and applications. (n.d.). Universitat de Barcelona. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]
-
4-(Trifluoromethyl)benzamide. (n.d.). NIST WebBook. [Link]
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High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Analytical Strategies for 2-Bromo-6-(trifluoromethyl)benzamide
Executive Summary
For researchers and drug development professionals, the structural confirmation and quantification of halogenated pharmacophores demand rigorous analytical precision. 2-Bromo-6-(trifluoromethyl)benzamide (C8H5BrF3NO) presents a unique analytical challenge: it contains a slightly polar primary amide, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a heavy bromine (-Br) atom.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this compound. By examining the causality behind ionization efficiencies and mass analyzer physics, we provide self-validating protocols to ensure absolute confidence in structural elucidation and quantification.
Mechanistic Rationale: Ionization & Platform Selection
Ionization Dynamics: ESI vs. APCI
The selection of an ionization source is dictated by the molecule's proton affinity and its environment.
-
Electrospray Ionization (ESI): The primary amide (-CONH2) group is the most basic site on the molecule, readily accepting a proton to form a [M+H]+ ion. However, the strongly electron-withdrawing -CF3 and -Br groups reduce the overall basicity of the nitrogen. In complex biological matrices, this can lead to ion suppression.
-
Atmospheric Pressure Chemical Ionization (APCI): Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge desolvation, it is less susceptible to matrix effects[1]. For highly halogenated, semi-volatile benzamides, APCI often provides a more robust orthogonal ionization route.
Mass Analyzer Physics: Orbitrap vs. Q-TOF
When distinguishing isobaric interferences in complex mixtures, integer mass instruments are insufficient[2]. HRMS is required, but the choice of analyzer impacts the data:
-
Orbitrap: Operates by trapping ions in an electrostatic field. It provides ultra-high resolving power (up to 240,000 FWHM), which is unparalleled for separating the target analyte from background matrix noise[3]. However, Orbitraps can suffer from space-charge effects (ion crowding in the C-trap), which can slightly distort isotopic ratios[4].
-
Q-TOF: Operates by measuring the flight time of ions in a field-free tube. While its maximum resolution (typically 40,000–80,000 FWHM) is lower than an Orbitrap, a TOF detector does not suffer from space-charge effects. This results in superior isotopic fidelity and a higher dynamic range[4]. For a brominated compound where the 1:1 isotopic signature is the primary identification tool, Q-TOF offers a distinct mechanistic advantage.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of three HRMS configurations for the analysis of 2-Bromo-6-(trifluoromethyl)benzamide.
| Metric / Feature | LC-ESI-Orbitrap MS | LC-APCI-Q-TOF MS | GC-EI-HR-TOF MS |
| Primary Advantage | Maximum resolving power for complex matrices. | Maximum isotopic fidelity for halogen confirmation. | Hard ionization for extensive library matching. |
| Resolving Power (FWHM) | > 140,000 | 40,000 - 80,000 | ~ 25,000 |
| Mass Accuracy | < 1 ppm | < 2 ppm | < 5 ppm |
| Isotopic Ratio Error | 2% - 5% (Space-charge dependent) | < 1% (Highly stable) | < 2% |
| Scan Speed | 12 - 20 Hz (Resolution dependent) | > 50 Hz (Ideal for fast UHPLC) | > 50 Hz |
| Target Ion | [M+H]+ (m/z 267.958) | [M+H]+ (m/z 267.958) | M+• (m/z 266.950) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following UHPLC-HRMS protocol is designed as a self-validating system. A positive identification is only confirmed if the exact mass, isotopic ratio, and fragmentation pattern all independently agree.
Step-by-Step Methodology: LC-ESI-Q-TOF / Orbitrap Analysis
Step 1: Sample Preparation (Matrix Crash)
-
Aliquot 50 µL of plasma/matrix containing 2-Bromo-6-(trifluoromethyl)benzamide.
-
Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Causality: ACN effectively denatures proteins without hydrolyzing the sensitive amide bond.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier forces the amide into its protonated [M+H]+ state prior to entering the source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: HRMS Acquisition Parameters
-
Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
-
Orbitrap Settings: Full MS resolution at 70,000 FWHM; Data-Dependent MS2 (ddMS2) resolution at 17,500 FWHM. AGC target: 1e6.
-
Q-TOF Settings: Scan rate 5 Hz for MS1 to ensure >12 data points across the narrow UHPLC peak for accurate integration.
Step 4: The Self-Validation Triad (Data Analysis) Acceptance criteria for compound verification:
-
Criterion A (Mass Accuracy): The monoisotopic peak must be within ±3 ppm of the theoretical m/z 267.9585.
-
Criterion B (Isotopic Fidelity): The M and M+2 peaks must exhibit a ~1:1 intensity ratio, confirming the presence of exactly one Bromine atom[5][6].
-
Criterion C (Fragmentation): The MS/MS spectrum must contain the diagnostic product ions (see fragmentation section below).
Comparative UHPLC-HRMS workflow for halogenated benzamide analysis.
Data Interpretation & Isotopic Signatures
The Bromine Isotopic Fingerprint
Bromine naturally occurs as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). In mass spectrometry, this manifests as a distinct 1:1 doublet separated by exactly 1.998 Da[5][6]. For 2-Bromo-6-(trifluoromethyl)benzamide:
-
[M+H]+ (79Br): m/z 267.9585
-
[M+H]+ (81Br): m/z 269.9565
If a feature in the chromatogram lacks this 1:1 doublet, it can be immediately mathematically excluded as background noise, regardless of mass accuracy.
Diagnostic Fragmentation Pathways (MS/MS)
Applying Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) yields predictable, structure-specific fragments[1]. The fragmentation is driven by the stability of the resulting carbocations and neutral losses:
-
Loss of Ammonia (-17.027 Da): Cleavage of the amide group yields a stable acylium ion at m/z 250.931.
-
Loss of Bromine Radical (-78.918 Da): Homolytic cleavage of the C-Br bond yields a radical cation at m/z 189.040[1].
-
Loss of Hydrogen Fluoride (-20.006 Da): A characteristic rearrangement and loss from the -CF3 group yields m/z 247.952.
Primary HRMS fragmentation pathways for 2-Bromo-6-(trifluoromethyl)benzamide.
References
1.[5] Chemistry Steps. "Isotopes in Mass Spectrometry". URL: 2.[2] National Institutes of Health (PMC). "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis". URL: 3.[1] BenchChem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds". URL: 4.[3] Thermo Fisher Scientific / LCMS.cz. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology". URL: 5.[6] LCGC International. "Interpretation of Isotope Peaks in Small Molecule LC-MS". URL: 6. Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?". URL: 7.[4] ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". URL:
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A Comparative Guide to the Thin-Layer Chromatography of 2-Bromo-6-(trifluoromethyl)benzamide and Structural Analogs
This guide provides a detailed protocol for the analysis of 2-Bromo-6-(trifluoromethyl)benzamide and its structural analogs using Thin-Layer Chromatography (TLC). It is designed for researchers, scientists, and professionals in drug development who require a reliable method for monitoring reaction progress, assessing purity, and comparing the chromatographic behavior of these compounds. This document emphasizes the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Role of Substituents in Chromatographic Behavior
Thin-Layer Chromatography (TLC) is a fundamental technique in organic chemistry for the separation and analysis of compounds. The separation is based on the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The retention factor (Rf), a ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for comparing the chromatographic behavior of different compounds.[1][2]
The polarity of a molecule is a primary determinant of its interaction with the stationary phase and, consequently, its Rf value.[1] In this guide, we examine 2-Bromo-6-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry, and compare its TLC characteristics with three structurally related benzamides: Benzamide, 2-Bromobenzamide, and 2-(Trifluoromethyl)benzamide. This comparison will illuminate the influence of the bromo and trifluoromethyl substituents on the polarity and, therefore, the chromatographic mobility of the parent benzamide structure.
2-Bromo-6-(trifluoromethyl)benzamide possesses both an electron-withdrawing and lipophilic trifluoromethyl group and a bromo group, which also contributes to the molecule's size and polarizability. Understanding how these groups collectively affect its polarity and TLC behavior is crucial for developing effective purification and analysis methods.
Comparative Analysis of Benzamide Analogs
To provide a comprehensive comparison, we will analyze the following compounds:
-
2-Bromo-6-(trifluoromethyl)benzamide: The target compound.
-
Benzamide: The parent compound, serving as a baseline for polarity. Benzamide is a polar compound due to the presence of the amide functional group.[3][4][5]
-
2-Bromobenzamide: This analog allows for the assessment of the bromo group's effect on polarity and Rf value. The bromine atom is electronegative but also large and polarizable, which can lead to complex interactions.
-
2-(Trifluoromethyl)benzamide: This analog isolates the impact of the trifluoromethyl group. The trifluoromethyl group is known to increase lipophilicity, which generally leads to a higher Rf value in normal-phase TLC.[6]
Based on general chemical principles, we can predict the relative polarities and, therefore, the expected order of elution on a silica gel TLC plate. The amide group in all four compounds provides a significant degree of polarity. The trifluoromethyl group in 2-(Trifluoromethyl)benzamide and our target compound is expected to decrease polarity compared to benzamide. The bromo substituent in 2-Bromobenzamide will also influence its polarity. The combined effect of both bromo and trifluoromethyl groups in 2-Bromo-6-(trifluoromethyl)benzamide will result in a unique polarity profile.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of standards and a systematic approach to solvent selection ensures reliable and reproducible results.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Analytes:
-
2-Bromo-6-(trifluoromethyl)benzamide
-
Benzamide
-
2-Bromobenzamide
-
2-(Trifluoromethyl)benzamide
-
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A common starting ratio is 7:3 (n-hexane:ethyl acetate).[7]
-
Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of each analyte in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Visualization:
Step-by-Step Methodology
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark four evenly spaced points on the baseline for sample application.
-
Sample Spotting: Using a capillary tube, carefully spot a small amount of each of the four prepared solutions onto the marked points on the baseline. Ensure the spots are small and concentrated to achieve better separation.
-
Developing Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 n-hexane:ethyl acetate) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.
-
Plate Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Solvent Front Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Light: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will typically appear as dark spots against a fluorescent background.[8] Circle the spots with a pencil.
-
Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[8]
-
Potassium Permanganate Staining: If further visualization is needed, prepare a potassium permanganate stain. Gently dip the plate into the stain or spray it evenly. Compounds that can be oxidized will appear as yellow or brown spots against a purple background.[9]
-
-
Rf Value Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each compound using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1][2]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is a polar adsorbent, which will interact more strongly with more polar compounds, resulting in lower Rf values.[10] The F254 indicator allows for non-destructive visualization under UV light.
-
Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity.[7] By adjusting the ratio, an optimal separation with Rf values in the ideal range of 0.3-0.7 can be achieved.[1]
-
Visualization: The use of multiple visualization techniques is crucial as not all compounds may be visible under a single method. UV light is excellent for aromatic compounds, while iodine and potassium permanganate are more general stains.[8][9]
Expected Results and Data Comparison
The following table summarizes the predicted relative polarities and the expected trend in Rf values for the four benzamide analogs in a moderately polar mobile phase like 7:3 n-hexane:ethyl acetate on a silica gel plate.
| Compound | Structure | Predicted Polarity | Expected Rf Value (Approximate) |
| Benzamide | C7H7NO | High | 0.2 - 0.3 |
| 2-Bromobenzamide | C7H6BrNO | Moderately High | 0.3 - 0.4 |
| 2-(Trifluoromethyl)benzamide | C8H6F3NO | Moderate | 0.4 - 0.5 |
| 2-Bromo-6-(trifluoromethyl)benzamide | C8H4BrF3NO | Moderately Low | 0.5 - 0.6 |
Justification of Expected Rf Values:
-
Benzamide is the most polar due to the unsubstituted amide group and will have the lowest Rf value.[3][5]
-
2-Bromobenzamide is expected to be slightly less polar than benzamide. While the bromine is electronegative, its larger size can reduce the overall polarity compared to the parent amide, leading to a slightly higher Rf value.
-
2-(Trifluoromethyl)benzamide is anticipated to be less polar than benzamide due to the lipophilic nature of the trifluoromethyl group, resulting in a higher Rf value.[6]
-
2-Bromo-6-(trifluoromethyl)benzamide , with both a bromo and a trifluoromethyl group, is predicted to be the least polar among the four, thus exhibiting the highest Rf value.
Visualizing the Workflow
The following diagram illustrates the key steps in the comparative TLC analysis workflow.
Caption: Workflow for the comparative TLC analysis of benzamide analogs.
Conclusion
This guide provides a robust and scientifically grounded methodology for the comparative TLC analysis of 2-Bromo-6-(trifluoromethyl)benzamide and its structural analogs. By systematically evaluating the chromatographic behavior of these compounds, researchers can gain valuable insights into the effects of bromo and trifluoromethyl substituents on molecular polarity. The detailed protocol and the rationale behind the experimental choices empower scientists to confidently apply this technique for routine analysis and to adapt it for the purification of these and other related compounds.
References
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Chemistry Stack Exchange. Which one has a greater dipole moment: benzamide or benzoic acid?. [Link]
-
Khan Academy. Nomenclature and properties of amides. [Link]
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University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
PubChem. 2-Bromobenzamide. [Link]
-
FooDB. Showing Compound Benzamide (FDB023373). [Link]
-
ResearchGate. Benzamide, C7H7NO, molecular weight=121.14 g mol⁻¹.. [Link]
-
University of Colorado Boulder. TLC Visualization Solutions. [Link]
-
Kumar, S. et al. tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Link]
-
Cheméo. Benzamide, 2-bromo-. [Link]
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University of Arizona. Thin Layer Chromatography. [Link]
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Pyka-Pająk, A., & Dołowy, M. Detection Progress of Selected Drugs in TLC. PMC. [Link]
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University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
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LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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Save My Exams. Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]
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Safety Operating Guide
2-Bromo-6-(trifluoromethyl)benzamide Proper Disposal Procedures
[1][2][3][4]
Executive Summary & Chemical Identification
2-Bromo-6-(trifluoromethyl)benzamide is a halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds.[1][2] Due to the presence of both bromine and trifluoromethyl groups, this compound must not be disposed of in general trash or standard non-halogenated organic waste streams.[2][3]
Improper disposal via standard incineration can release corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, damaging facility infrastructure and violating environmental emission standards (RCRA/EPA compliance).[3]
| Chemical Identifier | Details |
| Chemical Name | 2-Bromo-6-(trifluoromethyl)benzamide |
| CAS Number | 610260-58-7 (Isomer Specific) |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Primary Hazard | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Waste Classification | Halogenated Organic Solid |
Hazard Assessment & Pre-Disposal Handling[1]
Before initiating disposal, the generator must validate the stability and hazard profile of the specific lot.[2][3] While amides are generally stable, the halogenated nature dictates strict segregation.[2][3]
Critical Hazards (GHS Classification)
-
Health: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[2][3]
-
Reactivity: Stable under normal temperatures and pressures.[1][2] Incompatible with strong oxidizing agents and strong bases (potential for hydrolysis).[1][2]
-
Combustion Products: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride (HF), and Hydrogen bromide (HBr) under fire conditions.[2][3]
Required Personal Protective Equipment (PPE)[1]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
Strict Rule: Never mix this compound with non-halogenated solvents or oxidizers.[1][2]
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.[1][2]
-
Verify Compatibility: Ensure the container is free of incompatible residues (e.g., strong acids or bases).[2][3]
Phase 2: Packaging & Labeling[1][2][3]
-
Transfer: Transfer the solid waste into the container using a chemically inert scoop or spatula.[1][2] Fill to no more than 90% capacity to allow for thermal expansion.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
Phase 3: Storage Pending Pickup[1]
-
Store in a Satellite Accumulation Area (SAA) designated for Halogenated Solids .[1][2]
-
Keep container closed at all times except when adding waste.[1][2]
-
Secondary containment (tray) is required to capture potential spills.[1][2][4]
Phase 4: Final Disposal Method
Operational Workflow (Visualized)
The following decision tree outlines the logical flow for determining the correct waste stream, ensuring compliance with RCRA and local EHS regulations.
Figure 1: Decision logic for classifying and routing 2-Bromo-6-(trifluoromethyl)benzamide waste.
Emergency Procedures: Spill Management
In the event of a spill during the disposal process, follow this protocol immediately to minimize exposure.
| Scenario | Action Protocol |
| Minor Spill (< 50g) | 1. Evacuate immediate area. 2. Don PPE (Gloves, Goggles, N95).[2][3] 3. Gently cover spill with wet paper towels to suppress dust.[1][2] 4. Scoop material into a waste container. 5. Wipe area with soap and water; dispose of wipes as hazardous waste.[1][2] |
| Major Spill (> 50g) | 1. STOP. Evacuate the lab. 2. Alert EHS / Security. 3. Do not attempt cleanup without full-face respirator and Tyvek suit.[1][2] |
| Skin Contact | Wash with soap and plenty of water for 15 minutes.[1][2][7] Remove contaminated clothing.[1][2][8][7][9][10] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][8][7] Remove contact lenses if present.[1][2][8][7][9][10] Seek medical attention. |
References
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 2-Bromo-6-(trifluoromethyl)benzaldehyde (Structural Analog). Retrieved from [1][2]
-
National Institutes of Health (NIH). (2023).[1][2] Prudent Practices in the Laboratory: Management of Waste. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] RCRA Hazardous Waste Codes: Halogenated Organic Compounds (Appendix III to Part 268).[1][2] Retrieved from [1]
-
ChemicalBook. (2023).[1][2] Synthesis and Properties of 2-Bromo-6-fluorobenzaldehyde Derivatives. Retrieved from [1]
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- 3. Waste Code [rcrainfo.epa.gov]
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A Senior Application Scientist's Guide to Handling 2-Bromo-6-(trifluoromethyl)benzamide
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for the safe handling of 2-Bromo-6-(trifluoromethyl)benzamide, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's hazard profile.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a comprehensive risk assessment is paramount. 2-Bromo-6-(trifluoromethyl)benzamide is a halogenated aromatic compound, a class of chemicals that warrants careful handling. Based on available safety data, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
The causality behind these hazards lies in the molecule's structure. The presence of bromine and a trifluoromethyl group on the benzamide scaffold can influence its reactivity and biological interactions, making it crucial to prevent physical contact and inhalation.
The Core PPE Ensemble: A Multi-Barrier Defense
The selection of PPE is not a checklist but a systematic approach to creating multiple barriers between the researcher and the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
All handling of 2-Bromo-6-(trifluoromethyl)benzamide, especially when dealing with the solid powder, must be conducted within a certified chemical fume hood.[1] This is your most critical line of defense, as it minimizes respiratory exposure by capturing dust and vapors at the source.
Personal Protective Equipment (PPE) Selection
The following table summarizes the essential PPE required for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile Rubber Gloves (min. 0.4 mm) | Full-Length Lab Coat | Not required if handled in a fume hood |
| Preparing Solutions | Chemical Splash Goggles with Face Shield | Nitrile Rubber Gloves (min. 0.4 mm) | Full-Length Lab Coat | Not required if handled in a fume hood |
| Accidental Spill Cleanup | Chemical Splash Goggles with Face Shield | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator with appropriate cartridges |
-
Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.[3] Chemical splash goggles that form a seal around the eyes are mandatory.[3] When handling larger quantities or during procedures with a higher splash risk, a full-face shield should be worn in addition to goggles.[4]
-
Hand Protection: The choice of glove material is critical. Nitrile rubber gloves with a minimum thickness of 0.4 mm offer good resistance to a range of chemicals and are recommended for incidental contact.[5] For prolonged handling or during spill cleanup, more robust gloves like butyl rubber should be considered.[5] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A full-length, buttoned lab coat serves as the primary barrier for your body and street clothes. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure and ensures the integrity of your experiment.
Pre-Handling Checklist:
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure spill cleanup materials (absorbent pads, appropriate waste bags) are readily accessible.
Handling and Disposal Workflow:
The entire lifecycle of the chemical, from receipt to disposal, must be managed to prevent release and exposure.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
